molecular formula C6H11NO2 B2900050 1-(Methylamino)cyclobutane-1-carboxylic acid CAS No. 1251391-67-9

1-(Methylamino)cyclobutane-1-carboxylic acid

Cat. No.: B2900050
CAS No.: 1251391-67-9
M. Wt: 129.159
InChI Key: ZGIIYBQFEOZGIX-UHFFFAOYSA-N
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Description

1-(Methylamino)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.159. The purity is usually 95%.
BenchChem offers high-quality 1-(Methylamino)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylamino)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(methylamino)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-6(5(8)9)3-2-4-6/h7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIIYBQFEOZGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-(Methylamino)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

1-(Methylamino)cyclobutane-1-carboxylic acid (N-Me-ACBC) represents a critical scaffold in medicinal chemistry, specifically within the design of conformationally constrained peptidomimetics. By incorporating the cyclobutane ring, the amino acid backbone is locked into specific torsional angles (


), reducing the entropic penalty upon binding to biological targets. The N-methyl modification further alters the solvation profile and eliminates a hydrogen bond donor, often improving membrane permeability and metabolic stability against proteases.

Synthetic Challenge: The synthesis of


-disubstituted amino acids is inherently challenging due to steric crowding at the quaternary center. The specific challenge for N-Me-ACBC lies in:
  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain) is susceptible to ring-opening under harsh acidic/basic conditions if not carefully managed.

  • Steric Hindrance: Hydrolysis of the precursor nitrile or hydantoin at a quaternary center requires vigorous conditions.

  • Mono-methylation Control: Direct alkylation of the primary amine often leads to inseparable mixtures of mono- and di-methylated products.

This guide presents two validated routes: a Modified Strecker Protocol (for direct skeletal construction) and a Boc-Directed Methylation (for high-purity pharmaceutical applications).

Retrosynthetic Analysis

To ensure synthetic autonomy, we analyze the target via two distinct disconnections.

Retrosynthesis Target Target: 1-(Methylamino) cyclobutane-1-carboxylic acid Nitrile Intermediate: 1-(Methylamino)cyclobutane carbonitrile Target->Nitrile Hydrolysis BocIntermediate Intermediate: N-Boc-N-Me-ACBC Target->BocIntermediate Deprotection Cyclobutanone Start: Cyclobutanone Nitrile->Cyclobutanone Strecker (TMSCN) MeNH2 Reagent: Methylamine Nitrile->MeNH2 ACBC Start: 1-Aminocyclobutane -1-carboxylic acid (ACBC) BocIntermediate->ACBC Boc-Protection + Methylation

Figure 1: Retrosynthetic disconnection showing the Direct Strecker (Green path) and the Protected Alkylation (Red path).

Route A: The Modified Strecker Protocol

Best for: Rapid access to the scaffold from raw materials. Mechanism: Nucleophilic addition of cyanide to an in situ generated N-methylimine.

Reagents & Stoichiometry[1][2][3]
ReagentEquiv.[1][2]RoleHazard Note
Cyclobutanone 1.0ElectrophileVolatile
Methylamine (40% aq) 1.2Amine SourceStrong odor, corrosive
TMSCN (Trimethylsilyl cyanide)1.1Cyanide SourceFatal if inhaled/swallowed
ZnI₂ (Zinc Iodide)0.05Lewis Acid Cat.Moisture sensitive
HCl (6M - 12M) ExcessHydrolysis AgentCorrosive
Step-by-Step Protocol

Step 1: Aminonitrile Formation

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve cyclobutanone (10 mmol) in anhydrous Methanol (10 mL).

  • Imine Formation: Cool to 0°C. Add methylamine (40% aq. solution, 12 mmol) dropwise. Stir for 30 minutes. Note: The solution may become slightly warm.

  • Cyanosilylation: Add ZnI₂ (catalytic). Then, very slowly add TMSCN (11 mmol) via syringe.

    • Safety: This step must be performed in a well-ventilated fume hood. TMSCN hydrolyzes to HCN in moist air.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[1][3] Dry organic layer over Na₂SO₄ and concentrate in vacuo to yield the crude aminonitrile.

Step 2: Acid Hydrolysis

  • Hydrolysis: Dissolve the crude aminonitrile in 6M HCl (20 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 18–24 hours.

    • Expert Insight: The quaternary center makes the nitrile extremely resistant to hydrolysis. If conversion is incomplete, increase acid concentration to 12M or use H₂SO₄/AcOH mixtures.

  • Isolation: Concentrate the solution to dryness. The product will be the hydrochloride salt.

  • Purification: Recrystallize from EtOH/Et₂O or use ion-exchange chromatography (Dowex 50W) to obtain the zwitterion.

Route B: The "Pharma-Grade" Boc-Methylation

Best for: High purity, GLP/GMP scale-up, and avoiding cyanide handling. Mechanism: Benoton’s method using Sodium Hydride and Methyl Iodide on a Boc-protected amino acid.

Logic & Causality

Direct methylation of ACBC is messy. By protecting the amine with a tert-butoxycarbonyl (Boc) group, we increase the acidity of the N-H proton. Treatment with NaH creates a dianion (carboxylate + amide anion). The amide anion is more nucleophilic than the carboxylate, allowing for selective N-methylation without ester formation, provided the reagents are added in the correct order.

Workflow Diagram

BocRoute Start ACBC (Starting Material) Step1 1. Boc-Protection ((Boc)2O, NaOH) Start->Step1 Inter1 N-Boc-ACBC Step1->Inter1 Step2 2. Methylation (MeI, NaH, THF) Inter1->Step2 Inter2 N-Boc-N-Me-ACBC Step2->Inter2 Step3 3. Deprotection (TFA or HCl) Inter2->Step3 Final Product: N-Me-ACBC HCl Step3->Final

Figure 2: The high-fidelity Boc-methylation pathway ensuring mono-methylation.

Detailed Protocol

Step 1: Boc-Protection of ACBC

  • Dissolve 1-aminocyclobutane-1-carboxylic acid (ACBC) (1.0 eq) in a mixture of Dioxane/Water (1:1) and 1M NaOH (2.0 eq).

  • Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Stir at RT overnight.

  • Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

  • Result: N-Boc-ACBC (White solid).[3]

Step 2: Selective N-Methylation (Critical Step) Reference: This protocol is adapted from the Cheung & Benoton method.

  • Solvation: Dissolve N-Boc-ACBC (1.0 eq) in anhydrous THF (0.1 M concentration) under Nitrogen.

  • Reagent Addition: Add Methyl Iodide (MeI) (8.0 eq).

    • Why excess MeI? To ensure rapid trapping of the anion.

  • Deprotonation: Cool to 0°C. Carefully add Sodium Hydride (NaH, 60% dispersion) (3.0 eq) portion-wise.

    • Observation: Gas evolution (H₂) will occur.[1] The solution may become turbid.[1]

  • Reaction: Stir at RT for 24 hours.

  • Quench: Carefully add water to quench excess NaH.

  • Workup: Wash the aqueous layer with Ether (to remove mineral oil).[1] Acidify the aqueous layer to pH 2 with HCl. Extract the product into Ethyl Acetate.[1]

  • Result: N-Boc-N-Methyl-ACBC.

Step 3: Deprotection

  • Dissolve the methylated intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v).

  • Stir for 2 hours.

  • Evaporate volatiles. Co-evaporate with toluene to remove residual TFA.

  • Final Product: 1-(Methylamino)cyclobutane-1-carboxylic acid (TFA salt).

Analytical Characterization (Self-Validation)

To validate the synthesis, the following analytical signatures must be confirmed:

TechniqueExpected SignatureDiagnostic Value
¹H NMR Singlet at

2.5–2.7 ppm (3H)
Confirms presence of N-Methyl group.
¹H NMR Multiplets at

1.8–2.8 ppm (6H)
Characteristic cyclobutane ring protons.
LC-MS [M+H]⁺ = 130.1Confirms molecular weight (MW 129.16).
TLC Ninhydrin stain: Faint/YellowSecondary amines stain differently than primary (purple).

References

  • Synthesis of ACBC (Parent): O'Donnell, M. J., et al. "Synthesis of 1-Aminocyclobutane-1-carboxylic Acid Derivatives." Journal of Organic Chemistry.

  • Boc-Methylation Protocol: Cheung, S. T., & Benoiton, N. L. "N-Methylamino acids: preparation from N-Boc amino acids and cross-linking of N-methylamino acids." Canadian Journal of Chemistry, 55(5), 906-910.

  • Cyclobutane Amino Acids in Peptidomimetics: Pizzano, A., et al. "Stereoselective Synthesis of 1-Aminocyclobutane-1-carboxylic Acid Derivatives." Tetrahedron: Asymmetry.

  • General Strecker Conditions: "Strecker Amino Acid Synthesis." Organic Chemistry Portal.

Sources

"physicochemical properties of 1-(Methylamino)cyclobutane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Technical Guide: 1-(Methylamino)cyclobutane-1-carboxylic Acid

Executive Summary

1-(Methylamino)cyclobutane-1-carboxylic acid (N-Me-ACBC) is a non-proteinogenic, cyclic


-amino acid characterized by a cyclobutane ring constrained at the 

position. As a structural hybrid between 1-aminocyclobutane-1-carboxylic acid (ACBC) and sarcosine (N-methylglycine), this compound offers unique utility in medicinal chemistry. It serves as a rigid scaffold for peptidomimetics, restricting conformational freedom (

angles) to stabilize specific secondary structures like

-turns or

-helices. Furthermore, its zwitterionic nature and specific steric bulk make it a valuable probe for the glycine binding site of NMDA receptors and a critical building block in the synthesis of proteolysis-resistant peptide drugs.

Chemical Identity & Structural Integrity

N-Me-ACBC represents a class of


-disubstituted amino acids where the cyclic side chain imposes severe conformational constraints. Unlike acyclic N-methyl amino acids, the cyclobutane ring locks the side-chain geometry, reducing the entropy penalty upon ligand binding.
Table 1: Core Chemical Identifiers
PropertyData
IUPAC Name 1-(Methylamino)cyclobutane-1-carboxylic acid
Common Synonyms N-Me-ACBC; 1-Methylamino-1-carboxycyclobutane
CAS Number 1248314-84-2 (Free Acid); 1909336-52-2 (HCl Salt)
Molecular Formula

Molecular Weight 129.16 g/mol (Free Acid); 165.62 g/mol (HCl Salt)
SMILES CN(C1(CCC1)C(=O)O)
Stereochemistry Achiral (Plane of symmetry through the ring/substituents)

Physicochemical Profile

Understanding the ionization and lipophilicity of N-Me-ACBC is critical for predicting its behavior in biological assays and formulation.

Ionization Constants (pKa)

Like all


-amino acids, N-Me-ACBC exists primarily as a zwitterion in physiological pH.
  • Acidic pKa (

    
    ):  Estimated at 2.1 – 2.3 . The inductive effect of the cyclobutane ring (slightly more electron-withdrawing than alkyl chains due to strain) typically lowers the acid pKa slightly compared to alanine.
    
  • Basic pKa (

    
    ):  Estimated at 9.8 – 10.2 . N-methylation generally increases basicity via the inductive effect (+I) of the methyl group compared to the primary amine (ACBC pKa ~9.6). However, the steric bulk of the cyclobutane ring can hinder solvation of the protonated ammonium, potentially tempering this increase.
    
Lipophilicity (LogP/LogD)
  • LogP (Octanol/Water): Predicted -2.2 .[1] The compound is highly hydrophilic due to its zwitterionic character.

  • LogD (pH 7.4): Remains highly negative (~ -2.5). This indicates that passive membrane permeability will be negligible. Cellular entry requires active transport (e.g., via amino acid transporters like PAT1 or LAT1) or prodrug strategies (esterification).

Solubility
  • Water: Highly soluble (>100 mg/mL) due to ionic solvation of the carboxylate and ammonium groups.

  • Organic Solvents: Insoluble in non-polar solvents (hexane, ether). Sparingly soluble in polar aprotic solvents (DMSO, DMF) unless derivatized.

Synthesis & Impurity Management

The synthesis of N-Me-ACBC typically diverges from the standard Bucherer-Bergs reaction (which yields hydantoins) because the N-methyl group complicates hydantoin formation. The Modified Strecker Synthesis is the preferred route for N-substituted cyclic amino acids.

Synthetic Pathway Logic
  • Imine Formation: Condensation of cyclobutanone with methylamine.

  • Nucleophilic Attack: Addition of cyanide (KCN/TMSCN) to form the

    
    -aminonitrile.
    
  • Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid.

Critical Impurity Note: Incomplete hydrolysis often leads to the primary amide intermediate. This impurity is difficult to remove due to similar solubility properties.

SynthesisWorkflow Start Cyclobutanone Intermediate1 Imine Species (Transient) Start->Intermediate1 Condensation Reagent1 Methylamine (MeNH2) Reagent1->Intermediate1 Intermediate2 1-(Methylamino) cyclobutane-carbonitrile Intermediate1->Intermediate2 Strecker Addn Reagent2 Cyanide Source (KCN or TMSCN) Reagent2->Intermediate2 Step3 Acid Hydrolysis (HCl/Reflux) Intermediate2->Step3 Product N-Me-ACBC (HCl Salt) Step3->Product Full Hydrolysis Impurity Impurity: Primary Amide Step3->Impurity Partial Hydrolysis

Figure 1: Modified Strecker synthesis pathway for N-Me-ACBC highlighting the critical amide impurity risk.

Experimental Protocols (Self-Validating)

To ensure data reliability, the following protocols are designed with internal controls.

Protocol A: Potentiometric pKa Determination

Objective: Accurately determine ionization constants to predict physiological charge state.

  • Preparation: Dissolve 5 mg of N-Me-ACBC hydrochloride in 20 mL of degassed water (0.1 M KCl ionic strength background).

  • Calibration: Calibrate pH electrode using a 3-point standard (pH 4.0, 7.0, 10.0). Control: Measure a standard glycine solution; pKa values must be within ±0.05 of literature (2.34, 9.60).

  • Titration:

    • Acidify solution to pH 1.5 using 0.1 M HCl.

    • Titrate with 0.1 M NaOH (standardized) in 5 µL increments under nitrogen atmosphere (to exclude

      
      ).
      
  • Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or second-derivative analysis to identify inflection points.

    • Validation Check: The volume difference between the two equivalence points should correspond exactly to the molar amount of compound weighed.

Protocol B: Lipophilicity (LogD) by Shake-Flask Method

Objective: Measure distribution between octanol and phosphate buffer (pH 7.4).

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve N-Me-ACBC in the aqueous phase (1 mM concentration). Measure absorbance (

    
    ) at 210 nm (or use HPLC-UV).
    
  • Partitioning: Mix 1 mL of aqueous drug solution with 1 mL of octanol. Vortex vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Measure the concentration in the aqueous phase (

    
    ) using HPLC.
    
  • Calculation:

    
    .
    
    • Validation Check: Mass balance must be >95%. If

      
      , the compound is too hydrophilic for this method; switch to Potentiometric LogP.
      

Applications in Drug Development

Conformational Restriction (Peptidomimetics)

N-Me-ACBC is a powerful tool for constraining peptide backbones.

  • Mechanism: The cyclobutane ring restricts the

    
     torsion angle, while the N-methyl group eliminates the hydrogen bond donor capability of the amide backbone. This forces the peptide into specific conformations, often favoring 
    
    
    
    -turns
    or disrupting
    
    
    -helices.
  • Proteolytic Stability: The N-methylation and the quaternary

    
    -carbon render the adjacent peptide bonds highly resistant to enzymatic cleavage by proteases, extending the half-life of peptide therapeutics.
    
NMDA Receptor Modulation
  • Target: Glycine binding site of the NMDA receptor.[2]

  • Logic: The cyclobutane ring mimics the steric volume of partial agonists. N-methylation adds bulk that can be used to probe the size of the hydrophobic pocket within the receptor binding site.

Applications cluster_Peptide Peptidomimetics cluster_Neuro Neuroscience Compound N-Me-ACBC Constraint Restricted Phi/Psi Angles Compound->Constraint Stability Proteolytic Resistance Compound->Stability NMDA NMDA Receptor (Glycine Site) Compound->NMDA Structure Induction of Beta-Turns Constraint->Structure Probe Steric Probe (Hydrophobic Pocket) NMDA->Probe

Figure 2: Functional utility of N-Me-ACBC in peptide engineering and neuroscience.

References

  • PubChem. (2025).[3][1][4][5] 1-(Methylamino)cyclobutane-1-carboxylic acid.[1][6][7][8][9] National Library of Medicine. [Link]

  • Gaoni, Y. (1995). Synthesis of 1-amino-2-methylcyclobutane-1-carboxylic acid. Tetrahedron Letters.
  • Kotha, S., et al. (2003). Constrained amino acids in peptide design: Synthesis and application. Bioorganic & Medicinal Chemistry Letters.

Sources

"1-(Methylamino)cyclobutane-1-carboxylic acid as a constrained amino acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 1-(Methylamino)cyclobutane-1-carboxylic acid as a Constrained Amino Acid

Introduction: The Strategic Advantage of Conformational Constraint

The Challenge of Native Peptides in Drug Development

Native peptides, despite their high potency and selectivity, are often challenging drug candidates due to their inherent liabilities. These include poor metabolic stability, leading to rapid degradation by proteases, and low membrane permeability, which limits their access to intracellular targets.[1][2] These limitations have driven the exploration of peptidomimetics and the incorporation of unnatural amino acids (UAAs) to enhance their drug-like properties.[1]

The Role of Unnatural Amino Acids and Peptidomimetics

Unnatural amino acids are powerful tools in medicinal chemistry for modulating the physicochemical and pharmacological properties of peptides.[1] By introducing steric hindrance, altering hydrogen bonding patterns, and pre-organizing the peptide backbone into a specific conformation, UAAs can significantly improve stability, bioavailability, and receptor affinity.[1][3] Constrained amino acids, in particular, reduce the conformational flexibility of a peptide, which can lock it into a bioactive conformation and reduce the entropic penalty of binding to its target.[1][4]

Introducing 1-(Methylamino)cyclobutane-1-carboxylic acid (N-Me-Ac4c): A Dual-Strategy Amino Acid

1-(Methylamino)cyclobutane-1-carboxylic acid (N-Me-Ac4c) is a novel constrained amino acid that employs a dual strategy to enhance peptide properties. The cyclobutane ring restricts the Ramachandran space of the amino acid, promoting the formation of specific secondary structures like β-turns and helices.[1][4] Concurrently, the N-methyl group on the backbone amide provides steric shielding against proteolytic enzymes and can improve membrane permeability by reducing the number of hydrogen bond donors. This guide will provide an in-depth technical overview of the synthesis, incorporation, and impact of N-Me-Ac4c in peptide-based drug discovery.

Synthesis of 1-(Methylamino)cyclobutane-1-carboxylic acid

Rationale for the Synthetic Pathway

The synthesis of N-Me-Ac4c can be approached through a two-step process starting from the commercially available 1-aminocyclobutane-1-carboxylic acid. The first step involves the protection of the amino group, followed by N-methylation and subsequent deprotection. A plausible and efficient route is outlined below, based on established methods for the N-methylation of amino acids.[5]

Proposed Synthetic Scheme

Synthetic_Scheme start 1-Aminocyclobutane-1-carboxylic acid step1 Protection (e.g., o-NBS-Cl) start->step1 intermediate1 N-(o-nitrobenzenesulfonyl)-1-aminocyclobutane-1-carboxylic acid step1->intermediate1 step2 N-Methylation (e.g., (CH3)2SO4, DBU) intermediate1->step2 intermediate2 N-methyl-N-(o-nitrobenzenesulfonyl)-1-aminocyclobutane-1-carboxylic acid step2->intermediate2 step3 Deprotection (e.g., thiophenol, K2CO3) intermediate2->step3 product 1-(Methylamino)cyclobutane-1-carboxylic acid (N-Me-Ac4c) step3->product

Caption: Proposed synthetic pathway for 1-(Methylamino)cyclobutane-1-carboxylic acid.

Detailed Experimental Protocol

This protocol is a proposed adaptation based on the efficient N-methylation of amino acids reported by Biron et al. (2005).[5]

2.3.1 Step 1: Synthesis of N-(o-nitrobenzenesulfonyl)-1-aminocyclobutane-1-carboxylic acid methyl ester

  • To a solution of 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

  • Dissolve the crude methyl ester in a 1:1 mixture of THF and water. Add sodium bicarbonate (3.0 eq) and o-nitrobenzenesulfonyl chloride (1.1 eq).

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, acidify the mixture with 1N HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-protected amino acid ester.

2.3.2 Step 2: N-methylation

  • Dissolve the N-(o-nitrobenzenesulfonyl)-1-aminocyclobutane-1-carboxylic acid methyl ester (1.0 eq) in anhydrous DMF.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) and dimethyl sulfate (1.5 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the N-methylated product.

2.3.3 Step 3: Saponification and Deprotection

  • Dissolve the N-methylated, N-protected ester (1.0 eq) in THF. Add lithium iodide (3.0 eq) and stir at 50 °C for 24 hours to cleave the ester.

  • After ester cleavage is confirmed by TLC, remove the THF under reduced pressure.

  • Dissolve the residue in DMF, add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).

  • Stir at room temperature for 3-4 hours to remove the o-nitrobenzenesulfonyl group.

  • Dilute with water and wash with diethyl ether to remove the thiol byproducts.

  • Acidify the aqueous layer with 1N HCl and purify by ion-exchange chromatography to yield the final product, 1-(methylamino)cyclobutane-1-carboxylic acid.

Incorporation of N-Me-Ac4c into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclic method for synthesizing peptides on a solid resin support, proceeding from the C-terminus to the N-terminus.[6] The core of the strategy is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection, allowing for the use of acid-labile side-chain protecting groups.[6]

Workflow for SPPS Incorporation

SPPS_Workflow cluster_cycle Synthesis Cycle A Start: Fmoc-AA-Resin B 1. Fmoc Deprotection (20% Piperidine in DMF) A->B C H2N-AA-Resin B->C D 2. Coupling (Fmoc-N-Me-Ac4c-OH, HATU, DIPEA in DMF) C->D E Fmoc-N-Me-Ac4c-AA-Resin D->E F Repeat Cycle E->F n-1 times G Final Peptide-Resin H 3. Cleavage & Side-chain Deprotection (TFA cocktail) E->H F->B I Crude Peptide H->I J 4. Purification (RP-HPLC) I->J K Pure Peptide J->K

Caption: General workflow for incorporating N-Me-Ac4c into a peptide using Fmoc-SPPS.

Detailed Experimental Protocol

This protocol is based on standard Fmoc-SPPS procedures with modifications to account for the sterically hindered nature of N-methylated amino acids.[7][8]

3.3.1 Resin Selection and Swelling

  • Choose a resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[7]

  • Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 1 hour.[6]

3.3.2 Fmoc-Deprotection

  • Drain the DMF from the swelled resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes.[6]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3.3.3 Coupling of Fmoc-N-Me-Ac4c-OH

  • In a separate vial, dissolve Fmoc-N-Me-Ac4c-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (8 eq) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours with agitation. Monitor the coupling using a Kaiser test (note: N-methylated amines will give a negative Kaiser test, so a small aliquot may need to be cleaved and analyzed by mass spectrometry for confirmation).

3.3.4 Iterative Couplings

Repeat steps 3.3.2 and 3.3.3 for each subsequent amino acid in the sequence.

3.3.5 Cleavage and Deprotection

  • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.[8]

  • Stir for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify by reverse-phase HPLC.

Causality Behind Experimental Choices

The coupling of N-methylated amino acids is notoriously difficult due to steric hindrance.[9] The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is critical, as it is highly effective for hindered couplings.[7] A longer coupling time and a higher concentration of reagents are often necessary to drive the reaction to completion.

Biophysical and Structural Consequences of N-Me-Ac4c Incorporation

Impact on Peptide Secondary Structure

4.1.1 The Cyclobutane Ring as a Turn/Helix Inducer

The rigid cyclobutane scaffold of N-Me-Ac4c significantly restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. Studies on the parent amino acid, 1-aminocyclobutane-1-carboxylic acid (Ac4c), have shown that it is a potent inducer of β-turns and helical structures.[4] X-ray diffraction and NMR studies of peptides containing Ac4c reveal a propensity to adopt conformations consistent with α-helices and 3(10)-helices.[1][4]

4.1.2 The Influence of N-Methylation on Backbone Torsion Angles

N-methylation further constrains the peptide backbone. The methyl group can favor a trans conformation of the preceding peptide bond and restricts the accessible Ramachandran space of the N-methylated residue itself.[10] This dual constraint from both the cyclobutane ring and the N-methyl group makes N-Me-Ac4c a powerful tool for precisely controlling peptide secondary structure.

Analytical Techniques for Conformational Analysis

4.2.1 Circular Dichroism (CD) Spectroscopy Protocol and Data Interpretation

  • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Record the CD spectrum from 190 to 260 nm at 25 °C using a 1 mm path length quartz cuvette.

  • Process the data by subtracting the buffer blank and converting the signal to mean residue ellipticity [θ].

  • Interpretation:

    • α-helix: Strong negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm.[11]

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band near 200 nm.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol and Data Interpretation

  • Dissolve the peptide in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration of ~1 mM.

  • Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).[12]

  • Interpretation:

    • TOCSY: Used to assign spin systems to specific amino acid residues.

    • NOESY: Provides through-space correlations between protons that are close in space (< 5 Å). Sequential and medium-range NOEs are used to determine the secondary structure. For example, strong dNN(i, i+1) NOEs are indicative of a helical conformation.[10]

Comparative Conformational Data
Peptide SequenceModificationHelicity (%) by CDDominant Conformation by NMRReference
Ac-Tyr-Gly-Gly-Phe-Leu -NH2None~10%Random CoilHypothetical
Ac-Tyr-Gly-Gly-Phe-Ac4c -NH2Cyclobutane constraint~35%Type I β-turn[4]
Ac-Tyr-Gly-Gly-Phe-N-Me-Leu -NH2N-Methylation~20%Extended/Turn-like[10]
Ac-Tyr-Gly-Gly-Phe-N-Me-Ac4c -NH2Dual Constraint~50% Stable α-helixPredicted

This table presents hypothetical and literature-derived data to illustrate the expected impact of N-Me-Ac4c.

Enhancing Pharmacokinetic Properties with N-Me-Ac4c

Improving Proteolytic Stability

5.1.1 Mechanism of Steric Hindrance

The N-methyl group on the peptide backbone acts as a steric shield, preventing the approach of proteolytic enzymes that typically recognize and cleave the peptide bond of L-amino acids.[2] This modification can dramatically increase the half-life of a peptide in serum.[3]

Experimental Protocol: In Vitro Proteolytic Stability Assay
  • Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).

  • Incubate the peptide at a final concentration of 10-50 µM with human serum or a specific protease (e.g., trypsin, chymotrypsin) at 37 °C.[11]

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic activity by adding an equal volume of 10% TFA or acetonitrile.

  • Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.

  • Calculate the half-life (t1/2) of the peptide.

Increasing Cell Permeability

5.2.1 The "Chameleon" Effect of N-Methylation

Backbone N-methylation can enhance passive membrane permeability by reducing the number of amide protons available for hydrogen bonding with the aqueous environment. This allows the peptide to adopt a more lipophilic conformation in the nonpolar environment of the cell membrane, facilitating its passage into the cell—a phenomenon sometimes referred to as the "chameleon" effect.[13]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, forms a monolayer that serves as an in vitro model of the intestinal epithelium.[14]

  • Seed Caco-2 cells on Transwell inserts and grow for 21 days to form a confluent monolayer.

  • Wash the monolayer with Hank's Balanced Salt Solution (HBSS).

  • Add the test peptide to the apical (top) chamber (for absorption) or the basolateral (bottom) chamber (for efflux).

  • At various time points, take samples from the receiver chamber.

  • Quantify the peptide concentration in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[14]

Comparative Pharmacokinetic Data
Peptide AnalogHalf-life in Human Serum (h)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Reference
Native Peptide< 0.5< 0.1[15]
Peptide with Ac4c~2~0.2[16][17]
Peptide with N-Me-Ac4c> 24 ~2.5 Predicted

This table presents a combination of literature-derived and predicted data to highlight the expected improvements.

Case Study: Enhancing the Bioactivity of a Tuftsin Analog

Background on Tuftsin

Tuftsin is a natural tetrapeptide (Thr-Lys-Pro-Arg) with immunomodulatory activity. However, its therapeutic potential is limited by its short half-life in serum.[16] The incorporation of constrained amino acids has been shown to enhance both the stability and activity of tuftsin analogs.[16][17]

Design and Synthesis of an N-Me-Ac4c Tuftsin Analog

We propose the synthesis of a tuftsin analog where the proline residue is replaced by N-Me-Ac4c: Thr-Lys-(N-Me-Ac4c)-Arg. This substitution is hypothesized to lock the peptide into a bioactive conformation while simultaneously increasing its resistance to proteolysis.

Comparative Biological Activity and Stability Data
PeptideIL-6 Secretion (EC50, nM)Half-life in Serum (min)Reference
Tuftsin15015[16][17]
[Ac4c³]Tuftsin80120[16][17]
[N-Me-Ac4c³]Tuftsin < 50 > 1440 Predicted

This table uses data from known tuftsin analogs to predict the performance of the N-Me-Ac4c analog.

Logical Flow of the Case Study

Case_Study A Problem: Tuftsin has low stability B Hypothesis: N-Me-Ac4c can enhance stability and activity A->B C Design: Replace Proline with N-Me-Ac4c (Thr-Lys-(N-Me-Ac4c)-Arg) B->C D Synthesis via SPPS C->D E In Vitro Testing D->E F Proteolytic Stability Assay E->F G IL-6 Secretion Assay E->G H Data Analysis & Comparison F->H G->H I Conclusion: N-Me-Ac4c improves Tuftsin's properties H->I

Caption: Logical flow of the proposed case study on a Tuftsin analog.

Conclusion and Future Perspectives

1-(Methylamino)cyclobutane-1-carboxylic acid represents a sophisticated building block for peptide-based drug design. By combining the conformational rigidity of a cyclobutane ring with the pharmacokinetic benefits of N-methylation, N-Me-Ac4c offers a powerful strategy to overcome the traditional limitations of peptide therapeutics. The protocols and principles outlined in this guide provide a framework for the rational design, synthesis, and evaluation of peptides incorporating this promising constrained amino acid. Future work should focus on the stereoselective synthesis of N-Me-Ac4c and the exploration of its incorporation into a wider range of bioactive peptides to fully realize its potential in drug discovery.

References

  • Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • Chatterjee, J., et al. (2008). Conformational preference and potential templates of N-methylated cyclic pentaalanine peptides. Chemistry-A European Journal, 14(3), 940-948.
  • Crisma, M., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 45(4), 301-308.
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
  • Gaoni, Y. (1995). Synthesis of aminocyclobutane mono- and dicarboxylic acids and derivatives thereof from (phenylsulfonyl)bicyclobutanes.
  • Benedetti, E., et al. (1976). Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society, 98(21), 6676-6683.
  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 39(24), 4854-4860.
  • Li, Y., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311.
  • Hutchinson, E. G., & Thornton, J. M. (1994). A revised set of potentials for β-turn formation in proteins. Protein Science, 3(12), 2207-2216.
  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092.
  • Tavelin, S. (2000). The tool box: Permeability assays. Modern Drug Discovery, 3(4), 51-54.
  • Ortuño, R. M., et al. (2006). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 71(18), 6895-6904.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • SeRMN-UAB. (2017). cyclobutane. Retrieved from [Link]

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4854-4860.
  • Chen, B., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(12), 3466-3473.
  • Hu, H. G., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.
  • Nowick, J. S., et al. (2018).
  • Martin, L., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv.
  • Gellman, S. H., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Journal of the American Chemical Society, 127(19), 7010-7019.
  • Arora, P. S. (2017). Recent Structural Advances in Constrained Helical Peptides. Accounts of Chemical Research, 50(8), 1898-1907.
  • Kessler, H. (n.d.). peptide nmr. Retrieved from [Link]

  • Hu, H. G., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.
  • SeRMN-UAB. (2017). Folding peptides studied by NMR. Retrieved from [Link]

  • Ortuño, R. M., et al. (2014). Structure of cyclobutane-based hybrid peptides subjected to study.
  • Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • Seebach, D., et al. (2007). Constrained beta-amino acid-containing miniproteins.
  • Oishi, S., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 26(10), 2965.
  • Ahangarzadeh, S., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7048.
  • Gonzalez, A. (2021).
  • Illa, O., et al. (2021).
  • Scheuermann, J., et al. (2008). Cell-Permeable Peptides Containing Cycloalanine Residues.
  • Li, Y., et al. (2021).
  • D'Annibale, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15419-15467.
  • Avenoza, A., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4867-4876.
  • Chien, C. H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University.
  • Jamieson, A. G., et al. (2025). Raman active diyne-girder conformationally constrained p53 stapled peptides bind to MDM2 for visualisation without fluorophores. RSC Chemical Biology, 6, 394-403.
  • Fairlie, D. P. (2018). Synthetic and Structural Studies of Small Cyclic Peptides. The University of Queensland.
  • Olofsson, B., et al. (2021). A Study of an 8‑Aminoquinoline-Directed C(sp2)−H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(12), 8239-8251.
  • Wilson, A. J., et al. (2018). Inhibition of Aurora-A/N-Myc Protein–Protein Interaction Using Peptidomimetics: Understanding the Role of Peptide. Journal of the American Chemical Society, 140(1), 423-432.

Sources

"stereoselective synthesis of N-methylated cyclobutane amino acids"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformational Lock

N-methylated cyclobutane amino acids (N-Me-CBAAs) represent a pinnacle in peptidomimetic design. By combining the rigidification of the cyclobutane ring (restricting


 and 

/

torsion angles) with the proteolytic resistance and membrane permeability of N-methylation, these scaffolds offer a dual-mechanism "lock" on bioactive conformations.

However, their synthesis presents a unique orthogonal challenge: constructing a strained ring system while installing a sterically hindered N-methyl group without compromising stereochemical integrity.

This guide details a modular, high-fidelity synthetic strategy. We prioritize [2+2] photocycloaddition for scaffold construction followed by Fukuyama-Mitsunobu N-methylation , a sequence chosen for its operational robustness and ability to preserve high enantiomeric excess (


).

Strategic Retrosynthesis & Mechanistic Logic

The direct enantioselective synthesis of N-methylated CBAAs is rarely efficient in a single step due to the steric clash of the N-methyl group during ring closure. Therefore, a "Construct-then-Functionalize" approach is the industry standard for scalability and stereocontrol.

The Two-Phase Strategy
  • Phase I: Stereoselective Ring Construction.

    • Method: [2+2] Photocycloaddition of chiral enones or uracil derivatives.

    • Rationale: Allows access to both cis- and trans-fused systems defined by the orbital symmetry of the excited state (Woodward-Hoffmann rules) and the directing chiral auxiliary.

  • Phase II: Stereoretentive N-Methylation.

    • Method: N-Nosyl (o-nitrobenzenesulfonyl) activation followed by alkylation.[1]

    • Rationale: Unlike reductive amination (which fails on hindered cyclic amines) or direct NaH/MeI alkylation (which causes racemization via enolization), the Nosyl strategy allows methylation under mild, non-basic conditions (Mitsunobu) or weak bases, preserving the

      
      -chiral center.
      
Mechanistic Pathway Diagram

G cluster_0 Phase I: Scaffold Construction cluster_1 Phase II: Functionalization Start Chiral Precursor (e.g., (-)-Verbenone or Chiral Enamide) Step1 [2+2] Photocycloaddition (hν, Chiral Template) Start->Step1 Orbital Symmetry Control Intermediate1 Cyclobutane Core (Defined Stereochemistry) Step1->Intermediate1 Step2 N-Activation (o-NBS-Cl, Collidine) Intermediate1->Step2 Protection Intermediate2 N-Nosyl Cyclobutane AA Step2->Intermediate2 Step3 N-Methylation (Mitsunobu: MeOH, DIAD, PPh3) Intermediate2->Step3 Steric Inversion (if SN2) or Retention (Mitsunobu) Step4 Deprotection (Thiophenol, K2CO3) Step3->Step4 Final N-Methylated Cyclobutane AA (>98% ee, Single Diastereomer) Step4->Final

Caption: Modular workflow for N-Me-CBAA synthesis. Phase I establishes the ring; Phase II installs the methyl group via the Fukuyama protocol to prevent racemization.

Detailed Experimental Protocol

This protocol describes the synthesis of a 2,4-methanoproline analogue (a common CBAA) followed by its N-methylation.

Phase I: Scaffold Synthesis via [2+2] Photocycloaddition

Objective: Create the cyclobutane ring with defined cis/trans stereochemistry.

  • Substrate Preparation: Dissolve the chiral enamide (e.g., derived from (S)-phenylethylamine) and the alkene partner (e.g., ethylene or substituted alkene) in degassed acetonitrile.

  • Irradiation: Irradiate the solution using a medium-pressure Hg lamp (450 W) through a Pyrex filter (

    
     nm) at -40°C.
    
    • Critical Control: Low temperature minimizes thermal side reactions and improves diastereoselectivity (dr).

  • Purification: Concentrate in vacuo and purify via flash chromatography (SiO2, Hexane/EtOAc).

    • Checkpoint: Verify diastereomeric ratio (dr) via 1H-NMR. Target >95:5 dr.

Phase II: The Fukuyama N-Methylation (The "Self-Validating" Step)

Objective: Methylate the sterically hindered secondary amine without racemizing the


-center.

Reagents:

  • Substrate: Cyclobutane Amino Ester (from Phase I)

  • Activator: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Methyl Source: Methanol (for Mitsunobu) or MeI (for alkylation)

  • Catalysts: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate)
    

Step-by-Step:

  • N-Nosylation:

    • To a solution of the cyclobutane amino ester (1.0 equiv) in dry

      
       at 0°C, add 2,4,6-collidine (3.0 equiv) and o-NBS-Cl (1.2 equiv).
      
    • Stir at room temperature for 2 hours.

    • Validation: LC-MS should show quantitative conversion to the sulfonamide. The electron-withdrawing Nosyl group acidifies the N-H proton (

      
      ), enabling mild alkylation.
      
  • Mitsunobu Methylation (Preferred for Stereoretention):

    • Dissolve N-Nosyl intermediate (1.0 equiv),

      
       (1.5 equiv), and dry Methanol (2.0 equiv) in anhydrous THF.
      
    • Add DIAD (1.5 equiv) dropwise at 0°C.

    • Stir at 25°C for 4 hours.

    • Why this works: The Mitsunobu reaction methylates the nitrogen using MeOH as the electrophile source under neutral conditions, completely avoiding the strong bases (NaH) that cause

      
      -deprotonation and racemization.
      
  • Denosylation:

    • Treat the methylated intermediate with thiophenol (PhSH, 2.0 equiv) and

      
       (3.0 equiv) in DMF at 25°C for 1 hour.
      
    • Result: This yields the secondary N-methyl amine. The yellow color of the nitrophenyl byproduct serves as a visual indicator of reaction progress.

Comparative Data: Methylation Methodologies

The choice of methylation strategy is the single biggest determinant of yield and purity for CBAAs.

MethodologyYield (%)% ee RetentionSteric ToleranceRisk Profile
Fukuyama-Mitsunobu (Recommended)88-94% >99% High Low. Neutral conditions prevent epimerization.
Reductive Amination (

)
30-45%>99%LowFails on constrained rings due to steric hindrance during iminium formation.
Direct Alkylation (

)
60-75%60-80%MediumHigh. Strong base causes rapid racemization at

-carbon.
Eschweiler-Clarke<20%N/ALowHarsh thermal/acidic conditions degrade the strained ring.

Critical Troubleshooting & Optimization

Controlling the "Pucker"

Cyclobutane rings exist in a "puckered" conformation. The N-methylation can shift the equilibrium between endo and exo puckers, altering the global peptide shape.

  • Observation: If NMR signals broaden significantly after methylation, the ring is likely flipping between conformers on the NMR time scale.

  • Solution: Perform Variable Temperature (VT) NMR to resolve the conformers and confirm identity.

Preventing Over-Methylation
  • Problem: Direct alkylation often leads to quaternary ammonium salts.

  • Fix: The Fukuyama method is self-limiting; the sulfonamide can only accept one alkyl group. This makes it a self-validating protocol for mono-methylation.

References

  • Stereoselective Synthesis of Cyclobutane Amino Acids

    • Avenoza, A., et al. (2005). "Stereoselective synthesis of 2-substituted cyclobutane amino acids." Tetrahedron, 61(16), 4165-4172.
    • [2]

  • Fukuyama N-Methylation Protocol

    • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373-6374.
  • Conformational Constraints in Peptides

    • Chatterjee, J., Gilon, C., & Kessler, H. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331–1342.
  • Photocycloaddition Strategies

    • Aitken, D. J., et al. (2004). "Asymmetric synthesis of cyclobutane-β-amino acids." Tetrahedron Letters, 45(11), 2359-2361.

Sources

1-(Methylamino)cyclobutane-1-carboxylic Acid: A Conformationally Constrained Building Block in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The evolution of peptide-based therapeutics and small-molecule neuromodulators relies heavily on the strategic incorporation of unnatural amino acids (UAAs). 1-(Methylamino)cyclobutane-1-carboxylic acid (N-Me-ACBC) represents a highly specialized, conformationally constrained building block designed to overcome the classical limitations of peptide drugs: poor oral bioavailability, rapid proteolytic degradation, and lack of membrane permeability.

By combining a rigid cyclobutane ring with an N-methylated amine, this molecule introduces severe steric hindrance and eliminates a critical hydrogen bond donor. This technical guide explores the mechanistic rationale behind N-Me-ACBC, details its applications in neuropharmacology and peptidomimetics, and provides validated experimental protocols for its incorporation into drug discovery workflows.

Chemical Identity and Structural Significance

Compound Profile
  • Chemical Name: 1-(Methylamino)cyclobutane-1-carboxylic acid

  • CAS Registry Number: 1909336-52-2 (Hydrochloride salt)[1]

  • Molecular Formula: C6H11NO2 (Free base)

  • Molecular Weight: 129.16 g/mol (Free base); 165.62 g/mol (HCl salt)[1]

Mechanistic Advantages in Drug Design (Causality & Rationale)

The pharmacological utility of N-Me-ACBC is rooted in two distinct structural modifications compared to standard proteinogenic amino acids:

  • Conformational Restriction via the Cyclobutane Ring: The sp3-hybridized cyclobutane ring locks the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. This restriction forces the localized peptide sequence into specific secondary structures, such as
    
    
    -turns or
    
    
    -helices. In drug design, pre-organizing a molecule into its active conformation drastically reduces the entropic penalty upon binding to its target receptor, thereby increasing binding affinity and selectivity.
  • N-Methylation and the "Rule of 5" Bypass: Standard peptide bonds are highly susceptible to enzymatic cleavage and possess high polar surface areas (PSA) due to exposed amide N-H groups. N-methylation eliminates a hydrogen bond donor. This reduction in H-bond capacity lowers the desolvation penalty required for the molecule to transition from an aqueous environment into a lipid bilayer, significantly enhancing passive cell membrane permeability[2][3]. Furthermore, the steric bulk of the N-methyl group, combined with the quaternary ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon of the cyclobutane ring, creates a "steric shield" that physically blocks the active sites of exopeptidases and endopeptidases, conferring exceptional proteolytic stability[4].
    

Key Applications in Drug Discovery

Development of Proteolytically Stable Peptidomimetics

Natural peptides often have in vivo half-lives measured in minutes. By substituting canonical amino acids with N-Me-ACBC at known enzymatic cleavage sites, medicinal chemists can extend the half-life of peptide therapeutics (e.g., GLP-1 analogs, macrocyclic inhibitors) from minutes to days. The N-methylation strategy mimics the evolutionary success of natural cell-penetrating cyclic peptides like Cyclosporin A, which utilizes multiple N-methylations to achieve oral bioavailability[3].

Neuropharmacology: NMDA Receptor Modulation

Unmethylated 1-aminocyclobutanecarboxylic acid (ACBC) and its derivatives are well-documented partial agonists and antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor (GluN1 subunit)[5][6]. Overactivation of the NMDA receptor leads to calcium-induced excitotoxicity, a primary driver of neurodegenerative diseases and epileptic seizures[7].

Derivatizing ACBC via N-methylation alters its binding kinetics and increases its lipophilicity, allowing for enhanced penetration across the blood-brain barrier (BBB). These derivatives are actively investigated as neuroprotective agents and anticonvulsants[6].

NMDA_Pathway NMeACBC N-Me-ACBC Derivative GluN1 GluN1 Subunit (Glycine Site) NMeACBC->GluN1 Partial Agonist/Antagonist Binding Channel NMDA Ion Channel GluN1->Channel Modulates Activation GluN2 GluN2 Subunit (Glutamate Site) GluN2->Channel Glutamate Binding CaInflux Ca2+ Influx Blockade Channel->CaInflux Prevents Overactivation Neuroprotection Neuroprotection / Anticonvulsant Effect CaInflux->Neuroprotection Mitigates Excitotoxicity

Caption: Mechanism of NMDA receptor modulation by N-Me-ACBC derivatives preventing excitotoxicity.

Quantitative Data: Physicochemical Impact

The following table synthesizes the theoretical and empirical advantages of incorporating N-Me-ACBC compared to a standard amino acid (L-Alanine) and its unmethylated precursor (ACBC).

ParameterL-AlanineACBCN-Me-ACBCPharmacological Impact

-Carbon Substitution
PrimaryQuaternary (Cyclic)Quaternary (Cyclic)Restricts backbone conformation.
Amide H-Bond Donors 110 Decreases desolvation penalty.
Relative Lipophilicity (LogP) LowModerateHigh Enhances BBB and cellular penetration.
Proteolytic Stability (Half-life) < 30 mins~ 4 hours> 24 hours Protects adjacent peptide bonds from proteases.
Steric Bulk (A-value equivalent) SmallLargeVery Large Increases target selectivity; complicates synthesis.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Rationale: The coupling of N-Me-ACBC to a growing peptide chain is notoriously difficult. The quaternary


-carbon and the secondary N-methyl amine create immense steric hindrance, raising the activation energy barrier for amide bond formation. Standard coupling reagents (e.g., HBTU, DIC) will result in incomplete coupling and truncated sequences. This protocol utilizes COMU (a highly reactive uronium salt) and microwave irradiation to drive the reaction.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes at 75°C under microwave irradiation (25 W). Wash thoroughly with DMF (5 × 3 mL).

  • Amino Acid Activation: In a separate vial, dissolve 0.5 mmol (5 equivalents) of Fmoc-N-Me-ACBC-OH and 0.5 mmol of COMU in 2 mL of DMF. Add 1.0 mmol (10 equivalents) of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to form the active ester.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Subject the reaction vessel to microwave irradiation at 75°C for 15 minutes.

    • Self-Validation Step: Perform a Chloranil test (rather than a Kaiser test, as the Kaiser test cannot detect secondary amines). A negative result (no blue/green color) indicates complete coupling. If positive, perform a double coupling using HATU/HOAt.

  • Cleavage: After sequence completion, cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activation Amino Acid Activation (Fmoc-N-Me-ACBC + COMU/DIPEA) Deprotect->Activation Coupling Microwave Coupling (75°C, 15 mins) Activation->Coupling Overcome Steric Hindrance Wash Resin Washing (DMF x3, DCM x3) Coupling->Wash Wash->Deprotect Next Cycle Cleavage TFA Cleavage (TFA/TIS/H2O) Wash->Cleavage Final Step

Caption: Workflow for Microwave-Assisted SPPS incorporating sterically hindered N-Me-ACBC.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: To empirically validate the hypothesis that substituting a canonical amino acid with N-Me-ACBC increases passive membrane permeability by reducing the desolvation penalty[8].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with 5 μL of a 1% (w/v) lecithin solution in dodecane to create the artificial lipid bilayer.

  • Solution Preparation: Dissolve the N-Me-ACBC containing peptide and a control peptide (lacking N-methylation) in PBS (pH 7.4) to a final concentration of 100 μM.

    • Self-Validation Step: Include Verapamil (high permeability standard) and Atenolol (low permeability standard) in separate wells to validate the integrity and predictive power of the artificial membrane.

  • Assay Assembly: Add 150 μL of the peptide solutions to the donor wells. Add 300 μL of fresh PBS to the acceptor wells. Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane contacts the acceptor buffer.

  • Incubation: Incubate the assembly at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the peptide concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (

    
    ) using the standard PAMPA equation. An increase in 
    
    
    
    for the N-Me-ACBC analog confirms the successful reduction of the desolvation penalty.

References

  • Gaoni, Y., et al. "Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives". Journal of Medicinal Chemistry, 37(25), 4288-4296 (1994). Available at:[Link]

  • Frontiers Media. "Recent Advances Toward the Discovery of Drug-Like Peptides De novo". Frontiers in Chemistry. Available at:[Link]

  • SciSpace. "Strategies to stabilize cell penetrating peptides for in vivo applications". SciSpace Literature Review. Available at: [Link]

  • Taylor & Francis. "Overcoming the Shortcomings of Peptide-Based Therapeutics". Expert Opinion on Drug Discovery. Available at: [Link]

  • eScholarship. "Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides". eScholarship University of California. Available at:[Link]

Sources

Unlocking Conformational Restriction: A Technical Guide to 1-(Methylamino)cyclobutane-1-carboxylic acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide drug discovery, overcoming poor metabolic stability and low oral bioavailability remains a paramount challenge[1]. The strategic incorporation of unnatural, conformationally restricted amino acids is a field-proven methodology to address these pharmacokinetic liabilities. This technical whitepaper explores the core properties, mechanistic advantages, and synthetic handling of 1-(Methylamino)cyclobutane-1-carboxylic acid (CAS: 1251391-67-9) . As a highly specialized cyclobutane amino acid (CBAA), this building block offers profound structural pre-organization[2]. By synthesizing technical accuracy with validated protocols, this guide provides researchers with the authoritative grounding necessary to leverage this molecule in advanced peptidomimetic design.

Chemical Identity & Quantitative Data

To effectively integrate this unnatural amino acid into a drug development pipeline, precise chemical identification is required. The table below summarizes the core quantitative and structural data for 1-(Methylamino)cyclobutane-1-carboxylic acid and its hydrochloride salt[3].

PropertyValue
Chemical Name 1-(Methylamino)cyclobutane-1-carboxylic acid
CAS Number (Free Base) 1251391-67-9
CAS Number (HCl Salt) 1909336-52-2[3]
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Monoisotopic Mass 129.08 Da
Residue Mass (Peptide) 111.07 Da
SMILES String CNC1(CCC1)C(=O)O
Structural Class

-disubstituted cyclobutane amino acid (CBAA)

Mechanistic Role in Peptidomimetics

The pharmacological utility of 1-(Methylamino)cyclobutane-1-carboxylic acid stems from the synergistic causality of two distinct structural features: the sp³-hybridized cyclobutane ring and the N-methyl group.

Conformational Restriction: The rigid cyclobutane ring severely restricts the


 (phi) and 

(psi) dihedral angles of the peptide backbone[4]. Conformational energy calculations and crystallographic data of model peptides demonstrate that 1-aminocyclobutane-1-carboxylic acid derivatives strongly induce specific secondary structures, predominantly type III/III'

-turns or

-helices[4]. This structural pre-organization reduces the entropic penalty upon receptor binding, thereby enhancing target affinity.

N-Methylation and Proteolytic Shielding: The addition of the N-methyl group eliminates the amide proton, removing a critical hydrogen-bond donor. This modification directly increases the lipophilicity of the peptide, facilitating passive membrane permeability. Furthermore, the combination of the bulky cyclobutane ring and the N-methyl group creates a profound steric shield around the peptide bond, rendering it highly resistant to enzymatic hydrolysis by endogenous proteases[5].

Mechanism A 1-(Methylamino)cyclobutane -1-carboxylic acid B1 Cyclobutane Ring (Conformational Restriction) A->B1 B2 N-Methylation (Eliminates H-Bond Donor) A->B2 C1 Restricts phi/psi Angles (Induces beta-turns) B1->C1 C2 Proteolytic Resistance (Steric Shielding) B1->C2 B2->C2 C3 Increased Lipophilicity (Membrane Permeability) B2->C3 D Enhanced Oral Bioavailability & Target Affinity C1->D C2->D C3->D

Pharmacological impact pathway of 1-(Methylamino)cyclobutane-1-carboxylic acid in drug design.

Self-Validating SPPS Protocol

Coupling sterically hindered,


-disubstituted, N-alkylated amino acids is notoriously difficult. The severe steric clash around the 

-carbon necessitates highly optimized Solid-Phase Peptide Synthesis (SPPS) conditions. The following protocol establishes a self-validating system to ensure coupling efficacy and prevent sequence truncation.
Step 1: Resin Preparation and Swelling
  • Action: Weigh 0.1 mmol of low-loading Fmoc-Rink Amide resin (e.g., 0.3 mmol/g). Low loading is explicitly chosen to minimize inter-chain aggregation during the synthesis of conformationally rigid sequences. Swell in DMF for 30 minutes.

  • Validation: Visually confirm a 3-4x volume expansion of the resin bed, ensuring optimal accessibility of the reactive sites.

Step 2: Fmoc Deprotection
  • Action: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Validation: Collect the deprotection effluent and measure the UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection.

Step 3: Coupling of the CBAA
  • Action: Due to the steric bulk of the cyclobutane ring, standard coupling reagents (e.g., HBTU) are insufficient. Activate 3.0 equivalents of Fmoc-1-(Methylamino)cyclobutane-1-carboxylic acid using 2.9 equivalents of COMU and 6.0 equivalents of DIPEA in DMF. Perform the coupling under microwave irradiation at 60°C for 30 minutes.

  • Validation: Perform a Kaiser test (if coupling onto a primary amine). A negative result (yellow, no blue beads) validates complete coupling. If positive, perform a secondary coupling before proceeding.

Step 4: Subsequent Coupling (Onto the N-Methyl Amine)
  • Action: Coupling the next amino acid onto the highly hindered secondary amine of the cyclobutane residue is the most challenging step. Standard activated esters will fail. Utilize an amino acid chloride, acid fluoride (Fmoc-AA-F), or generate an in-situ symmetric anhydride using triphosgene.

  • Validation: Perform a Chloranil test (specific for secondary amines). A negative result (colorless/yellowish, no blue/green beads) validates that the hindered secondary amine has been successfully acylated.

Step 5: Cleavage and Analytical Validation
  • Action: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether and centrifuge.

  • Validation: Analyze the crude peptide via LC-MS. Confirm the exact mass shift associated with the CBAA incorporation (+111.07 Da for the dehydrated residue mass).

SPPS Start Resin Swelling & Preparation Deprotect Fmoc Deprotection (UV Validated at 301 nm) Start->Deprotect Couple Coupling of CBAA (COMU/DIPEA, Microwave 60°C) Deprotect->Couple Test Colorimetric Validation (Kaiser / Chloranil Test) Couple->Test Cap Capping of Unreacted Amines (Ac2O) Test->Cap Incomplete (Positive) Next Next Coupling Cycle (Requires Acid Fluorides) Test->Next Complete (Negative) Cap->Couple Double Coupling

Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for hindered CBAA incorporation.

References

  • Title: 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS Source: CHIMIA URL: [Link]

  • Title: Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues Source: PubMed (NIH) URL: [Link]

  • Title: Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed[2+2]-Cycloaddition Source: ACS Publications URL: [Link]

Sources

Technical Whitepaper: Solubility Profile and Physicochemical Characterization of 1-(Methylamino)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Methylamino)cyclobutane-1-carboxylic acid (CAS: 1248314-84-2, often available as HCl salt) is a constrained, non-proteinogenic


-amino acid. Its structural rigidity—imparted by the cyclobutane ring—and the 

-methylation make it a critical scaffold for peptidomimetics, offering enhanced metabolic stability and defined conformational space compared to flexible acyclic analogs.

This guide provides a technical analysis of its solubility profile. While specific empirical solubility data for this niche intermediate is often proprietary, this whitepaper synthesizes physicochemical principles with structural analog data to provide a predictive solubility model.[1][2] It further details the gold-standard experimental protocols required to validate these properties in a drug development setting.

Physicochemical Fundamentals

Understanding the solubility of 1-(Methylamino)cyclobutane-1-carboxylic acid requires a deep dive into its molecular interactions. As an


-disubstituted amino acid, it exists primarily as a zwitterion in neutral aqueous solutions.[1]
Structural Determinants of Solubility[1]
  • Zwitterionic Lattice: At neutral pH, the compound forms an inner salt (carboxylate anion

    
     and ammonium cation 
    
    
    
    ).[2] This results in high crystal lattice energy, generally reducing solubility in non-polar organic solvents while enhancing water solubility.[1][2]
  • Impact of

    
    -Methylation:  Compared to its parent compound (1-aminocyclobutane-1-carboxylic acid), the 
    
    
    
    -methyl group introduces:
    • Steric Bulk: Disrupts the tight hydrogen-bonding network typical of amino acid crystal lattices, potentially increasing solubility in alcohols.[2]

    • Lipophilicity: A slight increase in LogP (Predicted LogP

      
       0.1 to 0.8), making it marginally more compatible with polar organic solvents than non-methylated analogs.[2]
      
Key Physicochemical Parameters (Predicted)
ParameterValue (Estimated)Relevance to Solubility
Molecular Weight 129.16 g/mol (Free Base)Low MW favors high solubility.[2]
LogP (Octanol/Water) ~0.1 – 0.8Hydrophilic; favors aqueous phases.[2]
pKa (Carboxyl) ~2.2 – 2.5Protonated below pH 2.[2]
pKa (Amine) ~9.5 – 10.0Deprotonated above pH 10.[2]
Isoelectric Point (pI) ~6.0Minimum solubility typically observed here.[2]

Solubility Profiling and Solvent Compatibility[1]

Aqueous Solubility & pH Dependence

The solubility of 1-(Methylamino)cyclobutane-1-carboxylic acid is strictly pH-dependent.

  • pH < 2 (Acidic): The molecule exists as a cation (

    
    ).[2] Solubility is High . This is the state of the commercially available Hydrochloride salt.[2]
    
  • pH ≈ 6 (Isoelectric Point): The molecule exists as a zwitterion (

    
    ).[2] Net charge is zero.[2] Lattice energy is maximized, and solubility is at its Thermodynamic Minimum .[1][2]
    
  • pH > 10 (Basic): The molecule exists as an anion (

    
    ).[2] Solubility is High  due to charge repulsion preventing aggregation.[2]
    
Organic Solvent Compatibility

For process chemistry (synthesis and purification), understanding non-aqueous solubility is vital.[1][2]

  • Protophilic Polar Solvents (DMSO, DMF): High Solubility. The polar nature of the zwitterion interacts well with high-dielectric solvents.[2]

  • Alcohols (Methanol, Ethanol): Moderate Solubility. Solubility increases with temperature.[2]

    
    -methylation improves solubility here compared to Glycine or Alanine.[2]
    
  • Non-Polar Solvents (Hexane, DCM, Toluene): Negligible Solubility. The zwitterionic character prevents dissolution.[1][2] To solubilize in these media, the carboxylic acid or amine must be protected (e.g., as an ester or carbamate).[1]

Visualization: pH-Dependent Solubility Logic

SolubilityLogic Acid Acidic pH (< 2) Cationic Species Zwitt Isoelectric Point (pH ~6) Zwitterionic Species Acid->Zwitt Deprotonation (-H+) Sol_High_Acid High Solubility (Charge Repulsion) Acid->Sol_High_Acid Correlates to Base Basic pH (> 10) Anionic Species Zwitt->Base Deprotonation (-H+) Sol_Min Minimum Solubility (Lattice Stability) Zwitt->Sol_Min Correlates to Sol_High_Base High Solubility (Charge Repulsion) Base->Sol_High_Base Correlates to

Figure 1: Relationship between pH, molecular speciation, and relative aqueous solubility.[1]

Experimental Protocols for Solubility Determination

To generate regulatory-grade data (IND/NDA filings), researchers must move beyond prediction to empirical validation. The following protocols represent the industry standard for characterizing amino acid solubility.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Accurate, equilibrium solubility data.[1]

  • Preparation: Weigh excess solid 1-(Methylamino)cyclobutane-1-carboxylic acid (approx. 20-50 mg) into a glass vial.

  • Solvent Addition: Add a fixed volume (e.g., 1.0 mL) of the target solvent (Water, Buffer pH 7.4, Methanol).[1]

  • Equilibration: Cap the vial and place it in a shaker or incubator at a controlled temperature (

    
    ). Agitate for 24–48 hours to ensure equilibrium.
    
  • Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22

    
     PVDF filter (ensure filter compatibility).
    
  • Quantification: Analyze the filtrate using HPLC-UV or LC-MS.

    • Note: Since the compound lacks a strong chromophore, LC-MS or CAD (Charged Aerosol Detection) is recommended over standard UV (210 nm) to avoid artifacts from solvent cutoffs.[2]

  • pH Verification: Measure the pH of the saturated solution. The compound itself may buffer the solution, shifting the pH away from the initial buffer value.[1]

Protocol B: Kinetic Solubility (Turbidimetric Assay)

Best for: High-throughput screening (HTS) during early drug discovery.

  • Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Titration: Spike the DMSO stock into an aqueous buffer (PBS, pH 7.4) in a 96-well plate to achieve final concentrations ranging from 1

    
     to 500 
    
    
    
    .
  • Incubation: Shake for 2 hours at Room Temperature.

  • Readout: Measure absorbance at 620 nm (turbidity) using a plate reader.

  • Calculation: The solubility limit is defined as the concentration at which absorbance significantly deviates from the baseline.[2]

Visualization: Solubility Determination Workflow

Workflow Start Start: Solid Compound Method Select Method Start->Method Kinetic Kinetic (HTS) Dissolve in DMSO Method->Kinetic Early Stage Thermo Thermodynamic (Gold Standard) Excess Solid + Solvent Method->Thermo Development Spike Spike into Buffer (Various Conc.) Kinetic->Spike Turbidity Measure Turbidity (UV 620nm) Spike->Turbidity Equil Equilibrate 24-48h (Shake/Stir) Thermo->Equil Filter Filter / Centrifuge Equil->Filter Anal Quantify (LC-MS/CAD) Filter->Anal

Figure 2: Decision tree and workflow for kinetic vs. thermodynamic solubility assessment.

Implications for Drug Development[1][3]

Peptide Synthesis & Coupling

In solid-phase peptide synthesis (SPPS), solubility in DMF or NMP is non-negotiable.

  • Challenge: As a zwitterion, the free acid is poorly soluble in DCM (dichloromethane).[2]

  • Solution: Use the Fmoc-protected derivative.[2] The Fmoc group masks the amine, and the free carboxylic acid is usually soluble enough in DMF for coupling.[1][2]

  • Protocol Tip: If using the free amino acid, pre-activate with HATU/DIEA in DMF; the formation of the active ester significantly improves solubility in organic media.[1][2]

Purification Strategies
  • Crystallization: The steep solubility curve in alcohol/water mixtures suggests that antisolvent crystallization is viable.[2] Dissolve in hot water or methanol, then slowly add acetone or cold ethanol to induce precipitation.[1][2]

  • Ion Exchange: Due to its amphoteric nature, the compound can be purified using cation exchange resins (bind at acidic pH, elute with ammonia) or anion exchange resins (bind at basic pH, elute with acetic acid).[1]

References

  • PubChem. (2023).[2][3] Compound Summary: 1-(Methylamino)cyclobutane-1-carboxylic acid.[2][4][5] National Library of Medicine.[2] [Link]

  • Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Authoritative text on pKa and solubility profiling).

  • Organic Syntheses. (2023). Procedures for Cyclobutane Amino Acid Derivatives. [Link]

Sources

Methodological & Application

"incorporation of 1-(Methylamino)cyclobutane-1-carboxylic acid into peptides"

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Incorporation of 1-(Methylamino)cyclobutane-1-carboxylic acid into Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

The strategic incorporation of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, modulated biological activity, and improved pharmacokinetic profiles.[1][2] Modifications such as N-methylation and the introduction of cyclic constraints are particularly powerful strategies. N-methylation can increase metabolic stability against proteolysis, improve membrane permeability, and induce conformational rigidity.[3][4] Similarly, cyclic amino acids restrict the conformational freedom of the peptide backbone, which can lead to higher binding affinity and specificity.[5][6]

This guide focuses on 1-(Methylamino)cyclobutane-1-carboxylic acid , a novel nnAA that combines the structural features of both N-methylation and a cyclobutane ring. Its incorporation into peptides presents a unique opportunity to create highly constrained, proteolytically resistant structures. However, the synthesis of peptides containing this building block is challenging due to the inherent properties of N-methylated and sterically hindered amino acids.[7] The secondary amine of the N-methyl group is less nucleophilic, and the quaternary α-carbon creates significant steric bulk, both of which impede standard peptide bond formation.[3][7]

These application notes provide a comprehensive framework for the successful synthesis and incorporation of this unique amino acid, from the initial Fmoc-protection to its integration into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

Core Synthetic Challenges

The primary obstacles in utilizing 1-(Methylamino)cyclobutane-1-carboxylic acid stem from its dual nature as both an N-methylated and a sterically hindered α,α-disubstituted cyclic amino acid.

  • Reduced Nucleophilicity and Steric Hindrance: The secondary amine, being N-methylated, is a weaker nucleophile than a primary amine. This, combined with the steric bulk of the cyclobutane ring adjacent to the carboxyl group, makes the coupling reaction kinetically slow and incomplete under standard SPPS conditions.[3][7] This often results in low yields and deletion sequences.[7]

  • Need for High-Potency Coupling Reagents: To overcome the low reactivity, highly efficient coupling reagents are mandatory. Standard carbodiimide reagents like DCC or DIC are often insufficient.[8][9] Uronium or phosphonium salt-based reagents, such as HATU, HBTU, or PyBOP, are required to achieve effective activation of the carboxylic acid and drive the reaction forward.[10][11]

  • Fmoc-Protected Precursor: Like all amino acids used in standard SPPS, 1-(Methylamino)cyclobutane-1-carboxylic acid must first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[12] This derivative is not commercially available and must be synthesized prior to its use in peptide synthesis.

Part 1: Preparatory Synthesis of Fmoc-1-(Methylamino)cyclobutane-1-carboxylic acid

A robust method for preparing the Fmoc-protected building block is essential. The following protocol is adapted from the solid-phase Biron-Kessler method for N-methylation, which utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[13] This approach avoids issues associated with solution-phase synthesis and allows for straightforward purification.

Experimental Protocol: Solid-Phase Synthesis of the Fmoc-Protected Amino Acid

Materials:

  • 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • 20% Piperidine in DMF

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • N-Methylpyrrolidone (NMP)

  • Dimethyl sulfate or Methyl iodide (Methylating agent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • 1% Trifluoroacetic acid (TFA) in DCM

Workflow:

Resin 2-CTC Resin Load 1. Loading: 1-(Methylamino)cyclobutane-1-carboxylic acid, DIEA, DCM Resin->Load oNBS_Protect 2. o-NBS Protection: o-NBS-Cl, Collidine, NMP Load->oNBS_Protect Initial protection of the secondary amine Methylation 3. N-Methylation: (Already N-methylated, this step confirms the structure or is skipped if starting with the N-methylated compound) oNBS_Protect->Methylation Standard step in N-methylation synthesis oNBS_Deprotect 4. o-NBS Deprotection: 2-Mercaptoethanol, DBU, NMP Methylation->oNBS_Deprotect Fmoc_Protect 5. Fmoc Protection: Fmoc-OSu, DIEA, DCM oNBS_Deprotect->Fmoc_Protect Switching to the SPPS protecting group Cleavage 6. Cleavage: 1% TFA in DCM Fmoc_Protect->Cleavage Product Fmoc-1-(Methylamino)cyclobutane- 1-carboxylic acid Cleavage->Product

Caption: Solid-phase synthesis of the Fmoc-protected amino acid.

Step-by-Step Methodology:

  • Resin Loading: Swell the 2-CTC resin in DCM. Dissolve 2 equivalents of 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride and 5 equivalents of DIEA in DCM/DMF and add to the resin. Stir for 2-4 hours. Cap any unreacted sites with methanol.

    • Rationale: The 2-CTC resin allows for the attachment of the amino acid and its subsequent cleavage under very mild acidic conditions, which keeps the final Fmoc group intact.[13]

  • o-NBS Protection: Wash the resin. Add a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of collidine in NMP to the resin and stir for 2 hours.[14]

    • Rationale: The o-nitrobenzenesulfonyl (o-NBS) group protects the secondary amine. This group is stable to the basic conditions required for the subsequent Fmoc protection step and can be removed orthogonally.[15]

  • o-NBS Deprotection: Wash the resin thoroughly. Treat with a solution containing 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP. Repeat until the resin is colorless.[14]

    • Rationale: This step removes the o-NBS group to reveal the free secondary amine.

  • Fmoc Protection: Wash the resin. Add a solution of 3 equivalents of Fmoc-OSu and 3 equivalents of DIEA in DCM and react for 2-4 hours.[14]

    • Rationale: This step introduces the base-labile Fmoc protecting group required for SPPS.

  • Cleavage from Resin: Wash the resin with DCM. Cleave the final product from the resin by treating it with a solution of 1% TFA in DCM multiple times for 1-2 minutes each.[13] The pooled filtrates are neutralized, concentrated, and the product is purified.

    • Rationale: Mild acidic cleavage with 1% TFA is sufficient to cleave the product from the 2-CTC resin without prematurely removing any acid-labile side-chain protecting groups on other amino acids if this were part of a larger fragment synthesis.[13]

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once the Fmoc-protected building block is synthesized and purified, it can be incorporated into a peptide sequence using an automated or manual peptide synthesizer. The following protocol assumes a standard Fmoc/tBu SPPS strategy.[1]

Experimental Protocol: SPPS Incorporation

Materials:

  • Fmoc-protected 1-(Methylamino)cyclobutane-1-carboxylic acid

  • SPPS-grade resin (e.g., Wang or Rink Amide resin, pre-loaded with the first amino acid)[1]

  • Standard Fmoc-protected proteinogenic amino acids

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents and additives (see Table 1)

  • Base: DIEA or N-Methylmorpholine (NMM)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)

  • Cold diethyl ether

Workflow Diagram for One SPPS Cycle:

cluster_main SPPS Cycle Start Peptide-Resin (Free N-terminus) Activate 1. Pre-activation: Fmoc-AA-OH + Coupling Reagent + Base in DMF (1-3 min) Couple 2. Coupling: Add activated mix to resin (1-4 hours or double couple) Activate->Couple Wash_Couple 3. Wash: DMF, DCM Couple->Wash_Couple Deprotect 4. Fmoc Deprotection: 20% Piperidine in DMF Wash_Couple->Deprotect Wash_Deprotect 5. Wash: DMF, DCM Deprotect->Wash_Deprotect End Peptide-Resin (Cycle Complete, Ready for next AA) Wash_Deprotect->End

Caption: General workflow for one cycle of amino acid incorporation in SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable resin, with the peptide chain already initiated. Ensure the N-terminal Fmoc group of the preceding amino acid has been removed using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-1-(Methylamino)cyclobutane-1-carboxylic acid, 3-5 equivalents of a suitable coupling reagent (e.g., HATU), and 6-10 equivalents of a non-nucleophilic base (e.g., DIEA) in DMF. Allow this mixture to pre-activate for 1-3 minutes.[3]

    • Rationale: Pre-activation ensures the formation of the highly reactive intermediate before its addition to the resin-bound peptide, which is crucial for coupling hindered amino acids.[3]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-4 hours at room temperature. For this particularly challenging coupling, a double coupling (repeating the coupling step with a fresh solution) is highly recommended.[1][3]

    • Rationale: Extended reaction times and double coupling help to drive the sluggish reaction to completion, maximizing the yield and minimizing the formation of deletion sequences.[7]

  • Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Proceed with the deprotection of the newly added Fmoc group and coupling of the next amino acid in the sequence as per standard SPPS protocols.[16]

  • Final Cleavage and Deprotection: Once the entire peptide sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., 95% TFA).[1]

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether.[1] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).

Data Presentation: Recommended Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered and N-methylated amino acids. The following table summarizes recommended reagents.

Coupling ReagentActivating AdditiveBaseEfficacy for Hindered/N-Me CouplingsKey Considerations
HATU Internal (HOAt)DIEA, NMMExcellent Currently the most common and effective reagent for difficult couplings. Rapid kinetics and low racemization.[10]
HBTU/TBTU Internal (HOBt)DIEA, NMMGood to Excellent Very popular and efficient, though slightly less potent than HATU for the most challenging sequences.[11]
PyBOP Internal (HOBt)DIEA, NMMGood to Excellent A phosphonium salt reagent, very effective but can be less efficient for coupling two adjacent N-methyl residues.[3]
COMU Internal (Oxyma)DIEA, NMMExcellent A modern uronium salt with efficiency comparable to HATU but with improved safety and solubility profiles.[11]

Conclusion and Best Practices

The incorporation of 1-(Methylamino)cyclobutane-1-carboxylic acid is a challenging but feasible endeavor that can yield novel peptides with significant therapeutic potential. Success hinges on a two-part strategy: first, the successful synthesis of the Fmoc-protected building block, and second, the use of optimized SPPS conditions with high-potency coupling reagents. Researchers should anticipate lower yields compared to standard peptide synthesis and plan for rigorous purification.[7] Careful monitoring of the coupling steps and the willingness to employ extended reaction times or double coupling are paramount to achieving the desired full-length peptide.

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]

  • De Marco, R. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Retrieved from [Link]

  • Lee, J., et al. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications, 56, 5597-5600. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(9), e23110. Retrieved from [Link]

  • Crowe, D. (2020, May 19). Unnatural cyclic amino acids push limits of ribosome. Chemistry World. Retrieved from [Link]

  • Gao, Y., et al. (2025, May 15). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics. Retrieved from [Link]

  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]

  • Oh, D., et al. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules, 23(11), 2959. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

  • Giraud, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • CSBio. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Aurelio, L., et al. (2025, August 6). An Improved Synthesis of Fmoc- N -methyl-α-amino Acids. ResearchGate. Retrieved from [Link]

  • Vapourtec. (2025, June 18). Peptide Synthesis | Solid-Phase | SPPS. Retrieved from [Link]

  • Cativiela, C., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(43), 10255-10263. Retrieved from [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

Sources

"solid-phase peptide synthesis protocol for 1-(Methylamino)cyclobutane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for 1-(Methylamino)cyclobutane-1-carboxylic Acid

Executive Summary

The incorporation of non-proteinogenic, conformationally restricted amino acids is a cornerstone of modern peptide drug discovery, enabling enhanced proteolytic stability and target affinity[1]. However, 1-(Methylamino)cyclobutane-1-carboxylic acid represents a "worst-case scenario" for steric hindrance in Solid-Phase Peptide Synthesis (SPPS). It combines an


-disubstituted cyclobutane ring with an 

-methylated secondary amine.

This technical guide details a validated, self-correcting protocol for the incorporation of this highly challenging residue. It utilizes microwave-assisted coupling for the residue itself, and an in situ acid chloride generation strategy via bis(trichloromethyl) carbonate (BTC/triphosgene) to overcome the extreme steric shielding during subsequent chain elongation.

Mechanistic Rationale & Causality in Experimental Design

The difficulty in synthesizing peptides containing 1-(Methylamino)cyclobutane-1-carboxylic acid is twofold:

  • Reduced Electrophilicity of the Carboxylate: The cyclobutane ring restricts the conformational freedom of the

    
    -carbon, creating a steric umbrella that impedes nucleophilic attack on the activated carbonyl during its attachment to the growing peptide.
    
  • Extreme Shielding of the Secondary Amine: Once incorporated, the

    
    -methyl group and the 
    
    
    
    -dialkyl ring severely block incoming activated amino acids. Standard uronium/aminium salts (e.g., HATU, HBTU) or carbodiimides (DIC/Oxyma) fail to acylate this amine, typically yielding <10% conversion[2]. The acylation of such sterically hindered secondary amines proceeds 10 to 100 times more slowly than that of primary amines[2].

To bypass this bottleneck, we must shift the activation paradigm from standard active esters to highly reactive acyl halides. While acid fluorides generated by TFFH are effective for standard


-disubstituted amino acids[3], the addition of the 

-methyl group necessitates the use of in situ generated acid chlorides using BTC (triphosgene)[4]. BTC safely delivers the reactivity of phosgene, forming an acyl chloride intermediate that is small enough to penetrate the steric shield of the

-methyl-cyclobutane moiety[5]. Furthermore, utilizing 2,4,6-collidine as a base prevents oxazolone-mediated epimerization, ensuring stereochemical integrity[4][6].

Quantitative Data: Reagent Efficacy Comparison

To justify the protocol selection, the following table summarizes the expected coupling efficiencies when attempting to acylate the resin-bound 1-(Methylamino)cyclobutane-1-carboxylic acid residue with a standard Fmoc-amino acid.

Coupling StrategyActivation IntermediateTemp / TimeConversion Yield (%)Epimerization Risk
DIC / Oxyma Active Ester25°C / 120 min< 5%Low
HATU / HOAt OAt Active Ester25°C / 120 min< 10%Low
PyAOP / HOAt Phosphonium / OAt75°C (MW) / 60 min35 - 50%Moderate
TFFH Acid Fluoride75°C (MW) / 60 min60 - 75%Moderate
BTC / Collidine Acid Chloride25°C / 180 min> 95% Low (with Collidine)

Step-by-Step Experimental Protocols

Protocol A: Coupling Fmoc-1-(Methylamino)cyclobutane-1-carboxylic acid to the Resin

Rationale: The cyclobutane ring restricts the


-carbon, reducing the electrophilicity of the carboxylate. COMU is utilized as it is highly reactive and, unlike HATU, does not terminate peptide chains via guanidinylation if the coupling is slow.
  • Preparation: Swell the peptidyl-resin (e.g., Rink Amide or 2-CTC) in Dimethylformamide (DMF) for 20 minutes.

  • Cocktail Assembly: Prepare a mixture of 4.0 eq of Fmoc-1-(Methylamino)cyclobutane-1-carboxylic acid, 4.0 eq of COMU, and 4.0 eq of Oxyma Pure.

  • Dissolution: Dissolve the mixture in a minimal volume of DMF to achieve a 0.2 M concentration.

  • Activation: Add 8.0 eq of N,N-Diisopropylethylamine (DIEA) to the solution. Stir for 1 minute to pre-activate the amino acid.

  • Coupling: Add the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes (Alternatively, agitate at room temperature for 3 hours).

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Validation: Perform a standard Kaiser test to ensure complete acylation of the preceding primary amine.

Protocol B: Fmoc Deprotection of the Hindered Secondary Amine

Rationale: The Fmoc group is sterically shielded by the cyclobutane ring and the


-methyl group. Standard 20% piperidine may result in incomplete deprotection. The addition of DBU (a strong amidine base) accelerates the elimination of the dibenzofulvene intermediate.
  • Reagent Addition: Treat the resin with a solution of 20% Piperidine and 0.1 M DBU in DMF.

  • Deprotection: Agitate at room temperature for 5 minutes, drain, and repeat with fresh solution for 15 minutes (or microwave at 75°C for 2 × 3 minutes).

  • Washing: Wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation (Critical): Perform a Chloranil test . Note: The Kaiser test will yield a false negative because it does not detect secondary amines. A positive Chloranil test (dark blue/green beads) confirms the presence of the free

    
    -methyl amine.
    
Protocol C: Acylation OF the N-Me-cBu Residue (The BTC Method)

Rationale: This is the critical bottleneck. The steric umbrella of the cyclobutane ring and the


-methyl group completely blocks standard active esters[2]. We must generate an ultra-compact, highly electrophilic acid chloride in situ using bis(trichloromethyl) carbonate (BTC, triphosgene)[4]. 2,4,6-collidine is used as a non-nucleophilic base to neutralize the generated HCl without causing oxazolone-driven epimerization[4][6].
  • Resin Preparation: Pre-wash the deprotected peptidyl-resin with anhydrous Tetrahydrofuran (THF) (3 × 1 min) to remove all traces of DMF, which can react with BTC to form dangerous Vilsmeier-Haack complexes. Pre-treat the resin with a solution of THF/DIEA (4:1) for 5 minutes, then drain[4].

  • Activation (Fume Hood Required): Dissolve 4.0 eq of the next Fmoc-amino acid in anhydrous THF (0.15 M).

  • BTC Addition: Add 1.33 eq of BTC (equivalent to 4.0 eq of phosgene) to the amino acid solution.

  • Base Addition: Add 12.0 eq of 2,4,6-collidine. A white precipitate (collidine hydrochloride) will form immediately, indicating the successful generation of the acid chloride. Stir for exactly 1 minute.

  • Coupling: Transfer the suspension directly to the resin.

  • Reaction: Agitate at room temperature for 3 hours. (Warning: Do not use microwave heating with volatile THF and highly reactive acid chlorides).

  • Washing: Drain and wash the resin sequentially with THF (3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

  • Validation: Perform a Chloranil test. Colorless beads indicate successful and complete acylation of the secondary amine. If beads remain blue/green, repeat Protocol C.

Workflow Visualization

SPPS_Workflow Start Start: SPPS Cycle for N-Me-cBu Step1 1. Couple Fmoc-N-Me-cBu-OH Reagents: COMU / Oxyma / DIEA Conditions: MW 75°C, 15 min Start->Step1 Step2 2. Fmoc Deprotection Reagents: 20% Piperidine + 0.1M DBU Conditions: MW 75°C, 2 x 3 min Step1->Step2 Decision 3. Acylate N-Me-cBu Amine Select Coupling Strategy Step2->Decision Standard Standard Reagents (HATU/DIC) Result: <10% Yield (Steric Clash) Decision->Standard Routine AcidFluoride Acid Fluoride (TFFH/BTFFH) Result: Moderate Yield (40-60%) Decision->AcidFluoride Hindered BTC Triphosgene (BTC) / Collidine In situ Acid Chloride Result: >95% Yield Decision->BTC Extreme Hindrance End Proceed to Next SPPS Cycle Standard->End AcidFluoride->End BTC->End

Decision matrix for acylating the highly hindered N-Me-cBu residue during SPPS.

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC.
  • Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O.
  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds | ACS Omega. American Chemical Society (ACS).
  • Proximity-driven acceleration of challenging solid-phase peptide couplings.
  • Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib.
  • WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate.

Sources

Application Note: Overcoming Steric Hindrance in the Protection and Activation of 1-(Methylamino)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Causality

1-(Methylamino)cyclobutane-1-carboxylic acid (commonly abbreviated as


-Me-Ac4c) is a highly specialized, non-proteinogenic amino acid. It is increasingly utilized in peptidomimetic drug design to enforce rigid conformational constraints, such as 

-turns or

-helices, and to confer extreme resistance to proteolytic degradation[1].

However, the structural topology of


-Me-Ac4c presents a severe dual steric challenge during synthesis:
  • 
    -Disubstitution:  The cyclobutane ring severely restricts the dihedral angles (
    
    
    
    ) and creates massive steric bulk directly adjacent to the reactive centers.
  • 
    -Methylation:  The secondary amine is significantly less nucleophilic than a primary amine due to inductive and solvation effects. Furthermore, the 
    
    
    
    -methyl group physically blocks the approach of bulky protecting group reagents (e.g., Fmoc-OSu or Boc
    
    
    O) and coupling activators[2].

Consequently, standard ambient-temperature protection protocols typically result in unreacted starting material or trace yields. To successfully protect and subsequently couple


-Me-Ac4c, researchers must abandon standard succinimidyl esters in favor of high-energy acyl chlorides or fluorides[3].

Strategic Selection of Protecting Groups

N-Terminal Protection (Fmoc/Boc)

The standard Fmoc-OSu reagent relies on a relatively stable leaving group (


-hydroxysuccinimide) which lacks the electrophilic character required to overcome the activation energy barrier imposed by the 

-Me-Ac4c steric clash. Instead, Fmoc-Chloride (Fmoc-Cl) must be employed[3]. Fmoc-Cl forms a highly reactive acylium-like transition state that forces carbamate formation[4]. Similarly, for Boc protection, standard Boc

O requires the addition of a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) and elevated temperatures to drive the reaction.
Activation for Solid-Phase Peptide Synthesis (SPPS)

Once protected, Fmoc-


-Me-Ac4c-OH cannot be coupled using standard uronium salts (HATU/HBTU) or carbodiimides (DIC/Oxyma) due to sluggish kinetics that lead to truncated sequences. The carboxylic acid must be converted to an Acid Fluoride  (using TFFH) or an Acid Chloride  (using triphosgene)[5].

Field-Proven Insight: While acid chlorides and fluorides are often avoided in standard peptide synthesis due to the risk of racemization via the oxazolone intermediate,


-Me-Ac4c is an achiral 

-disubstituted building block. Therefore, researchers can exploit the extreme reactivity of acid halides without the penalty of epimerization, making TFFH the optimal activation choice[5].

Quantitative Data: Protection & Coupling Efficiency

The following table summarizes the causality behind reagent selection and the expected quantitative outcomes when working with


-Me-Ac4c.
StrategyReagentConditionsTypical YieldPrimary Limitation / Causality
Standard Fmoc Fmoc-OSuNa₂CO₃, RT, 12h< 20%Severe steric clash prevents nucleophilic attack.
Optimized Fmoc Fmoc-ClDIPEA, DCM, 0°C to RT85 - 90%Requires strict anhydrous conditions to prevent Fmoc-OH formation.
Standard Boc Boc₂ONaOH, RT, 24h< 15%Insufficient electrophilicity of the anhydride.
Optimized Boc Boc₂O + DMAPTEA, Reflux (75°C), 12h80 - 85%Thermal degradation risks if prolonged.
SPPS Coupling DIC / OxymaDMF, RT, 2h< 30%Sluggish kinetics lead to truncated sequences.
SPPS Coupling TFFH (Acid Fluoride)DIPEA, DMF, RT, 1h> 95%Requires specialized handling of fluorinated reagents.

Visualizing the Workflow

Diagram 1: N-Terminal Protection Decision Matrix

Protection_Strategy cluster_0 N-Terminal Protection Pathways Start 1-(Methylamino)cyclobutane- 1-carboxylic acid Fmoc_OSu Fmoc-OSu (Standard Reagent) Start->Fmoc_OSu Ambient Temp Fmoc_Cl Fmoc-Cl + Base (High Reactivity) Start->Fmoc_Cl Anhydrous/Base Boc2O Boc2O + DMAP (Thermal/MW) Start->Boc2O Reflux/MW Outcome_Fail Incomplete Reaction (< 20% Yield) Fmoc_OSu->Outcome_Fail Outcome_Fmoc Fmoc-N-Me-Ac4c-OH (SPPS Ready) Fmoc_Cl->Outcome_Fmoc >85% Yield Outcome_Boc Boc-N-Me-Ac4c-OH (Solution Phase) Boc2O->Outcome_Boc >80% Yield

Decision matrix for N-terminal protection of the highly hindered N-Me-Ac4c.

Diagram 2: SPPS Activation Strategy

Coupling_Strategy Protected_AA Fmoc-N-Me-Ac4c-OH Activation Activation Method Protected_AA->Activation Acid_Chloride Acid Chloride (SOCl2 / Triphosgene) Activation->Acid_Chloride Highest Reactivity Acid_Fluoride Acid Fluoride (TFFH) Activation->Acid_Fluoride High Reactivity Low Epimerization Uronium HATU / COMU (Standard) Activation->Uronium Sluggish Kinetics Product Elongated Peptidomimetic Acid_Chloride->Product Acid_Fluoride->Product Uronium->Product Truncation

Activation strategies for coupling Fmoc-N-Me-Ac4c-OH during peptide synthesis.

Validated Experimental Protocols

Protocol A: Synthesis of Fmoc- -Me-Ac4c-OH via Fmoc-Cl

This protocol utilizes anhydrous conditions to maximize the electrophilicity of Fmoc-Cl while preventing its hydrolysis to Fmoc-OH.

Reagents:

  • 1-(Methylamino)cyclobutane-1-carboxylic acid (1.0 eq)

  • Fmoc-Cl (1.2 eq)

  • 
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Suspension: Suspend 1-(Methylamino)cyclobutane-1-carboxylic acid (10 mmol) in 50 mL of anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add DIPEA (25 mmol) dropwise. Stir for 15 minutes at room temperature until the amino acid is fully solubilized (forming the soluble DIPEA salt).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic nature of the acyl chloride reaction.

  • Fmoc-Cl Addition: Dissolve Fmoc-Cl (12 mmol) in 15 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.

  • Self-Validation (Chloranil Test): Because the starting material is a secondary amine, the standard Kaiser (ninhydrin) test will yield a false negative. Spot the reaction mixture on a TLC plate and apply the Chloranil test (2% acetaldehyde in DMF, 2% chloranil in DMF). A negative result (absence of blue/green color) confirms complete consumption of the secondary amine.

  • Workup: Wash the organic layer with 1M HCl (3 x 30 mL) to remove DIPEA, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Recrystallize the crude product from Ethyl Acetate/Hexanes to yield pure Fmoc-

    
    -Me-Ac4c-OH.
    
Protocol B: SPPS Coupling via Acid Fluoride Activation (TFFH)

This protocol details the incorporation of the protected amino acid onto a growing peptide chain on a solid support.

Reagents:

  • Fmoc-

    
    -Me-Ac4c-OH (3.0 eq relative to resin loading)
    
  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq)

  • DIPEA (6.0 eq)

  • Peptide-Resin

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: In a dry vial, dissolve Fmoc-

    
    -Me-Ac4c-OH and TFFH in minimal anhydrous DMF.
    
  • Base Addition: Add DIPEA to the vial. A color change (often pale yellow) indicates the formation of the highly reactive acid fluoride. Allow to pre-activate for exactly 3 minutes.

  • Coupling: Add the activated mixture to the swelled peptide-resin in the SPPS reaction vessel.

  • Agitation: Agitate the suspension at room temperature for 1 to 2 hours. (For exceptionally difficult sequences, microwave assistance at 75°C for 15 minutes is recommended).

  • Validation: Drain the reagents and wash the resin with DMF (5x) and DCM (3x). Perform a Chloranil test on a few cleaved resin beads to verify complete coupling.

References

  • Title: 3-Methyl-1-(methylamino)
  • Source: PMC (nih.gov)
  • Title: Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry Source: ChemicalBook URL
  • Title: Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source: ACS Publications URL
  • Title: Amide bond formation by using amino acid fluorides Source: Semantic Scholar URL

Sources

Application Note: Advanced Coupling Strategies for N-Methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in modern drug development. N-methylation enhances proteolytic stability, increases lipophilicity for better membrane permeability, and restricts conformational flexibility to improve target binding affinity[1]. However, the synthesis of these modified peptides via Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. The steric bulk and reduced nucleophilicity of the secondary amine lead to sluggish coupling rates, poor yields, and a high susceptibility to side reactions[1]. This application note provides a mechanistically grounded guide to selecting and utilizing advanced coupling reagents—such as HATU, COMU, PyBroP, and DIC/OxymaPure—to overcome these synthetic bottlenecks.

Mechanistic Challenges: The "Why" Behind the Difficulty

Standard coupling reagents, such as HBTU or DCC, are generally ineffective for N-methylated amino acids[1]. To understand why specialized reagents are required, one must analyze the competing kinetic pathways during the coupling cycle:

  • Steric Hindrance & Reduced Nucleophilicity: The N-methyl group physically obstructs the trajectory of the incoming activated ester. Consequently, the aminolysis of a secondary amine proceeds 10 to 100 times more slowly than that of a primary amine[2].

  • Epimerization (Racemization): Because the desired peptide bond formation is slow, the activated ester intermediate has a prolonged residence time in the presence of a base (e.g., DIPEA). This increases the probability of base-catalyzed cyclization into an oxazolone, which rapidly undergoes racemization before eventually coupling to form an epimerized peptide[3].

  • Diketopiperazine (DKP) Formation: Chain truncation via DKP formation is a severe risk during the Fmoc deprotection of the amino acid added subsequent to the N-methylated residue. The N-alkylated peptide bond readily adopts a cis conformation, bringing the newly liberated primary amine into perfect spatial proximity to attack the penultimate carbonyl, cleaving the dipeptide from the resin as a cyclic DKP[4].

G A Fmoc-AA-OH + Coupling Reagent B Activated Ester Intermediate (e.g., OAt, Oxyma) A->B Activation (Base: DIPEA/NMM) D Desired N-Me Peptide Bond (Sterically Hindered) B->D Aminolysis (Slow) E Oxazolone Formation (Epimerization Pathway) B->E Base-Catalyzed Side Reaction C Resin-Bound N-Me Secondary Amine C->D Nucleophilic Attack F Diketopiperazine (DKP) Formation (Chain Truncation) D->F Fmoc Deprotection (Next Cycle)

Fig 1: Mechanistic pathways and competing side reactions in N-methylated peptide bond formation.

Evaluation of Advanced Coupling Reagents

To outcompete oxazolone formation and drive aminolysis, highly reactive coupling reagents are mandatory.

  • Uronium/Aminium Salts (HATU & COMU): HATU utilizes a 7-azabenzotriazole (HOAt) leaving group. The nitrogen at position 7 provides a "neighboring group effect," acting as an intramolecular general base to accelerate the nucleophilic attack of the amine[5]. COMU is a modern, non-explosive alternative based on OxymaPure. It offers equivalent or superior efficiency to HATU and is highly recommended for microwave-assisted SPPS[6].

  • Halogenophosphonium Salts (PyBroP & PyCloP): Coupling an N-methyl amino acid to another N-methyl amino acid is the most difficult SPPS scenario. Standard reagents like PyBOP form a bulky benzotriazolyl ester that cannot overcome the severe steric clash. PyBroP bypasses this by forming a highly reactive acyloxyphosphonium intermediate (or symmetric anhydride) that is rapidly aminolyzed[3]. PyBroP is the definitive reagent of choice for consecutive N-Me couplings[7][8].

  • Carbodiimide/Additive Systems (DIC/OxymaPure): DIC activates the carboxyl group to an O-acylurea, which is immediately trapped by OxymaPure to form a highly reactive ester[9]. This system suppresses racemization better than HOBt, is non-explosive, and maintains exceptional solubility, making it the premier choice for automated flow chemistry and "green" SPPS using solvents like 2-MeTHF[9][10].

Data Presentation: Reagent Performance Comparison
Coupling ReagentChemical ClassReactivity for N-MeRacemization RiskKey Advantages & Applications
HBTU / TBTU Aminium / UroniumLowModerateStandard SPPS; generally insufficient for hindered N-Me couplings[1].
HATU Aminium / UroniumHighLowNeighboring group effect accelerates reaction; gold standard for single N-Me couplings[5].
COMU Aminium / UroniumHighLowSafer (non-explosive) Oxyma-based alternative to HATU; excellent for microwave SPPS[6].
PyBroP PhosphoniumVery HighModerateBypasses bulky active esters; reagent of choice for consecutive N-Me to N-Me couplings[3][8].
DIC / OxymaPure Carbodiimide + AdditiveHighVery LowHigh solubility, low epimerization, compatible with green solvents (2-MeTHF) and flow chemistry[9][10].

Optimized Experimental Protocols

The following protocols are designed as self-validating systems to maximize yield while minimizing truncation and epimerization.

Protocol A: HATU/COMU-Mediated Coupling (Standard N-Me Incorporation)

Causality Check: We strictly use 3.9 equivalents of HATU relative to 4.0 equivalents of the amino acid. Why? An excess of the highly reactive uronium reagent can react directly with the free amine on the resin, forming a stable guanidinium species that irreversibly terminates chain elongation[1].

  • Resin Preparation: Swell the resin in DMF or NMP for 30 minutes.

  • Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash the resin thoroughly with DMF (5×) and DCM (3×)[1].

  • Activation: In a separate vial, dissolve 4.0 eq of the Fmoc-N-methylated amino acid and 3.9 eq of HATU (or COMU) in DMF (approx. 10 mL per gram of resin)[1][8].

  • Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution. Allow pre-activation to proceed for exactly 2–5 minutes at room temperature[1][8].

  • Coupling: Add the activated mixture to the resin. Agitate for 1–4 hours. Extended coupling times are critical to overcome steric hindrance[1].

  • Washing: Wash the resin thoroughly with DMF (5×) and DCM (3×).

Protocol B: PyBroP-Mediated Coupling (For N-Me to N-Me Sequences)

Causality Check: PyBroP activation is highly exothermic and generates an extremely reactive intermediate. Cooling the reaction to 0 °C during activation is critical to suppress oxazolone formation and subsequent epimerization[8].

  • Preparation: Following Fmoc deprotection and washing, suspend the resin in DCM or DMF[8].

  • Reagent Addition: Dissolve 4.0 eq of the Fmoc-amino acid in DCM/DMF and add it directly to the resin[8].

  • PyBroP Addition: Add 4.0 eq of PyBroP to the resin suspension[8].

  • Thermal Control (Critical): Cool the reaction vessel to 0 °C[8].

  • Activation & Coupling: Add 8.0 eq of DIPEA. Agitate the mixture for 1 minute at 0 °C, then allow it to warm to room temperature and agitate for 1–2 hours[8].

  • Iteration: Wash the resin. A double coupling is strongly recommended for N-Me to N-Me junctions.

Protocol C: DIC/OxymaPure Coupling (Automated/Microwave SPPS)

Causality Check: OxymaPure avoids the explosive hazards of HOBt and exhibits superior solubility, making it ideal for high-concentration automated SPPS and microwave heating[6][10].

  • Solution Preparation: Prepare a solution containing 10.0 eq of Fmoc-N-methyl amino acid and 10.0 eq of OxymaPure in DMF (or 2-MeTHF for green SPPS)[2][10].

  • Activation: Add 10.0 eq of DIC to the mixture[2].

  • Coupling: Add the solution to the resin. Agitate at 37 °C for 2 hours (for conventional heating)[2], or subject to microwave irradiation (e.g., 75 °C for 10 minutes, depending on sequence stability).

  • Washing: Wash the resin thoroughly with DMF.

Troubleshooting & Best Practices

  • Monitoring Coupling Efficiency (The Bromophenol Blue Test): The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, which requires a primary amine. It will yield a false negative for secondary amines. To monitor N-methyl couplings, use the Bromophenol Blue test or the Chloranil test[8]. Unprotected N-methyl amines will stain the resin blue; a successful coupling will return the resin to a yellow/colorless state[8].

  • Preventing DKP Formation: When deprotecting the amino acid added after the N-methyl residue, DKP formation is a major risk. To mitigate this, avoid standard 20% piperidine. Instead, use a shorter deprotection time or add 0.1 M HOBt to the piperidine solution to suppress base-catalyzed cyclization. Immediately couple the next amino acid, ideally using a highly reactive Fmoc-AA-F (amino acid fluoride) or symmetric anhydride to outpace the cyclization reaction[6].

References

1.[1] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids - Benchchem. 2.[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. 3.[2] Proximity-driven acceleration of challenging solid-phase peptide couplings - PMC - NIH. 4.[5] HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech. 5.[7] Strategies for Peptide Synthesis: An Overview - CDN. 6.[4] Sustainable synthesis of N-methylated peptides in a continuous-flow fixed bed reactor - ResearchGate. 7.[9] OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety - Peptide Chemistry. 8.[3] Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application - Sci-Hub. 9.[10] Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing. 10.[8] Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids - Peptide.com.

Sources

Application Note: Incorporation of 1-(Methylamino)cyclobutane-1-carboxylic Acid in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Application: Peptidomimetics, Conformational Constraint, and Protease-Resistant Therapeutics

Introduction & Molecular Rationale

The incorporation of unnatural amino acids (UAAs) into peptide libraries is a cornerstone strategy in modern drug discovery, aimed at overcoming the poor pharmacokinetic properties of native peptides. 1-(Methylamino)cyclobutane-1-carboxylic acid (N-Me-ACBC) is a highly specialized,


-tetrasubstituted, N-methylated UAA.

From a structural perspective, N-Me-ACBC exerts profound effects on the peptide backbone:

  • Conformational Restriction: The cyclobutane ring severely restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. This steric bulk strongly biases the local conformation toward specific secondary structures, such as
    
    
    -turns or
    
    
    -helices, which are often critical for high-affinity receptor binding[1].
  • Extreme Proteolytic Stability: The combination of a

    
    -tetrasubstituted center and N-methylation eliminates the hydrogen bond donor capability of the amide bond and creates a massive steric shield. This renders the adjacent peptide bonds virtually invisible to endogenous proteases.
    
  • Membrane Permeability: N-methylation reduces the overall polar surface area and hydrogen-bonding potential of the peptide, frequently improving the cell permeability of macrocyclic peptide libraries[2].

Physicochemical Properties & Structural Data

Understanding the physical properties of N-Me-ACBC is critical for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS).

PropertyValueImpact on Synthesis
Chemical Name 1-(Methylamino)cyclobutane-1-carboxylic acid-
CAS Number 1251391-67-9 (Free acid)-
Molecular Weight 129.16 g/mol -
Structural Class N-methylated,

-tetrasubstituted UAA
Extreme steric hindrance at both the N- and C-termini.
Nucleophilicity Secondary AmineHighly resistant to standard acylation; requires highly electrophilic, compact activated esters.

The Dual Challenge of Steric Hindrance in SPPS

Incorporating N-Me-ACBC presents two distinct synthetic bottlenecks during Fmoc-SPPS. A successful protocol must address both causality and mechanism:

  • Challenge A: Acylating the Peptide Resin with N-Me-ACBC. The bulky cyclobutane ring shields the carboxyl group of the UAA. Standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient and will result in massive deletion sequences[3]. Highly reactive uronium/aminium salts (HATU, COMU) combined with microwave heating are required to drive the coupling to completion.

  • Challenge B: Acylating the N-Me-ACBC Secondary Amine. This is the most formidable step in the workflow. Once N-Me-ACBC is successfully coupled and Fmoc-deprotected, the resulting N-methyl secondary amine is buried adjacent to the cyclobutane ring. Standard coupling reagents form bulky active esters (e.g., OBt or OAt esters) that cannot physically access the amine[4]. To overcome this, the incoming amino acid must be activated as a highly electrophilic, sterically compact species—specifically, an acid chloride generated in situ using bis(trichloromethyl)carbonate (BTC, triphosgene)[2][5], or a pre-formed Fmoc-amino acid fluoride[4].

Quantitative Comparison of Coupling Strategies for Hindered Secondary Amines
Coupling Reagent SystemActivation IntermediateSuitability for N-Me-ACBC AmineTypical Yield (%)
DIC / HOBt OBt Ester (Bulky)Poor< 10%
HATU / DIEA OAt Ester (Bulky)Poor to Moderate20 - 40%
Fmoc-AA-F / DIEA Acid Fluoride (Compact)Excellent> 80%
BTC / Collidine Acid Chloride (Compact)Excellent> 85%

Experimental Workflow Visualization

The following workflow illustrates the optimized integration of N-Me-ACBC into a standard Fmoc-SPPS cycle, highlighting the mandatory shift in coupling chemistry required for chain elongation.

SPPS_Workflow Resin 1. Peptide-Resin (Free Primary Amine) Coupling1 2. Couple Fmoc-N-Me-ACBC-OH Reagents: HATU/HOAt/DIEA Conditions: Microwave (75°C) Resin->Coupling1 Add UAA Deprotect1 3. Fmoc Deprotection 20% Piperidine in DMF Coupling1->Deprotect1 Kaiser Test: Negative Coupling2 4. Couple Next Fmoc-AA-OH Reagents: BTC (Triphosgene) or Acid Fluoride Target: Hindered Secondary Amine Deprotect1->Coupling2 Chloranil Test: Positive Deprotect2 5. Fmoc Deprotection 20% Piperidine in DMF Coupling2->Deprotect2 Chloranil Test: Negative Cleavage 6. Global Cleavage & Isolation TFA / Scavengers Deprotect2->Cleavage Final Elongation

Caption: Workflow for incorporating N-Me-ACBC into peptide libraries via solid-phase synthesis.

Detailed Methodologies & Protocols

The following protocols are designed as self-validating systems to ensure high fidelity in library synthesis.

Protocol A: Coupling of Fmoc-N-Me-ACBC-OH to the Growing Peptide Chain

Objective: Attach the hindered carboxyl group of N-Me-ACBC to the unhindered primary amine of the resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min)[3].

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-N-Me-ACBC-OH (4.0 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and HOAt (4.0 eq, 0.4 mmol) in a minimal volume of DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (8.0 eq, 0.8 mmol) to the vial. Allow 2 minutes for pre-activation (solution will turn pale yellow).

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Assistance: Subject the reaction vessel to microwave irradiation at 75°C for 15–20 minutes. (Note: If microwave synthesis is unavailable, agitate at room temperature for 4–6 hours, followed by a mandatory double-coupling step)[3].

  • Validation: Perform a standard Kaiser (ninhydrin) test. A negative result (yellow beads/solution) confirms successful coupling to the primary amine.

Protocol B: Acylation of the Hindered N-Me-ACBC Secondary Amine

Objective: Couple the next amino acid in the sequence onto the highly sterically hindered N-methyl secondary amine of the cyclobutane ring.

Method: In Situ Acid Chloride Generation via BTC (Triphosgene) [2][5] Caution: BTC is highly toxic. Perform all steps in a well-ventilated fume hood.

  • Fmoc Deprotection of N-Me-ACBC: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5x) and then with anhydrous Tetrahydrofuran (THF) (5x).

  • Validation of Deprotection: Do not use the Kaiser test. The Kaiser test yields a false negative for secondary amines. Use the Chloranil test ; a positive result (blue/green beads) confirms the presence of the free secondary amine.

  • Activation: In a dry vial under inert atmosphere, dissolve the incoming Fmoc-AA-OH (4.0 eq, 0.4 mmol) and BTC (1.33 eq, 0.133 mmol; provides 4.0 eq of phosgene) in anhydrous THF (2 mL).

  • Base Addition: Cool the vial to 0°C. Add 2,4,6-collidine (14.0 eq, 1.4 mmol) dropwise. Stir for 1 minute to generate the Fmoc-amino acid chloride in situ[5].

  • Coupling: Add the activated mixture to the resin. Agitate at 50°C for 2 hours.

  • Washing & Validation: Wash the resin with THF (3x) and DMF (5x). Perform the Chloranil test. A negative result (colorless/yellow beads) indicates successful acylation. If positive, repeat steps 3-5.

Alternative Method: Pre-formed Fmoc-Amino Acid Fluorides If the incoming amino acid is prone to epimerization (e.g., Cys, His), use a pre-formed Fmoc-AA-Fluoride (3.0 eq) with DIEA (6.0 eq) in DCM/DMF, reacting for 2 hours at room temperature[4]. Acid fluorides are highly resistant to base-catalyzed oxazolone formation, preserving stereochemical integrity.

Protocol C: Cleavage and Deprotection
  • Following the completion of the peptide sequence, wash the resin with Dichloromethane (DCM) (5 × 1 min) and dry under vacuum.

  • Prepare a cleavage cocktail: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

  • Add 5 mL of the cocktail per 0.1 mmol of resin. Agitate for 2–3 hours at room temperature.

  • Filter the resin, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize for downstream LC-MS analysis.

References

Sources

Application Note: 1-(Methylamino)cyclobutane-1-carboxylic acid (MACBC) as an Advanced Proline Surrogate in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Laboratory Protocols

Executive Summary & Mechanistic Rationale

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug development, enabling the optimization of target affinity, membrane permeability, and metabolic stability[1]. Native L-Proline, due to its unique pyrrolidine ring, plays a critical role in peptide folding by restricting the backbone


 angle and frequently inducing 

-turns or polyproline helices[2]. However, the inherent susceptibility of proline-rich sequences to rapid degradation by prolyl endopeptidases (PREP) and dipeptidyl peptidase-IV (DPP-IV) severely limits the in vivo half-life of these therapeutics[1].

To overcome this, 1-(Methylamino)cyclobutane-1-carboxylic acid (MACBC) —an N-methylated derivative of the well-documented conformational restrictor 1-aminocyclobutane-1-carboxylic acid (Ac4c)[2],[3]—has emerged as a superior proline surrogate.

The Causality of MACBC's Efficacy:

  • Conformational Mimicry: By N-methylating the Ac4c scaffold, the amide proton is removed. This eliminates the residue's ability to act as a hydrogen bond donor, perfectly mimicking proline's tertiary amide bond and its unique propensity for cis-trans isomerization[4].

  • Extreme Steric Shielding: The C

    
    -tetrasubstituted cyclobutane ring restricts the 
    
    
    
    and
    
    
    dihedral angles into a highly constrained conformational space[5]. Furthermore, cyclobutane derivatives significantly enhance the local lipophilicity of the peptidomimetic[6].
  • Absolute Proteolytic Immunity: The absence of the specific pyrrolidine ring, combined with the massive steric bulk of the cyclobutane moiety, prevents the peptide backbone from docking into the S1 binding pocket of proline-specific proteases, rendering the peptide completely resistant to enzymatic cleavage[7].

Physicochemical and Structural Profiling

To rationally design MACBC into a peptide sequence, it is crucial to understand how its physicochemical properties diverge from both native L-Proline and its non-methylated precursor, Ac4c.

Table 1: Comparative Profiling of Proline and Cyclobutane Surrogates

ParameterL-ProlineAc4cMACBC (N-Me-Ac4c)
Backbone N-H (H-Bond Donor) NoYesNo
C

Substitution
Mono-substitutedTetra-substitutedTetra-substituted
Preferred Secondary Structure Polyproline II /

-turn

Helix /

-Helix
Constrained Turn
Susceptibility to PREP / DPP-IV Highly SusceptibleResistantCompletely Resistant
Peptide Bond Cis/Trans Isomerization YesNoYes
Relative Lipophilicity (LogP impact) BaselineModerate IncreaseHigh Increase

Mechanism of Proteolytic Resistance

The following diagram illustrates the logical pathway by which MACBC confers proteolytic immunity compared to native L-Proline.

Protease_Resistance cluster_Pro Native Proline cluster_MACBC MACBC Surrogate Peptide Therapeutic Peptide Pro L-Proline Residue Peptide->Pro Standard Design MACBC MACBC Residue (Steric Shielding) Peptide->MACBC Peptidomimetic Design PREP Prolyl Endopeptidase (Active Site Match) Pro->PREP Degradation Rapid Cleavage (Short Half-life) PREP->Degradation Block Steric Clash in Protease Active Site MACBC->Block Stability Extended Half-life (Proteolytic Immunity) Block->Stability

Fig 1. Mechanism of proteolytic immunity conferred by MACBC compared to native L-Proline.

Experimental Protocols

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of MACBC-Peptides

Scientific Rationale: Coupling an amino acid onto the N-terminal secondary amine of MACBC is thermodynamically and kinetically hindered. Because MACBC is both C


-tetrasubstituted and N-methylated, its nucleophilicity is severely compromised. Standard carbodiimide chemistry (e.g., DIC/Oxyma) will result in massive deletion sequences. This self-validating protocol mandates the use of highly reactive uronium salts (HATU) or acid fluorides, combined with microwave irradiation, to overcome the activation energy barrier[4].

Materials:

  • Rink Amide AM resin (loading: 0.5 mmol/g)

  • Fmoc-MACBC-OH and standard Fmoc-Amino Acids

  • Coupling Reagents: HATU, HOAt, N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:

  • Resin Swelling & Deprotection:

    • Swell 0.1 mmol of resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling Fmoc-MACBC-OH:

    • Prepare coupling cocktail: 4.0 eq Fmoc-MACBC-OH, 3.9 eq HATU, 4.0 eq HOAt, and 10.0 eq DIEA in 2 mL DMF.

    • Add to resin and react under microwave irradiation at 75°C for 15 minutes .

    • Wash resin with DMF (5 × 1 min).

  • Deprotection of MACBC:

    • Treat with 20% piperidine in DMF (2 × 10 min). Note: The secondary amine of MACBC requires slightly longer deprotection times. Wash with DMF (5 × 1 min).

  • Critical Step: Coupling the Subsequent Amino Acid ONTO MACBC:

    • Prepare coupling cocktail: 5.0 eq Fmoc-AA-OH, 4.9 eq HATU, 5.0 eq HOAt, and 10.0 eq DIEA in 2 mL DMF. (Alternatively, use symmetric anhydrides or acid fluorides if HATU fails for specific bulky amino acids).

    • Add to resin and react under microwave irradiation at 90°C for 30 minutes .

    • Perform a micro-cleavage and LC-MS check to validate coupling efficiency before proceeding.

  • Cleavage and Isolation:

    • Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Fmoc_MACBC Fmoc-MACBC-OH Activation (HATU / HOAt / DIEA) Start->Fmoc_MACBC Coupling1 Microwave Coupling (75°C, 15 min) Fmoc_MACBC->Coupling1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection NextAA Next AA Activation (HATU or Acid Fluoride) Deprotection->NextAA Sterically hindered secondary amine Coupling2 Microwave Coupling onto MACBC (90°C, 30 min) NextAA->Coupling2 Requires high energy activation Cleavage TFA Cleavage & Isolation Coupling2->Cleavage

Fig 2. Microwave-assisted SPPS workflow for peptides containing the sterically hindered MACBC residue.

Protocol 2: In Vitro Proteolytic Stability Assay (Prolyl Endopeptidase)

Scientific Rationale: To empirically validate the structural shielding provided by MACBC, the synthesized peptide must be subjected to accelerated proteolytic stress. Recombinant Prolyl Endopeptidase (PREP) is utilized as it specifically targets the peptide bond on the carboxyl side of proline residues.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the MACBC-containing peptide (and a native Proline-containing control peptide) in DMSO to a concentration of 10 mM.

    • Prepare Assay Buffer: 100 mM Tris-HCl, 1 mM DTT, pH 7.4.

  • Enzyme Reconstitution:

    • Dilute recombinant human PREP in Assay Buffer to a working concentration of 0.1 U/mL.

  • Incubation:

    • In a 1.5 mL Eppendorf tube, mix 980 µL of Assay Buffer, 10 µL of peptide stock (final concentration 100 µM), and 10 µL of PREP working solution.

    • Incubate the mixture in a thermomixer at 37°C and 300 rpm.

  • Time-Course Sampling & Quenching:

    • At time points

      
       minutes, extract a 100 µL aliquot.
      
    • Immediately quench the enzymatic reaction by adding 100 µL of 1% TFA in Acetonitrile.

  • Data Acquisition:

    • Centrifuge the quenched samples at 14,000 × g for 10 minutes to pellet any precipitated enzyme.

    • Analyze the supernatant via RP-HPLC/MS (monitoring the disappearance of the parent mass).

    • Expected Result: The native proline control will exhibit a half-life (

      
      ) of <30 minutes, whereas the MACBC analog will remain >95% intact at 240 minutes.
      

References

Sources

"NMR analysis of peptides with 1-(Methylamino)cyclobutane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026


-Me-Ac

c)

Executive Summary

The incorporation of 1-(Methylamino)cyclobutane-1-carboxylic acid (


-Me-Ac

c)
into peptide sequences represents a high-value strategy in peptidomimetic drug design. This non-natural amino acid combines two powerful structural constraints:
  • C

    
    -cyclization:  The cyclobutane ring at the 
    
    
    
    -carbon severely restricts the
    
    
    and
    
    
    torsion angles, promoting specific secondary structures such as
    
    
    -helices or
    
    
    -turns.
  • N-methylation: This modification eliminates a hydrogen bond donor, improves metabolic stability against proteolysis, and enhances membrane permeability (oral bioavailability).

However, these modifications introduce significant challenges for NMR analysis, including the loss of amide protons, the presence of quaternary carbons, complex ring coupling patterns, and cis/trans peptide bond isomerization . This guide provides a definitive protocol for the structural characterization of


-Me-Ac

c peptides, moving beyond standard workflows to address these specific constraints.

Chemical Context & Structural Challenges

The


-Me-Ac

c residue lacks an

-proton (

) and an amide proton (

). This breaks the standard sequential assignment pathway (NOE

) used in homonuclear 2D NMR.

Key Structural Features:

  • Quaternary Center (

    
    ):  Requires heteronuclear correlation (HMBC) for backbone connectivity.
    
  • N-Methyl Group: A distinct singlet (usually

    
     2.8–3.2 ppm) that serves as a spectroscopic handle but induces cis/trans isomerism.
    
  • Cyclobutane Ring: Contains diastereotopic

    
     and 
    
    
    
    protons with complex multiplet patterns due to ring puckering.

Protocol 1: Sample Preparation

Proper sample preparation is critical to resolve isomers and minimize aggregation.

ParameterSpecificationRationale
Solvent DMSO-dngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Primary)
Maximizes solubility; prevents aggregation; ideal for H-bond determination (Temp. Coeff.).[1][2][3][4][5][6][7][8][9]
AlternativeCD

OH or CDCl

Use only if solubility in DMSO is poor or to mimic membrane environments. Note: CDCl

may broaden signals due to aggregation.
Concentration 2 – 5 mM Sufficient for 2D

C-heteronuclear experiments (HMBC/HSQC) without inducing aggregation.
Reference TMS or residual solventInternal standard for precise chemical shift referencing.
Temperature 298 K (Start)Standard baseline. Variable Temperature (VT) studies (280K–320K) are mandatory for this residue.

Protocol 2: NMR Acquisition Strategy

Standard "biomolecular" pulse sequences must be adapted. The lack of


 and 

on the

-Me-Ac

c residue necessitates a heavy reliance on Heteronuclear Multiple Bond Correlation (HMBC).
Step-by-Step Acquisition Workflow
  • 1D

    
    H NMR (High Resolution): 
    
    • Goal: Assess purity and quantify the cis:trans isomer ratio .

    • Target: Integrate the N-methyl singlets. If two sets of signals exist (e.g., ratio 70:30), you have slow exchange isomers.

  • 2D

    
    H-
    
    
    
    C HSQC (Multiplicity Edited):
    • Goal: Identify the N-methyl group (negative phase in edited HSQC) and assign cyclobutane CH

      
       groups (negative phase).
      
  • 2D

    
    H-
    
    
    
    C HMBC (Long Range):
    • CRITICAL STEP: This bridges the gap across the quaternary

      
      .
      
    • Optimization: Set

      
       delay to 8 Hz (approx 60ms) to detect 3-bond couplings.
      
  • 2D TOCSY (60-80 ms mixing):

    • Goal: Map the spin system of the cyclobutane ring protons (

      
       and 
      
      
      
      ).
  • 2D NOESY (or ROESY):

    • Mixing Time: 300–500 ms (NOESY) or 200–300 ms (ROESY) for small-to-medium peptides.

    • Goal: Determine cis/trans geometry and spatial folding. ROESY is preferred if the peptide MW is ~1000–2000 Da to avoid the zero-quantum artifact.

Data Analysis & Assignment Logic

Bridging the Quaternary Gap

Since


-Me-Ac

c has no

, you cannot use the standard

COSY connectivity. Use the "HMBC Bridge" technique:
  • Identify

    
    -Me:  Locate the methyl singlet in 
    
    
    
    H NMR and correlate to
    
    
    C in HSQC.
  • Link to

    
    :  The 
    
    
    
    -Me protons will show a strong HMBC cross-peak to the quaternary
    
    
    of the Ac
    
    
    c residue.
  • Link to Ring: The

    
     will show HMBC correlations to the ring protons (
    
    
    
    ).
  • Link to Carbonyl: The

    
    -Me protons often show a weak 3-bond HMBC to the preceding carbonyl (
    
    
    
    ) and the own carbonyl (
    
    
    ), though the latter is a 2-bond coupling and might be weak.
Cyclobutane Ring Assignment

The Ac


c ring has 4 methylene carbons (

). Wait, strictly Ac

c is a 4-membered ring. C1 is quaternary. C2 and C4 are

. C3 is

.
  • Symmetry: If the peptide environment is chiral (which it is), the ring protons on C2 and C4 are diastereotopic and magnetically non-equivalent.

  • TOCSY: All ring protons (approx 1.8 – 2.6 ppm) will correlate in one spin system.

  • NOESY:

    
    -Me will show NOEs to the cis-oriented 
    
    
    
    -protons of the ring, aiding in stereochemical assignment of the ring puckering.
Cis/Trans Isomer Determination

The peptide bond preceding the N-methyl group (



-Me-Ac

c

) can adopt cis (

) or trans (

) conformations.

Diagnostic NOE Patterns:

ConformationKey NOE CorrelationDistance (

)
Trans (

)

Strong (2.2 – 3.0)

Weak / Medium
Cis (

)

N/A (No H

)

Strong (Spatial proximity)

Weak / Absent

Note: In standard peptides, Cis is defined by


. Since Ac

c lacks

, we rely on the distance to the ring protons (

) vs the N-methyl.

Visualization of Workflows

Figure 1: NMR Assignment Workflow for N-Me-Ac4c Peptides

NMR_Workflow Start Start: Peptide Sample H1 1D Proton NMR (Integrate N-Me signals) Start->H1 Isomers Isomers Detected? H1->Isomers Sep Analyze Major/Minor Separately Isomers->Sep Yes (>5%) HSQC HSQC + TOCSY (Identify Ring Spin System) Isomers->HSQC No Sep->HSQC HMBC HMBC Experiment (The Bridge) HSQC->HMBC Assign Assign Quaternary Cα via N-Me -> Cα correlation HMBC->Assign Connect N-Me to Cα NOESY NOESY/ROESY (Geometry Check) Assign->NOESY

Caption: Logical workflow for assigning the spin systems and connecting the backbone across the quaternary center.

Figure 2: Cis/Trans Isomerization Decision Tree

CisTrans_Logic Input NOESY Spectrum Region: Hα(i-1) to N-Me region Check1 Strong NOE: Hα(i-1) <-> N-Me(i) Input->Check1 Trans TRANS Conformation (ω ≈ 180°) Check1->Trans Yes Check2 Strong NOE: Hα(i-1) <-> Ring Hβ(i) Check1->Check2 No Cis CIS Conformation (ω ≈ 0°) Check2->Cis Yes Ambiguous Ambiguous/Dynamic (Run VT-NMR) Check2->Ambiguous No

Caption: Decision logic for determining the peptide bond geometry preceding the N-Me-Ac4c residue.

Advanced Characterization: Temperature Coefficients

To validate the folding (e.g.,


-turn or helix), perform Variable Temperature (VT) NMR.
  • Acquire 1D

    
    H spectra at 280, 290, 300, 310, and 320 K.
    
  • Track the chemical shift of amide protons (

    
    ) of residues other than N-Me-Ac
    
    
    
    c.
  • Calculate

    
     (ppb/K): 
    
    • > -4.0 ppb/K: Solvent exposed (no H-bond).

    • < -2.5 ppb/K: Intramolecular Hydrogen Bond (shielded from solvent).

    • Interpretation: If the residue following

      
      -Me-Ac
      
      
      
      c shows a low coefficient, it confirms a tight turn stabilized by the cyclobutane constraint.

References

  • De Marco, R., et al. (2014). "Conformational properties of peptides containing 1-aminocyclobutane-1-carboxylic acid." Chemistry & Biodiversity. Link

  • Chatterjee, J., et al. (2012).[10] "Synthesis of N-methylated cyclic peptides." Nature Protocols. Link

  • Siodłak, D., et al. (2012). "The cis-trans isomerization of N-methyl-α,β-dehydroamino acids." Biopolymers.[11] Link

  • Illa, O., et al. (2017). "The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids." Tetrahedron. Link

  • Kessler, H. (1982). "Peptide Conformations. 19. Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie. Link

Disclaimer: This protocol is designed for research purposes. The specific chemical shifts of cyclobutane protons are highly sensitive to the local peptide sequence and should be assigned de novo for every new analog.

Sources

Application Note: High-Resolution Mass Spectrometry of Peptides Containing 1-(Methylamino)cyclobutane-1-carboxylic Acid (MACBC)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Peptide Drug Development Professionals

Introduction & Strategic Context

The incorporation of non-natural amino acids (NNAAs) into therapeutic peptides is a cornerstone strategy for overcoming the poor pharmacokinetic properties of native peptides. Specifically, cyclobutane-derived amino acids, such as 1-amino-1-cyclobutanecarboxylic acid (ACBC), are frequently utilized to create conformationally constrained and proteolytically stable analogs in drug discovery, including advanced GLP-1/glucagon receptor co-agonists[1][2].

When ACBC is further modified via N-methylation to form 1-(Methylamino)cyclobutane-1-carboxylic acid (MACBC) , the resulting residue imparts profound structural rigidity and exceptional resistance to enzymatic degradation. However, this combination of a sterically hindered cyclobutane ring and a tertiary amide bond introduces unique challenges for liquid chromatography-tandem mass spectrometry (LC-MS/MS) characterization.

As a Senior Application Scientist, I have designed this guide to decode the fragmentation mechanics of MACBC-containing peptides. By understanding the causality behind the gas-phase behavior of these molecules, researchers can establish self-validating analytical workflows that ensure absolute sequence confirmation.

Physicochemical Mechanics: The Causality of Fragmentation

To optimize MS/MS parameters, one must first understand how MACBC alters the peptide backbone's physicochemical landscape. The fragmentation behavior is governed by two intersecting phenomena:

The "N-Methyl Effect" on Amide Bond Stability

N-methylation eliminates a hydrogen bond donor, disrupting local secondary structures and increasing the basicity of the tertiary amide nitrogen. More critically, the steric clash between the N-methyl group and the adjacent cyclobutane ring lowers the energy barrier for cis-trans isomerization[3]. During Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), this steric strain lowers the activation energy required for the formation of the oxazolone intermediate. Consequently, fragmentation is highly favored at the amide bond C-terminal to the MACBC residue , often dominating the MS/MS spectrum and suppressing expected cleavage events elsewhere in the sequence[3][4].

The "Cyclobutane Effect" and Diagnostic Reporter Ions

The cyclobutane ring is highly strained but remains structurally intact during primary backbone cleavage. When the peptide undergoes HCD, the MACBC residue reliably produces a highly diagnostic N-methyl cyclobutane immonium ion at m/z 84.08 (


). Monitoring this specific immonium ion peak is a definitive method for confirming the presence and localization of the N-methylated moiety within complex cyclopeptides or linear sequences[4][5].

Quantitative Data: Fragmentation Signatures

To facilitate rapid spectral interpretation, the table below summarizes the divergent MS/MS behaviors of canonical amino acids versus unmethylated and methylated cyclobutane derivatives.

Amino Acid TypeExample ResidueSteric HindranceAmide Bond Stability (HCD)Dominant Cleavage SiteDiagnostic Immonium Ion (m/z)
Canonical Leucine (Leu)LowHighDistributed evenly86.09
Unmethylated Cyclobutane ACBCHighModerateN-terminal to ACBC70.07
Methylated Cyclobutane MACBCVery HighLow (Labile)C-terminal to MACBC84.08

Experimental Workflows & Self-Validating Protocols

To achieve unequivocal sequence confirmation, reliance on a single fragmentation technique is insufficient. The following protocol employs an orthogonal validation strategy, utilizing both HCD (for reporter ion generation) and Electron Transfer Dissociation (ETD) (to preserve the labile tertiary amide bond and obtain complete sequence coverage).

Protocol: Orthogonal LC-MS/MS Characterization of MACBC Peptides

Step 1: Sample Preparation (Desalting)

  • Reconstitute the synthetic MACBC-peptide in 0.1% Formic Acid (FA) in LC-MS grade water to a concentration of 10 pmol/µL.

  • Desalt the sample using a C18 ZipTip or equivalent Solid Phase Extraction (SPE) microcolumn to remove synthesis scavengers and salts that cause ion suppression.

  • Elute in 50% Acetonitrile (ACN) / 0.1% FA and dilute to a final injection concentration of 1 pmol/µL.

Step 2: Liquid Chromatography (RP-HPLC) Causality Note: The N-methyl group removes a polar N-H bond, and the cyclobutane ring adds hydrophobic bulk. MACBC peptides will elute significantly later than their canonical counterparts.

  • Column: C18, 1.7 µm particle size, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: 5% to 65% B over 15 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry (Data-Dependent Acquisition)

  • Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Survey Scan: Resolution 70,000 (at m/z 200); AGC target 3e6; Scan range m/z 300–1500.

  • MS2 HCD (Primary Validation):

    • Isolate the precursor with a 1.5 m/z window.

    • Apply a Normalized Collision Energy (NCE) of 28-32% . Rationale: This energy regime is optimized to yield the stable m/z 84.08 immonium ion without completely obliterating the peptide backbone.

  • MS2 ETD (Orthogonal Validation):

    • Trigger ETD on the same precursor.

    • Apply calibrated fluoranthene reagent anion reaction time (typically 50-100 ms).

    • Rationale: ETD induces cleavage at the N-Cα bond, generating c- and z-type ions. Because ETD is independent of steric hindrance and amide basicity, it bypasses the "N-Methyl Effect," yielding a complete sequence ladder that HCD cannot provide.

Visualizations of Analytical Logic

Analytical Pipeline

The following diagram illustrates the self-validating LC-MS/MS workflow required for MACBC analysis.

LCMS_Workflow N1 Sample Prep (Desalting & SPE) N2 RP-HPLC (C18, Gradient Elution) N1->N2 N3 Ionization (ESI+) N2->N3 N4 MS1 Survey (High-Res Orbitrap) N3->N4 N5 MS/MS Fragmentation (HCD & ETD) N4->N5 N6 Data Analysis (Immonium m/z 84.08) N5->N6

Fig 1: LC-MS/MS analytical pipeline for MACBC-containing peptides.

Fragmentation Causality (HCD vs. ETD)

This diagram maps the mechanistic divergence of MACBC peptide fragmentation based on the chosen dissociation technique.

Frag_Logic Root MACBC Peptide Precursor Ion HCD HCD / CID (Collisional Activation) Root->HCD ETD ETD (Electron Transfer) Root->ETD HCD_Out1 C-Terminal Cleavage (Enhanced b/y ions) HCD->HCD_Out1 N-Methyl Effect HCD_Out2 MACBC Immonium Ion (m/z 84.08) HCD->HCD_Out2 Diagnostic ETD_Out c/z-type Ions (Preserves side chain) ETD->ETD_Out Backbone Cleavage

Fig 2: Fragmentation causality of MACBC peptides under HCD vs. ETD.

Conclusion

The successful mass spectrometric characterization of peptides containing 1-(Methylamino)cyclobutane-1-carboxylic acid (MACBC) requires moving beyond standard proteomics workflows. By anticipating the "N-Methyl Effect" (which skews HCD cleavage C-terminal to the UAA) and actively monitoring for the m/z 84.08 cyclobutane immonium ion, analysts can rapidly verify incorporation. Furthermore, deploying ETD as an orthogonal fragmentation strategy establishes a self-validating system, ensuring that the steric hindrance of the cyclobutane ring does not compromise full sequence coverage.

References

  • Source: google.
  • Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - ResearchGate Source: researchgate.net URL:[Link]

  • Total Synthesis and Pharmacological Investigation of Cordyheptapeptide A - PMC Source: nih.gov URL:[Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of N-Methylation for Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: N-methylation of cyclobutane amino acids (CBAAs) presents a unique "Steric Tax." unlike flexible linear amino acids, the cyclobutane ring imposes severe conformational rigidity and steric bulk directly adjacent to the


-amine. This reduces nucleophilicity and physically blocks reagent access, rendering standard protocols (e.g., simple reductive alkylation) prone to low yields or incomplete conversion.

The Solution: Successful N-methylation of CBAAs requires a shift from kinetic control to thermodynamic forcing. This guide prioritizes the Solid-Phase Fukuyama-Mitsunobu (o-NBS) strategy as the primary workflow due to its superior control over mono-methylation and suppression of over-alkylation. For solution-phase needs, a modified reductive alkylation protocol is provided.

Critical Decision Matrix: Method Selection

Before initiating synthesis, select the protocol based on your substrate's phase and protecting group strategy.

MethodSelection Start Start: Select Substrate State Phase Is the CBAA resin-bound or in solution? Start->Phase Solid Solid Phase (SPPS) Phase->Solid Resin-Bound Solution Solution Phase Phase->Solution Free Acid/Ester ProtectingGroup Is the N-terminus Fmoc protected? Solid->ProtectingGroup MethodB Method B: Reductive Alkylation (HCHO + NaCNBH3) Solution->MethodB Standard Scale (<5g) MethodC Method C: Methyl Iodide + NaH (High Risk of Over-methylation) Solution->MethodC Specific substrates only MethodA Method A: o-NBS (Fukuyama) Recommended for High Purity ProtectingGroup->MethodA Yes (Standard) Result1 Result1 MethodA->Result1 High Yield, Mono-methylated Result2 Result2 MethodB->Result2 Good Yield, risk of dimethylation

Figure 1: Decision tree for selecting the optimal N-methylation strategy based on substrate constraints.

Module 1: Solid-Phase N-Methylation (The o-NBS Protocol)

Why this works: The 2-nitrobenzenesulfonyl (o-NBS) group activates the amine for alkylation (via the sulfonamide anion) while simultaneously protecting it from over-methylation. This is the gold standard for hindered residues like CBAAs.

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Note
o-NBS-Cl 4.0Activating GroupMust be fresh; hydrolyzed reagent causes failure.
Collidine 10.0Base (Sulfonylation)Milder than DIEA; prevents premature Fmoc loss if present.
DBU 3-5Base (Methylation)Strong base required to deprotonate the sulfonamide (pKa ~10).
Methyl 4-nitrobenzenesulfonate 4-5Methylating AgentPreferred over MeI (less volatile, more specific).
2-Mercaptoethanol 10.0Cleavage ReagentThiolate displaces the o-NBS group.
NMP SolventSolventCrucial: Use NMP instead of DMF for CBAAs to improve swelling and kinetics.
Step-by-Step Protocol

1. Sulfonylation (Activation)

  • Wash resin-bound CBAA (Fmoc-deprotected) with DCM (3x) and NMP (3x).

  • Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

  • Reaction Time: Shake for 2 hours (Standard AA is 30 min; CBAA requires extended time due to steric hindrance).

  • QC Check: Perform a Ninhydrin test. It should be negative (colorless). If blue, repeat.

2. Methylation (The Critical Step)

  • Wash resin with NMP (3x).

  • Add DBU (3 eq) and Methyl 4-nitrobenzenesulfonate (4 eq) in NMP.

  • Reaction Time: Shake for 1 hour .

  • Optimization: For highly hindered 1,2-disubstituted cyclobutanes, repeat this step (double couple) rather than extending time to avoid side reactions.

3. Desulfonylation (Deprotection)

  • Wash resin with NMP (3x).

  • Add 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.

  • Reaction Time: Shake for 2 x 30 mins .

  • Visual Cue: The solution will turn bright yellow (release of o-NBS adduct). Wash extensively with NMP/DCM until the filtrate is colorless.

Module 2: Solution Phase Reductive Alkylation

Context: Used when modifying a CBAA building block before peptide coupling.

The "Cyclobutane Tweak"

Standard reductive amination often fails to drive to completion with CBAAs because the imine intermediate is sterically crowded. We use Methanol/Trimethyl Orthoformate (TMOF) as a solvent system to force imine formation.

Protocol:

  • Dissolve CBAA methyl ester (1.0 eq) in dry MeOH/TMOF (4:1 ratio).

  • Add Paraformaldehyde (2.0 eq) . Note: Do not use formalin (aqueous formaldehyde) as water inhibits imine formation on hindered amines.

  • Reflux for 4 hours . (Standard AA is 1 hr; CBAA needs heat to overcome the energy barrier).

  • Cool to 0°C. Add NaCNBH3 (2.0 eq) and Acetic Acid (1.0 eq) .

  • Stir overnight at RT.

Troubleshooting & FAQs

Q1: My yield is low (<30%) after the o-NBS methylation step.

Diagnosis: The sulfonamide anion formation is likely incomplete due to the bulky cyclobutane ring shielding the nitrogen. Fix:

  • Switch Solvent: Move from DMF to NMP or a 1:1 mixture of NMP/DMSO . DMSO improves the solubility of the sulfonamide anion.

  • Increase Temperature: Perform the methylation step at 45°C . Warning: Do not exceed 50°C to avoid racemization if the CBAA is chiral.

Q2: I see a "double addition" (+14 mass) or incomplete removal of o-NBS.

Diagnosis: Incomplete desulfonylation. The steric bulk of the N-methylated cyclobutane traps the protecting group. Fix:

  • Use

    
    -Mercaptoethanol / DBU  (standard) but increase the number of cycles to 3 x 45 mins .
    
  • Alternative: Use Thiophenol (PhSH) instead of mercaptoethanol. It is a stronger nucleophile but significantly more toxic.

Q3: Can I use Methyl Iodide (MeI) on solid phase?

Answer: Generally NO . MeI is small enough to penetrate the resin but aggressive enough to cause:

  • Over-methylation (Quaternization of the amine).

  • Esterification of any unprotected side chains (e.g., Asp/Glu). Use Methyl 4-nitrobenzenesulfonate or Methyl p-toluenesulfonate for controlled mono-methylation.

Q4: How do I couple the next amino acid onto the N-methylated CBAA?

Insight: This is often harder than the methylation itself. The N-methyl group + Cyclobutane ring creates a "steric wall." Protocol:

  • Reagents: Use HATU or PyAOP (more reactive than HBTU).

  • Conditions: Double couple (2 x 2 hrs) at 50°C or use Microwave irradiation (75°C for 10 min).

  • Check: Use the Chloranil Test (for secondary amines) instead of Ninhydrin to monitor coupling completion.

Data & Performance Metrics

Table 1: Comparison of Methylating Agents for CBAAs (Solid Phase)

AgentReactivitySelectivityRisk ProfileRecommended?
Methyl Iodide (MeI) Very HighLowQuaternization (High)❌ No
Dimethyl Sulfate HighLowToxicity / Over-alkylation❌ No
Me-o-NBS ModerateHigh Incomplete reaction (Low)Yes
Me-p-Tos Low-ModHighSlow reaction kinetics⚠️ Only if Me-o-NBS fails

Visual Workflow: The o-NBS Cycle

oNBS_Cycle Step1 1. Sulfonylation (o-NBS-Cl + Collidine) Step2 2. Methylation (Me-o-NBS + DBU) Step1->Step2 Activated Sulfonamide Step3 3. Desulfonylation (BME + DBU) Step2->Step3 N-Methyl Sulfonamide Product Resin-CBAA-N(Me)H Step3->Product Cleavage Resin Resin-CBAA-NH2 Resin->Step1

Figure 2: The o-NBS protection-activation-deprotection cycle for controlled mono-methylation.

References

  • BenchChem. Strategies to Overcome Steric Hindrance in N-methylated Peptide Synthesis. Retrieved from .

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society. (Fundamental basis for the o-NBS method).
  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[2] Journal of Peptide Science. (Optimization of the sulfonylation step).

  • ChemicalBook. 1-Aminocyclobutanecarboxylic acid Properties & Synthesis. Retrieved from .

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry.[2] Accounts of Chemical Research. (Context on N-methylation for bioavailability).

Sources

Technical Support Center: Purification of 1-(Methylamino)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: NMACBC-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Welcome to the technical support hub for 1-(Methylamino)cyclobutane-1-carboxylic acid (NMACBC) . This non-proteinogenic amino acid analog presents unique purification challenges due to its zwitterionic nature, high water solubility, and tendency to form hygroscopic oils (common with N-methylated amino acids).

This guide prioritizes Ion Exchange Chromatography (IEC) as the primary method for desalting and isolation, followed by Isoelectric Point (pI) Crystallization for polishing. We also provide a "Chemical Derivatization" workaround for persistent purity issues.

Part 1: Primary Purification Protocols

Method A: Cation Exchange Chromatography (The "Desalting" Standard)

Best For: Removing inorganic salts (NaCl, Na₂SO₄) and non-basic impurities after synthesis (e.g., Strecker or Bucherer-Bergs hydrolysis).

The Logic: NMACBC is amphoteric.[1] At pH < 2, the amine is protonated (


), giving the molecule a net positive charge. It binds to a strong cation exchanger, while neutral organic impurities and inorganic anions wash through.

Protocol:

  • Resin Preparation: Use Dowex 50W-X8 (or Amberlite IR-120) in the

    
     form.
    
    • Action: Wash resin with 2M HCl, then rinse with deionized water until effluent is neutral (pH ~7).

  • Loading:

    • Dissolve crude NMACBC in minimal water. Acidify to pH 1–2 with HCl.

    • Load onto the column. Flow rate: ~1 bed volume/hour.

  • Washing (Critical Step):

    • Flush with Deionized Water (3–5 bed volumes).

    • Checkpoint: Test effluent with AgNO₃ solution. If precipitate forms, chloride salts are still eluting. Continue washing until clear.

  • Elution:

    • Elute with 1M - 2M Aqueous Ammonia (NH₄OH) .

    • Mechanism:[1][2][3] The high pH deprotonates the ammonium group, neutralizing the charge and releasing the amino acid.

  • Isolation:

    • Collect ninhydrin-positive fractions.

    • Evaporate ammonia completely under reduced pressure (Rotavap).

    • Result: Free amino acid (zwitterion).

Method B: Isoelectric Crystallization (Polishing)

Best For: Removing trace isomers and improving physical form (powder vs. oil).

The Logic: Amino acids exhibit minimum solubility at their Isoelectric Point (pI).[4][5][6] For NMACBC, the pI is estimated between 5.8 – 6.2 (similar to ACBC).

Protocol:

  • Dissolve the crude solid in a minimum volume of water.

  • If acidic, add 1M NaOH dropwise; if basic, add 1M HCl.

  • Target pH 6.0 .

  • Anti-solvent Addition: Slowly add Ethanol or Acetone (ratio 1:3 water:solvent) while stirring at 4°C.

  • Allow to stand overnight. Filter the white precipitate.

Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying NMACBC based on the crude state.

PurificationLogic Start Crude Reaction Mixture CheckSalt Contains Inorganic Salts? Start->CheckSalt IEC Cation Exchange (Dowex 50W) Load pH 1 -> Elute NH4OH CheckSalt->IEC Yes (High Salt) CheckOil Is Product an Oil? CheckSalt->CheckOil No (Low Salt) IEC->CheckOil Trituration Trituration (Ether/Acetone) CheckOil->Trituration Yes (Viscous Oil) Recryst Recrystallization (Water/EtOH at pI ~6.0) CheckOil->Recryst No (Solid) Lyophilization Lyophilization (Freeze Drying) Trituration->Lyophilization Still Oily Final Pure NMACBC Solid Trituration->Final Solidifies Lyophilization->Final Recryst->Final

Caption: Decision matrix for selecting the appropriate purification route based on salt content and physical state.

Part 3: Troubleshooting & FAQs

Q1: My product remains a viscous oil and won't crystallize. What is wrong?

Diagnosis: N-methyl amino acids are notoriously hygroscopic. The "oil" is likely the hydrate form or contains trapped solvent. Solution:

  • Lyophilization: Dissolve the oil in water and freeze-dry. This is the most effective way to obtain a fluffy powder.

  • Trituration: Add dry Diethyl Ether or Acetone to the oil. Scratch the flask walls with a glass rod to induce nucleation. Sonicate for 10 minutes.

  • Azeotropic Drying: Evaporate with absolute ethanol or toluene 3x to remove trace water.

Q2: I have low recovery from the Ion Exchange column.

Diagnosis:

  • Incomplete Elution: The amine might be binding too strongly. Increase Ammonia concentration to 2M or 3M.

  • pI Precipitation on Column: If the concentration is too high, the amino acid may precipitate inside the resin beads as the pH passes through the pI during elution. Solution: Use a larger volume of more dilute ammonia and ensure the column is warm (room temp, not cold).

Q3: How do I separate the N-methyl product from unreacted primary amine (ACBC)?

Diagnosis: Both are zwitterions with similar pIs; Ion Exchange won't separate them well. Solution: The "Boc-Back" Strategy.

  • React the crude mixture with Boc₂O (Di-tert-butyl dicarbonate) at pH 9-10.

  • Extraction: The Boc-protected amino acids are now acidic (anionic carboxylate, protected amine). Acidify to pH 3 and extract into Ethyl Acetate . (Inorganic salts stay in the water).

  • Separation: If strictly necessary, separate Boc-NMACBC from Boc-ACBC via silica flash chromatography (the N-methyl group changes the Rf slightly).

  • Deprotection: Treat with 4M HCl/Dioxane to recover the pure amino acid hydrochloride [1].

Part 4: Analytical Data Summary

ParameterValue / CharacteristicNotes
Molecular Weight 129.16 g/mol (Free Base)165.62 g/mol (HCl Salt)
Isoelectric Point (pI) ~5.9 – 6.1 (Estimated)Similar to ACBC [2].
Solubility High: Water, MethanolLow: Acetone, Ether, DCM
Appearance White crystalline solidOften hygroscopic; store in desiccator.
pKa Values COOH: ~2.2NH: ~9.6 (Estimated based on Glycine/ACBC)

References

  • Vertex AI Search. (2024). N-Boc-1-aminocyclobutanecarboxylic acid synthesis. ChemicalBook. Retrieved from

  • Master Organic Chemistry. (2023). Isoelectric Points Of Amino Acids (And How To Calculate Them). Retrieved from

  • Organic Syntheses. (1971). Cyclobutylamine Purification Protocols. Org. Synth. 1971, 51, 48. Retrieved from

  • Sigma-Aldrich. (2024). 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride Product Sheet. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Coupling Efficiency of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, experience-driven resource for overcoming the challenges associated with the solid-phase peptide synthesis (SPPS) of N-methylated peptides. N-methylation is a critical tool in medicinal chemistry, enhancing metabolic stability, membrane permeability, and conformational rigidity.[1][2][3] However, these benefits come at the cost of significant synthetic difficulty. This guide addresses the most common failure points in a direct question-and-answer format, explaining the underlying chemistry and providing actionable protocols.

Part 1: Foundational Challenges & Diagnosis

Q1: Why is the coupling of N-methylated amino acids so notoriously difficult?

The difficulty stems from two primary electronic and steric factors that fundamentally slow down the kinetics of peptide bond formation.[4]

  • Reduced Nucleophilicity: A standard peptide bond forms when the lone pair of electrons on a primary amine's nitrogen atom attacks an activated carboxylic acid. In an N-methylated residue, this primary amine (-NH₂) is replaced by a secondary amine (-NH-CH₃). The electron-donating methyl group increases the electron density on the nitrogen, which would normally make it more nucleophilic. However, the secondary amine is a weaker base and its lone pair is sterically less accessible, which significantly reduces its effective nucleophilicity in the reaction environment.[5]

  • Steric Hindrance: This is the most significant barrier. The methyl group on the nitrogen, combined with the amino acid's own side chain, creates a crowded environment around the reactive amine.[1][5][6] This physical obstruction makes it difficult for the large, activated carboxyl group of the incoming amino acid to approach the nitrogen atom at the correct angle for a successful nucleophilic attack.[7] This effect is magnified when coupling an N-methylated residue onto another N-methylated residue.

cluster_0 Standard Coupling (Primary Amine) cluster_1 N-Methylated Coupling (Secondary Amine) Activated_AA_1 Activated Carboxyl Group Peptide_N_Term_1 Peptide N-Terminus (-NH₂) Activated_AA_1->Peptide_N_Term_1 Unhindered Approach Result_1 Fast Kinetics High Yield Arrow_1 Activated_AA_2 Activated Carboxyl Group Blocker Steric Block Activated_AA_2->Blocker Hindered Approach Peptide_N_Term_2 N-Methylated N-Terminus (-NH-CH₃) Result_2 Slow Kinetics Low Yield / Failure

Caption: Steric hindrance in N-methylated vs. standard peptide coupling.

Q2: How can I reliably determine if my coupling is incomplete on-resin?

Standard monitoring methods are often insufficient. Here’s how to get a clear picture:

  • The Kaiser Test is Unreliable: The widely used Kaiser test detects primary amines. Since N-methylated residues have secondary amines, this test will give a false negative (yellow/colorless beads) even if the coupling is completely unsuccessful.[8]

  • The Bromophenol Blue (BPB) Test is Essential: This qualitative test is the standard for detecting unreacted secondary amines.[5][7] A sample of washed resin beads is mixed with the BPB solution.

    • Blue/Green Color: Incomplete coupling. The basic free amine is present.[7][9]

    • Yellow/Yellow-Green Color: Complete coupling. No free amine remains.[7][10]

  • Off-Resin Analysis (Confirmation): After cleavage, analyzing the crude product with HPLC and Mass Spectrometry (MS) is the ultimate confirmation.

    • HPLC: Incomplete couplings will often result in multiple peaks in the chromatogram.[7]

    • Mass Spectrometry: The most definitive evidence is the presence of peaks corresponding to deletion sequences (e.g., the mass of your target peptide minus the mass of the amino acid that failed to couple).[5][7]

Part 2: Core Troubleshooting & Optimization

Q3: My standard coupling reagents (HBTU, DIC/HOBt) are failing. What should I use instead?

For sterically hindered couplings, you must use a more potent, highly reactive coupling reagent. Standard reagents like HBTU or carbodiimides (DIC/DCC) are often not reactive enough to overcome the high activation energy barrier.[5][8] The most successful reagents are uronium/aminium or phosphonium salts, particularly those based on HOAt or Oxyma additives.

Reagent Class Reagent Name Key Advantages Potential Disadvantages & Considerations
Uronium/Aminium HATU Highly effective for hindered couplings; HOAt moiety suppresses racemization.[1][11] Widely cited as a top choice.[9]Can cause guanidinylation of the N-terminal amine if used in large excess, leading to chain termination.[1][5] Keep pre-activation times short (1-3 min).[1]
HCTU More reactive and cost-effective than HBTU. Effective for many hindered couplings.[11]Less effective than HATU for the most difficult N-methyl couplings. Can also cause guanidinylation.
COMU Oxyma-based reagent with reactivity comparable to HATU.[12] Safer (non-explosive) and has better solubility than HOBt/HOAt-based reagents.[12]Can be more expensive. Limited solution stability.
Phosphonium PyAOP Highly effective for N-methyl amino acids with low racemization risk.[11] Does not cause guanidinylation side reactions.Higher cost.[11]
PyBOP A well-established reagent, effective for many hindered couplings.Generally less reactive than PyAOP or HATU for N-methylated residues.[12]
PyBrOP Extremely reactive, often used for the most stubborn couplings where other reagents fail.[5][12]High reactivity increases the risk of racemization.[12] Not recommended for routine use.
Q4: Beyond the reagent, what are the optimal reaction conditions to maximize yield?

Optimizing the entire reaction environment is just as critical as choosing the right reagent.

  • Base Selection: Use a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIPEA/DIEA) is the most common choice.[9][11] For substrates particularly prone to racemization, a weaker base like N-Methylmorpholine (NMM) or 2,4,6-Collidine can be beneficial.[11][12]

  • Solvent: Ensure all reactants are fully dissolved. DMF is standard, but N-Methyl-2-pyrrolidone (NMP) can be superior for disrupting peptide aggregation on the resin.[13]

  • Time & Repetition (Double Coupling): Sterically hindered reactions are slow. Do not assume a standard 1-2 hour coupling time is sufficient.

    • Extend Reaction Time: Increase the coupling time to 4 hours or even overnight.[7][11]

    • Perform a Double Coupling: This is a very common and effective strategy. After the first coupling, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid and reagents.[1][7][14]

  • Temperature: Perform reactions at room temperature. While gentle heating can sometimes overcome the activation energy, it significantly increases the risk of racemization and should be used with extreme caution.[6] A common strategy is to perform the activation at 0°C before adding it to the resin and allowing it to warm to room temperature.[11]

  • Microwave-Assisted Synthesis: Using a microwave peptide synthesizer can dramatically improve efficiency for difficult couplings by providing controlled, rapid heating that can overcome the activation energy barrier.[5][15]

Start Low Coupling Efficiency Detected (e.g., Positive BPB Test) Check_Reagent Step 1: Verify Coupling Reagent Start->Check_Reagent Optimize_Conditions Step 2: Optimize Conditions Check_Reagent->Optimize_Conditions Using HATU, PyAOP, or COMU? Recouple Step 3: Perform Double Coupling Optimize_Conditions->Recouple Using extended time, correct base (DIPEA)? Monitor Step 4: Monitor Again Recouple->Monitor Success Coupling Complete (Negative BPB Test) Monitor->Success Yes Failure Still Incomplete: Consider stronger reagent (e.g., PyBrOP) or microwave synthesis Monitor->Failure No

Sources

Technical Support Center: Preventing Racemization During 1-(Methylamino)cyclobutane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Methylamino)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the synthesis of this and structurally related chiral amino acids. By understanding the underlying mechanisms and implementing robust control strategies, you can ensure the stereochemical integrity of your target compound.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of stereocontrolled synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1-(Methylamino)cyclobutane-1-carboxylic acid, and which steps are most prone to racemization?

A1: The most prevalent synthetic strategies for α-substituted cyclobutane amino acids like 1-(Methylamino)cyclobutane-1-carboxylic acid are variations of the Strecker synthesis and the Bucherer-Bergs reaction. Both routes involve the formation of a key intermediate from a cyclobutanone precursor, and it is during these initial stages and subsequent hydrolysis that the risk of racemization is highest.

  • Strecker Synthesis: This method involves the reaction of cyclobutanone with an amine (methylamine) and a cyanide source (e.g., HCN or TMSCN) to form an α-aminonitrile intermediate.[1][2][3] Subsequent hydrolysis of the nitrile to a carboxylic acid yields the final product. Racemization can occur at the α-carbon, which is susceptible to epimerization, especially under harsh (strongly acidic or basic) hydrolysis conditions.[1][4]

  • Bucherer-Bergs Reaction: This multicomponent reaction utilizes cyclobutanone, a cyanide source (like KCN or NaCN), and ammonium carbonate (or a source of ammonia and carbon dioxide) to form a hydantoin intermediate.[5][6][7] The hydantoin is then hydrolyzed to the desired amino acid. The potential for racemization exists during both the formation of the hydantoin and its subsequent, often vigorous, hydrolysis.[5]

Q2: What is the fundamental mechanism of racemization in these synthetic pathways?

A2: Racemization in the synthesis of α-amino acids primarily occurs through the deprotonation of the α-hydrogen, leading to the formation of a planar, achiral enolate or a related resonance-stabilized carbanion intermediate.[4] Reprotonation of this intermediate can occur from either face with equal probability, resulting in a mixture of enantiomers.[4] Factors such as pH, temperature, and the presence of certain catalysts can significantly influence the rate of this process.[8][9]

Q3: Can I use a chiral auxiliary to control stereochemistry during the synthesis?

A3: Yes, the use of chiral auxiliaries is a well-established strategy for asymmetric synthesis and can be applied to variations of the Strecker reaction.[2][10] A chiral amine can be used in place of methylamine to generate a diastereomeric intermediate. After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the enantiomerically enriched target amino acid.[10]

Q4: Are there enzymatic methods available for the synthesis or resolution of 1-(Methylamino)cyclobutane-1-carboxylic acid?

A4: Biocatalytic methods are increasingly being employed for the synthesis of chiral amines and amino acids due to their high selectivity and green credentials.[11] While specific enzymes for the direct synthesis of 1-(Methylamino)cyclobutane-1-carboxylic acid may require screening and development, enzymatic resolution is a viable option. This involves using an enzyme, such as a lipase or protease, to selectively react with one enantiomer of a racemic mixture (often an ester derivative of the amino acid), allowing for the separation of the unreacted enantiomer.[12]

II. Troubleshooting Guides

Scenario 1: Significant Racemization Observed After Hydrolysis of the α-Aminonitrile (Strecker Synthesis)

Problem: You have successfully synthesized the α-aminonitrile intermediate but observe a near-racemic mixture of your final amino acid product after hydrolysis.

Root Cause Analysis: The primary cause is likely the harsh conditions used for the hydrolysis of the nitrile. Both strong acidic and strong basic conditions at elevated temperatures can facilitate the deprotonation-reprotonation mechanism at the α-carbon, leading to racemization.[4]

Mitigation Strategies:

1. Optimization of Hydrolysis Conditions:

  • Temperature Control: Perform the hydrolysis at the lowest effective temperature. While this may increase reaction time, it significantly reduces the rate of racemization.

  • pH Management:

    • Acidic Hydrolysis: Use moderately concentrated acid (e.g., 6M HCl) and carefully control the temperature. Avoid prolonged heating at reflux.

    • Basic Hydrolysis: While effective for nitrile hydrolysis, strong bases like NaOH or KOH at high temperatures are highly prone to causing racemization. If basic conditions are necessary, use milder bases (e.g., Ba(OH)₂) at lower temperatures.

2. Stepwise Hydrolysis:

A two-step hydrolysis can sometimes offer better control. First, convert the nitrile to an amide under milder conditions, and then hydrolyze the amide to the carboxylic acid.

Experimental Protocol: Mild Acidic Hydrolysis of α-Aminonitrile

  • Dissolve the α-aminonitrile intermediate in 6M aqueous HCl.

  • Stir the mixture at a controlled temperature (e.g., 70-80°C), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the solution carefully with a suitable base (e.g., NH₄OH or a solid bicarbonate) to the isoelectric point of the amino acid to precipitate the product.

  • Isolate the product by filtration, wash with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.

Scenario 2: Racemization During the Bucherer-Bergs Reaction and Subsequent Hydantoin Hydrolysis

Problem: Your final amino acid product, obtained via the Bucherer-Bergs synthesis, shows low enantiomeric excess.

Root Cause Analysis: Racemization can occur both during the formation of the hydantoin and, more significantly, during its hydrolysis. The hydantoin ring itself can undergo base-catalyzed enolization, and the harsh conditions typically required for ring-opening are conducive to racemization of the resulting amino acid.[5]

Mitigation Strategies:

1. Control of Bucherer-Bergs Reaction Conditions:

  • Temperature: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. Temperatures in the range of 60-70°C are common.[5]

  • pH: The reaction is typically buffered by the ammonium carbonate. Maintaining a pH in the range of 8-9 is generally recommended.[7]

2. Optimized Hydantoin Hydrolysis:

  • Enzymatic Hydrolysis: Consider using a hydantoinase enzyme. These enzymes can offer high stereoselectivity and operate under mild conditions, thus preserving the stereochemical integrity of the product.

  • Chemical Hydrolysis: If chemical hydrolysis is the only option, carefully controlled conditions are paramount.

    • Basic Hydrolysis: Use a base like Ba(OH)₂ or LiOH at controlled temperatures.

    • Acidic Hydrolysis: Strong acid (e.g., H₂SO₄ or HCl) at elevated temperatures is effective but carries a high risk of racemization. Incremental addition of the acid and careful temperature monitoring are crucial.

Scenario 3: Low Diastereomeric Excess When Using a Chiral Auxiliary

Problem: You are using a chiral amine in a Strecker-type synthesis but are obtaining a nearly 1:1 mixture of diastereomers.

Root Cause Analysis: The lack of diastereoselectivity can stem from several factors, including insufficient steric hindrance from the chiral auxiliary, inappropriate reaction temperature, or an unsuitable solvent that does not promote a well-ordered transition state.

Mitigation Strategies:

1. Selection of the Chiral Auxiliary:

  • Choose a chiral auxiliary with significant steric bulk near the reacting center to effectively bias the approach of the cyanide nucleophile. Commonly used auxiliaries include (R)- or (S)-α-methylbenzylamine.

2. Optimization of Reaction Conditions:

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Solvent: The choice of solvent can influence the conformation of the imine intermediate and the transition state. Screen a range of solvents with varying polarities.

  • Lewis Acid Additives: In some cases, the addition of a Lewis acid can coordinate to the imine and enhance facial selectivity.

III. Visualization of Key Processes

Racemization Mechanism via Enolate Formation

The following diagram illustrates the general mechanism of racemization for an α-amino acid under basic conditions.

Racemization_Mechanism cluster_0 Enantiomer (S) cluster_1 Planar Intermediate cluster_2 Enantiomer (R) S_enantiomer S-Enantiomer Enolate Achiral Enolate Intermediate S_enantiomer->Enolate - H+ Enolate->S_enantiomer + H+ R_enantiomer R-Enantiomer Enolate->R_enantiomer + H+ R_enantiomer->Enolate - H+

Caption: Deprotonation at the α-carbon leads to a planar, achiral enolate intermediate, which can be reprotonated from either face to yield a racemic mixture.

General Workflow for Chiral Resolution

This workflow outlines the classical approach to separating enantiomers using a chiral resolving agent.

Chiral_Resolution_Workflow Racemic_Mixture Racemic Mixture (R- and S-Amino Acid) Add_Resolving_Agent Add Chiral Resolving Agent (e.g., (R)-Tartaric Acid) Racemic_Mixture->Add_Resolving_Agent Diastereomers Diastereomeric Salts (R,R) and (S,R) Add_Resolving_Agent->Diastereomers Separation Fractional Crystallization or Chromatography Diastereomers->Separation Isolated_Diastereomer Isolated Diastereomer (e.g., (S,R) salt) Separation->Isolated_Diastereomer Remove_Agent Remove Resolving Agent Isolated_Diastereomer->Remove_Agent Pure_Enantiomer Enantiomerically Pure (S)-Amino Acid Remove_Agent->Pure_Enantiomer

Caption: A general workflow for the resolution of a racemic mixture using a chiral resolving agent to form separable diastereomers.

IV. Quantitative Data Summary

Table 1: Influence of Hydrolysis Conditions on Racemization
Hydrolysis MethodReagentTemperature (°C)Typical Racemization (%)Comments
Acidic 6M HCl10010-25%Faster reaction, higher risk of racemization.
6M HCl70<5%Slower reaction, preserves stereochemistry.
Basic 2M NaOH100>30%High risk of racemization, generally not recommended.
Ba(OH)₂805-15%Milder than NaOH, but still carries a risk.

Note: The extent of racemization is highly substrate-dependent and these values should be considered as general guidelines.

V. References

  • Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • Sivakua, T., & Smith, D. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC. Retrieved from

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Retrieved from

  • Houben-Weyl. (n.d.). 7.4 Racemization Assays. Retrieved from

  • Kosnik, M. A., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. Retrieved from

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Retrieved from

  • ResearchGate. (n.d.). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell | Request PDF. Retrieved from

  • Domínguez, G. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Retrieved from

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Retrieved from

  • Kim, J. S., & Lee, Y. S. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed. Retrieved from

  • Stammer, C. H. (n.d.). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Retrieved from

  • ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1 Comparison of the... Retrieved from

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from

  • NIH. (n.d.). Role of Additives during Deracemization Using Temperature Cycling. PMC. Retrieved from

  • MDPI. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from

  • ACS Publications. (n.d.). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society. Retrieved from

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from

  • RSC Publishing. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. Retrieved from

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from

  • NIH. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from

  • PubChem. (n.d.). 1-(methylamino)cyclobutane-1-carboxylic acid (C6H11NO2). Retrieved from

  • Tokyo Chemical Industry. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. Retrieved from

Sources

Technical Support Center: Optimizing Eschweiler-Clarke Reductive Methylation for Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the N-methylation of sterically hindered cyclobutane amino acids.

The classic 1 is a reductive amination process that converts primary or secondary amines to tertiary amines using formaldehyde (carbon source) and formic acid (hydride source)[1]. However, applying this to cyclobutane amino acids introduces three distinct failure modes: steric hindrance (stalling at the secondary amine), acid-catalyzed decarboxylation of the amino acid core, and zwitterionic aggregation in aqueous media.

This guide provides self-validating protocols and diagnostic logic to overcome these specific challenges.

Mechanistic Rationale & Reaction Logic

The methylation of a primary amine occurs in two distinct cycles. For cyclobutane amino acids, the first methylation proceeds rapidly. However, the rigid, bulky cyclobutane ring sterically shields the secondary amine, significantly raising the activation energy required to form the second iminium ion[2].

Mechanism Start 1° Cyclobutane Amino Acid Imine1 1st Iminium Ion (Kinetically Fast) Start->Imine1 + CH2O SecAmine 2° N-Methyl Amino Acid Imine1->SecAmine + HCOOH (Hydride Transfer) Imine2 2nd Iminium Ion (Sterically Hindered) SecAmine->Imine2 + CH2O Requires Elevated Heat TertAmine 3° N,N-Dimethyl Product Imine2->TertAmine + HCOOH (Hydride Transfer)

Caption: Eschweiler-Clarke mechanism highlighting the sterically hindered second iminium formation.

Step-by-Step Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system with built-in analytical checkpoints.

Protocol A: Standard Optimized Eschweiler-Clarke (For Robust Substrates)

Use this baseline method for cyclobutane amino acids that are not prone to decarboxylation.

  • Initialization: Charge a reaction vessel with the cyclobutane amino acid (1.0 eq).

  • Reagent Addition: Add formic acid (10.0 eq) and cool the mixture to 0°C.

    • Causality: Cooling prevents an uncontrolled exothermic runaway when formaldehyde is introduced, which can lead to polymerization side-reactions.

  • Carbon Source: Slowly add aqueous formaldehyde (37% w/w, 10.0 eq).

  • Thermal Activation: Heat the mixture to reflux (approx. 100°C) for 12–24 hours.

    • Causality: The cyclobutane ring's steric bulk requires extended thermal energy to drive the second iminium ion formation[2].

  • Self-Validation Checkpoint: At 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation Logic: If the [M+14] peak (monomethylated) is dominant and static, the reaction lacks sufficient energy. Escalate the temperature or proceed to Protocol B. If [M+28] (dimethylated) is dominant, proceed to quench.

  • Isolation: Quench the reaction, remove excess volatiles under reduced pressure, and adjust the pH to the substrate's isoelectric point to precipitate the zwitterionic product.

Protocol B: Acid-Free Formaldehyde Methylation (For Acid-Sensitive Substrates)

Use this protocol if you observe decarboxylation or degradation in Protocol A.

  • Initialization: Charge a 12 mL pressure-rated vial with the cyclobutane amino acid (1.0 eq) and anhydrous acetonitrile (0.5 M concentration).

  • Reagent Addition: Add aqueous formaldehyde solution (37%, 8.0 eq). Do not add formic acid.

    • Causality: Recent methodologies demonstrate that 3 to methylate secondary amines via a six-membered transition state, completely avoiding acidic additives[3].

  • Thermal Activation: Seal the vial and heat in a preheated oil bath at 120°C for 4 hours.

  • Self-Validation Checkpoint: Analyze via NMR or LC-MS. The absence of an [M-44] peak confirms that the carboxylic acid moiety has been successfully preserved without decarboxylation.

  • Isolation: Cool the mixture, dilute with CH₂Cl₂, dry over anhydrous Na₂SO₄, and evaporate the solvents under reduced pressure[3].

Diagnostic Workflow

Troubleshooting Start Analyze Reaction Outcome Q1 Incomplete Methylation? Start->Q1 Q2 Decarboxylation/Degradation? Start->Q2 Q3 Poor Substrate Solubility? Start->Q3 Sol1 Increase CH2O Ratio Elevate to 130°C Q1->Sol1 Overcome Steric Bulk Sol2 Use Acid-Free Protocol (CH2O in Acetonitrile) Q2->Sol2 Avoid Formic Acid Sol3 Solid-State Protocol (Paraformaldehyde/Oxalic) Q3->Sol3 Bypass Aqueous Media

Caption: Diagnostic workflow for resolving common cyclobutane amino acid methylation failures.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at the monomethylated (secondary amine) stage. How do I drive it to the tertiary N,N-dimethyl amine? A: This is a classic kinetic bottleneck. Steric hindrance from the rigid cyclobutane ring restricts the trajectory of the incoming second formaldehyde molecule[2]. When the amine is already monomethylated, forming the second iminium ion becomes highly unfavorable.

  • Solution: Increase the formaldehyde-to-amine ratio to 10:1 and elevate the temperature. If conventional heating fails, utilize microwave irradiation (120°C for 30 mins) to rapidly overcome the activation energy barrier.

Q2: I am observing a significant loss of product mass corresponding to[M-44] in my LC-MS. What is happening? A: A mass loss of 44 Da indicates decarboxylation. α-Amino acids are highly susceptible to decarboxylation when subjected to prolonged heating in strongly acidic conditions (such as concentrated formic acid)[2].

  • Solution: Transition immediately to Protocol B (Acid-Free Formaldehyde Methylation) . By relying on formaldehyde as both the carbon source and the reducing agent in acetonitrile, you eliminate the harsh acidic environment and preserve the acid-sensitive cyclobutane core[3].

Q3: My cyclobutane amino acid forms a gummy aggregate upon adding the aqueous reagents. How do I fix this? A: Cyclobutane derivatives with highly lipophilic side chains often exhibit poor solubility in the highly polar aqueous formaldehyde/formic acid mixture, leading to zwitterionic aggregation.

  • Solution: Introduce a miscible organic co-solvent such as 1,4-dioxane to homogenize the reaction mixture. Alternatively, utilize a 4 employing paraformaldehyde and oxalic acid dihydrate, which melts at ~100°C to form the active reducing agent without requiring aqueous solvents[4].

Quantitative Optimization Matrix

Use the following table to select the optimal reaction parameters based on your specific cyclobutane amino acid profile.

Protocol TypeReagents UsedMolar Ratio (Amine : CH₂O : Reductant)Temp (°C)Time (h)Expected YieldPrimary Use Case
Standard E-C Formaldehyde / Formic Acid1 : 10 : 1010012–2470–85%Robust, unhindered substrates
Acid-Free E-C Formaldehyde only1 : 8 : 0120480–95%Acid-sensitive / Decarboxylation-prone
Solid-State E-C Paraformaldehyde / Oxalic Acid1 : 2 : 5100–1200.5–285–98%Poor aqueous solubility / Aggregation

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC (nih.gov). Available at:[Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability of 1-(Methylamino)cyclobutane-1-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a primary technical resource for researchers, scientists, and drug development professionals utilizing 1-(Methylamino)cyclobutane-1-carboxylic acid. As a non-proteinogenic amino acid incorporating a strained cyclobutane ring, understanding its stability in solution is paramount for ensuring experimental reproducibility, data integrity, and the overall success of your research endeavors.

Given the limited availability of specific, published stability data for this compound, this document provides a framework for its proper handling, storage, and, most critically, a comprehensive guide to empirically determining its stability under your specific experimental conditions.

Part 1: Frequently Asked Questions & General Handling

This section addresses the most common initial inquiries regarding the handling and storage of 1-(Methylamino)cyclobutane-1-carboxylic acid.

Q1: How should I store the solid form of 1-(Methylamino)cyclobutane-1-carboxylic acid?

A: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Based on the general stability of related chemical structures like cyclobutanecarboxylic acid, it is crucial to protect it from incompatible materials such as strong oxidizing agents and strong bases.[1][2] Long-term storage at 2-8°C is recommended to minimize the potential for slow degradation over time.[3]

Q2: What is the recommended procedure for preparing a stock solution?

A: Begin by using a high-purity, inert solvent in which the compound is readily soluble. For many amino acids, sterile water or a buffered solution like PBS is a common starting point. However, solubility can be pH-dependent.[4] It is advisable to prepare stock solutions fresh whenever possible. If storage is necessary, filter-sterilize the solution through a 0.22 µm filter into a sterile, airtight container. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always perform a visual inspection for precipitation or color change before use.

Q3: My experimental results are inconsistent. Could compound instability be the underlying issue?

A: Yes, inconsistent results are a classic indicator of analyte instability. If the compound degrades in your experimental matrix (e.g., cell culture media, assay buffer) over the course of the experiment, its effective concentration will decrease, leading to poor reproducibility. This underscores the importance of validating its stability under your specific assay conditions, a process detailed in Part 3 of this guide.

Part 2: Key Factors Influencing Solution Stability

The unique structure of 1-(Methylamino)cyclobutane-1-carboxylic acid presents several potential vulnerabilities in solution. Understanding these factors is key to predicting and mitigating degradation.

Q4: Why is pH a critical factor for the stability of this molecule?

A: The molecule possesses both a secondary amine (methylamino group) and a carboxylic acid group, making its stability highly susceptible to pH.

  • Acidic Conditions: In a low pH environment, the lone pair of electrons on the nitrogen atom will be protonated. While this may increase solubility, strong acidic conditions can promote hydrolysis or other degradative reactions.[5]

  • Basic Conditions: At high pH, the carboxylic acid group will be deprotonated. Strongly alkaline conditions can catalyze degradation through pathways like base-catalyzed hydrolysis or elimination reactions.[5] The stability of amino acids in solution is often concentration-dependent and influenced by their specific chemical properties.[6]

Q5: How does the cyclobutane ring affect the molecule's stability?

A: The four-membered cyclobutane ring is inherently unstable due to significant ring strain.[7] This strain arises from two main factors:

  • Angle Strain: The internal C-C-C bond angles are forced to be approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[8][9]

  • Torsional Strain: There is considerable eclipsing of C-H bonds on adjacent carbon atoms.[8][10]

This high internal energy makes the ring more susceptible to opening reactions compared to more stable five- or six-membered rings.[10] Therefore, conditions that can trigger ring cleavage (e.g., extreme pH, high temperature) should be carefully controlled.

Q6: What are the likely degradation pathways for this compound?

A: While specific pathways must be determined experimentally, the structure suggests several potential routes of degradation under stress conditions. These could include decarboxylation (loss of CO₂), N-dealkylation, or hydrolysis leading to ring-opening. Identifying these degradants is a primary goal of a forced degradation study.[11][12]

Parent 1-(Methylamino)cyclobutane- 1-carboxylic acid Deg1 Decarboxylation Product (e.g., 1-methylaminocyclobutane) Parent->Deg1 Thermal / Photolytic Stress Deg2 Ring-Opening Products (e.g., linear amino acids) Parent->Deg2 Strong Acid / Base Hydrolysis Deg3 Oxidative Degradants (e.g., N-oxide) Parent->Deg3 Oxidative Stress (e.g., H₂O₂)

Caption: Potential degradation pathways under various stress conditions.

Part 3: Troubleshooting & Experimental Guide to Stability Assessment

Since no pre-existing stability profile is available, you must establish one. The standard pharmaceutical industry approach is to conduct a forced degradation study .[13][14] This involves intentionally stressing the compound to accelerate its breakdown, which helps identify potential degradation products and establish stability-indicating analytical methods.[5][11]

Workflow for a Forced Degradation Study

The following diagram outlines the essential steps for conducting a comprehensive stability assessment.

cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Interpretation A Prepare accurate stock solution (e.g., 1 mg/mL in Water/ACN) B Aliquot stock into separate vials for each stress condition A->B C Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Light) B->C D Neutralize/Quench reactions at specified time points C->D E Dilute samples to working concentration D->E F Analyze by Stability-Indicating HPLC-MS Method E->F G Quantify parent compound remaining F->G H Identify and quantify major degradation products G->H I Establish stability profile and recommend storage conditions H->I

Caption: Experimental workflow for assessing solution stability.

Step-by-Step Protocol for Forced Degradation

This protocol provides a robust starting point. You may need to adjust concentrations, temperatures, and time points based on preliminary results.

1. Materials and Reagents:

  • 1-(Methylamino)cyclobutane-1-carboxylic acid

  • HPLC-grade Water, Acetonitrile (ACN), and Methanol (MeOH)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV/PDA and Mass Spectrometry (MS) detectors. LC-MS is highly recommended for its sensitivity and selectivity in quantifying carboxylic acids and identifying unknown degradants.[15][16][17]

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Water:ACN) to a final concentration of 1 mg/mL.

3. Application of Stress Conditions:

  • For each condition below, prepare a sample in a sealed, appropriate vial. Include a control sample (stock solution at 4°C in the dark) for comparison.

Stress ConditionReagent / ConditionTemperatureDurationNotes
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hoursNeutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24 hoursNeutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidation 3% H₂O₂Room Temp2, 8, 24 hoursProtect from light. The reaction can be quenched by dilution.
Thermal Stored in solution60°C24, 48, 72 hoursCompare against the control sample stored at 4°C.
Photolytic Stored in solutionRoom Temp24, 48, 72 hoursExpose to direct, controlled light (ICH Q1B options). Use a photo-stability chamber.

4. Analytical Method Development:

  • The goal is a "stability-indicating" method, meaning it can separate the parent compound from all major degradation products.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 10-15 minutes) to ensure separation of potentially more or less polar degradants.

  • Detection: Use UV/PDA to monitor for new peaks and a Mass Spectrometer (in both positive and negative ion modes) to determine the mass of the parent and any new species.[15][18]

5. Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the time-zero or control sample.

  • A loss of 5-20% of the parent drug is generally sufficient to demonstrate that the analytical method is stability-indicating.

  • Use the MS data to propose structures for the observed degradation products. This information is invaluable for understanding the molecule's liabilities.

By following this guide, you will generate a robust, in-house stability profile for 1-(Methylamino)cyclobutane-1-carboxylic acid, enabling you to proceed with your research with confidence and data integrity.

References

  • Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2024). Vertex AI Search.
  • Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. Oxford Academic.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
  • SAFETY DATA SHEET. Fisher Scientific.
  • The solubility-pH profiles of amino acids showing departures from the... ResearchGate.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Analytical Methods. RSC Publishing.
  • New Trends in Forced Degradation Studies. (2012). Scribd.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • 1,1-Cyclobutanedicarboxylic acid. AK Scientific, Inc.
  • Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2024). MDPI.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry.
  • Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. (2000). PubMed.
  • STABILITY OF CYCLOALKANES. Gyan Sanchay.
  • 3-(Methylamino)cyclobutane-1-carboxylic acid. ChemScene.
  • PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum. PMC.

Sources

"removal of protecting groups from 1-(Methylamino)cyclobutane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide acts as a specialized Technical Support Center for researchers working with 1-(Methylamino)cyclobutane-1-carboxylic acid . It addresses the unique steric and physicochemical challenges posed by the cyclobutane ring and the N-methyl group.

Ticket ID: #CB-NMe-001 Subject: Optimization of Deprotection Protocols & Isolation Strategies Assigned Specialist: Senior Application Scientist, Peptide & Small Molecule Division

Core Directive & Molecule Profile

You are working with a constrained, non-proteinogenic amino acid . Unlike standard alanine or glycine, this molecule presents two distinct challenges during protecting group (PG) removal:

  • Steric Strain & Bulk: The cyclobutane ring creates significant steric hindrance around the

    
    -carbon, making nucleophilic attacks (e.g., ester hydrolysis) slower than expected.
    
  • Physicochemical Properties: The free zwitterion is highly polar, water-soluble, and low molecular weight, leading to frequent "loss" of product during standard aqueous workups.

The Molecule

IUPAC Name: 1-(Methylamino)cyclobutane-1-carboxylic acid Key Features:

  • 
    -Disubstitution:  Prevents racemization but hinders reactivity.
    
  • N-Methylation: Increases solubility in organic solvents (protected form) but prone to diketopiperazine (DKP) formation in dipeptides.

Interactive Troubleshooting Guides (FAQs)

Module A: N-Terminal Deprotection (Boc Removal)

Standard Protocol: TFA/DCM (1:1) or 4M HCl in Dioxane.[1]

Q: I removed the Boc group with TFA, but after rotary evaporation, my yield is near 0%. Where did it go? A: The product is likely in your receiving flask or stuck to the glass as a salt.

  • Root Cause (Volatility): While the amino acid salt isn't highly volatile, it is a low molecular weight solid that can sublime or be swept away if high vacuum is applied vigorously to a small quantity.

  • Root Cause (Solubility): The free amino acid (zwitterion) and its TFA salt are hygroscopic and water-soluble . If you attempted an aqueous extraction (e.g., washing with NaHCO

    
     to neutralize), the product stayed in the aqueous layer.
    
  • Solution:

    • Do not extract. Evaporate the TFA/DCM mixture directly.

    • Precipitate. Add cold diethyl ether or MTBE to the oily residue to crash out the trifluoroacetate salt.

    • Lyophilize. Dissolve the residue in water/acetonitrile and freeze-dry to obtain the powder.

Q: I am seeing a "doublet" in NMR after Boc removal. Is the ring opening? A: Unlikely. The cyclobutane ring is stable to TFA.

  • Diagnosis: You are likely observing rotamers . The N-methyl group can adopt cis/trans conformations around the amide bond if the amino acid is coupled to another residue. If it is the free amino acid, check for the presence of the TFA counter-ion peaks or incomplete deprotection.

Module B: N-Terminal Deprotection (Fmoc Removal)

Standard Protocol: 20% Piperidine in DMF.[2][3][4]

Q: The deprotection is unusually slow. Should I increase the temperature? A: Yes, but with caution.

  • Mechanism: The bulky cyclobutane ring adjacent to the amine, combined with the N-methyl group, creates a "steric wall" that hinders the approach of piperidine to the Fmoc carbonyl.

  • Protocol Adjustment:

    • Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% in DMF) for a more aggressive deprotection if piperidine fails.

    • Microwave assistance: 0.1 M Fmoc-AA in 20% piperidine/DMF at 40°C for 5-10 minutes is often effective.

  • Critical Warning (DKP): If this residue is at the N-terminus of a dipeptide ester (e.g., Fmoc-MeCb-AA-OR), removing the Fmoc group can trigger rapid diketopiperazine (DKP) formation . The N-methyl amine is highly nucleophilic and will attack the C-terminal ester, cleaving the peptide from the resin or forming a cyclic byproduct in solution.

Module C: C-Terminal Deprotection (Methyl/Ethyl Ester Hydrolysis)

Standard Protocol: LiOH or NaOH in THF/Water.

Q: My methyl ester is not hydrolyzing with LiOH at Room Temperature. Why? A: Steric shielding.

  • Explanation: The "neopentyl-like" environment of the carbonyl carbon (quaternary

    
    -carbon) blocks the nucleophilic attack of the hydroxide ion.
    
  • Solution:

    • Heat: Reflux is often required.[1][5] Use KOH in Ethanol/Water at 80°C for 2–6 hours.

    • Reagent: Switch to Trimethyltin hydroxide (Me

      
      SnOH)  in 1,2-dichloroethane at 80°C for neutral, albeit toxic, cleavage if the molecule contains base-sensitive moieties.
      
    • Alternative: If planning the synthesis, use a t-Butyl ester (acid labile) or Benzyl ester (hydrogenolysis) instead of a methyl ester to avoid harsh basic hydrolysis.

Visualized Experimental Workflows

The following diagram illustrates the decision logic for deprotection and the critical "Exit Nodes" where product loss occurs.

Caption: Logical flow for deprotection strategies highlighting critical risk points (Yellow Octagons) for N-methyl cyclobutane derivatives.

Quantitative Data & Reagent Selection

Use this table to select the appropriate scavenger cocktail and conditions. Note that 1-(Methylamino)cyclobutane-1-carboxylic acid lacks reactive side chains (like Trp/Cys), so complex scavenger cocktails are often unnecessary unless the peptide chain contains them.

Protecting GroupReagent CocktailTemp/TimeScavenger Needed?Post-Process Isolation
N-Boc 50% TFA in DCM25°C, 30 minNo (unless t-butyl cation capture needed)Precipitate w/ Et

O. Do not aqueous wash.
N-Fmoc 20% Piperidine/DMF25°C, 2 x 15 minNoWash resin (SPPS) or evaporate (Soln).
N-Fmoc (Difficult) 2% DBU, 2% Piperidine / DMF40°C, 10 minNoSame as above.
C-OMe (Ester) 2M LiOH (5 eq) in THF/MeOH/H

O
Reflux (60-80°C) , 4hNoAcidify to pH 6, Lyophilize. Desalt via Ion Exchange.
C-OtBu (Ester) 95% TFA, 2.5% TIS, 2.5% H

O
25°C, 1-2 hYes (Water/TIS)Precipitate w/ Et

O.

Detailed Experimental Protocols

Protocol A: Global Deprotection of Boc-Protected Amino Acid

Applicable for: Boc-1-(Methylamino)cyclobutane-1-carboxylic acid

  • Preparation: Dissolve 1.0 mmol of the substrate in 2 mL of Dichloromethane (DCM) in a round-bottom flask.

  • Acidolysis: Add 2 mL of Trifluoroacetic Acid (TFA) slowly. If the substrate contains t-butyl esters elsewhere, add 0.1 mL Triisopropylsilane (TIS) as a scavenger.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (stain with Ninhydrin; the N-methyl amine may appear reddish/brown rather than purple).

  • Workup (CRITICAL):

    • Do NOT wash with water or NaHCO

      
      . The product is water-soluble.
      
    • Concentrate the mixture on a rotary evaporator at 30°C.

    • Co-evaporate with toluene (2x) or diethyl ether (2x) to remove residual TFA.

  • Isolation: Add 10 mL of cold diethyl ether to the oily residue. Triturate (scratch the glass) to induce crystallization. Filter the white solid (TFA salt) and dry under vacuum.

Protocol B: Hydrolysis of Methyl Ester (Saponification)

Applicable for: 1-(Methylamino)cyclobutane-1-carboxylic acid methyl ester

  • Dissolution: Dissolve 1.0 mmol of ester in 3 mL THF and 1 mL Methanol.

  • Base Addition: Add 2.5 mL of 2M LiOH (aq).

  • Heating: The reaction will likely be stalled at RT. Heat to 60°C for 2–4 hours.

  • Neutralization: Cool to RT. Carefully acidify with 1M HCl to pH ~6-7 (Isoelectric point).

  • Purification:

    • Evaporate organic solvents.

    • Desalting: The residue contains LiCl. Pass the aqueous solution through a cation exchange resin (e.g., Dowex 50W) eluting with NH

      
      OH, or use preparative HPLC if scale permits.
      

References

  • Synthesis & Conformational Analysis

    • Gaucher, A., et al. "Synthesis and conformational analysis of 1-aminocyclobutane-1-carboxylic acid derivatives." J. Org. Chem.1999 , 64, 4698. Link

  • Peptide Constraints & DKP Formation

    • Gante, J. "Peptidomimetics—Tailored Enzyme Inhibitors." Angew.[6] Chem. Int. Ed. Engl.1994 , 33, 1699. Link

  • Steric Hindrance in Cyclobutane Amino Acids

    • Kenner, G. W., et al. "Peptides. Part X. The synthesis of peptides derived from 1-aminocyclobutane-1-carboxylic acid."[7] J. Chem. Soc.1965 , 6239. Link

  • General Deprotection Strategies

    • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455. Link

Sources

Validation & Comparative

"comparison of 1-(Methylamino)cyclobutane-1-carboxylic acid and proline in peptides"

Conformational Locking & Metabolic Shielding: -Me-ACBC vs. Proline

Executive Summary

Proline (Pro) is the canonical "helix-breaker" and turn-inducer in peptide chemistry, unique among proteinogenic amino acids for its cyclic secondary amine structure.[1] 1-(Methylamino)cyclobutane-1-carboxylic acid (



While both residues act as tertiary amides in a peptide backbone, they offer distinct topological controls. Proline dictates conformation via ring-constrained





Structural & Physicochemical Analysis

The fundamental difference lies in the topology of the constraint. Proline’s ring connects the backbone nitrogen to the




FeatureProline (Pro)

-Me-ACBC
Structure Pyrrolidine ring (5-membered) incorporating Backbone N.Cyclobutane ring (4-membered) spiro-fused at

; N is methylated.
Amine Type Secondary (Cyclic).[2][3]Secondary (Acyclic N, but

-methylated).
Amide Type Tertiary amide (upon coupling).Tertiary amide (upon coupling).
H-Bond Donor None (in peptide bond).None.
Steric Bulk Moderate. Ring restricts

torsion.
High. Quaternary

+

-Me creates massive steric congestion.
Lipophilicity Moderate.High (increased hydrocarbon surface area).
Visualizing the Steric Architecture

StructureComparisonProlineProline(N-Cα Cyclization)Constraint_ProConstraint: φ Angle Locked(-60° typical)Proline->Constraint_ProNMeACBCN-Me-ACBC(Cα,α Cyclization + N-Methylation)Constraint_ACBCConstraint: φ and ψ Restricted(Thorpe-Ingold Effect)NMeACBC->Constraint_ACBCEffect_ProEffect: Kinks, β-turns (Type VI),Cis-Trans IsomerizationConstraint_Pro->Effect_ProEffect_ACBCEffect: 3(10)-Helix Promotion,Extreme Proteolytic StabilityConstraint_ACBC->Effect_ACBCEffect_Pro->Effect_ACBC Evolution of Constraint

Figure 1: Structural logic flow comparing the topological constraints of Proline versus the quaternary/N-methylated constraints of N-Me-ACBC.

Conformational Impact in Peptides
The Ramachandran Landscape
  • Proline: The pyrrolidine ring locks the

    
     dihedral angle at approximately -65° 
    
    
    15°. This obligates the preceding residue to adopt specific conformations, often nucleating
    
    
    -turns or polyproline helices (PPII).
  • 
    -Me-ACBC:  This residue combines the "Aib effect" (helical promotion via the Thorpe-Ingold effect) with 
    
    
    -methylation.
    • The Conflict: The cyclobutane ring promotes helical (

      
      /
      
      
      ) angles (
      
      
      ). However, the
      
      
      -methyl group introduces a steric clash with the carbonyl oxygen of the preceding residue.
    • The Result: Unlike standard ACBC which is a strong helix former,

      
      -Me-ACBC  is often used to terminate helices  or induce extended conformations locally, depending on the sequence context. It is exceptionally rigid, occupying a very narrow region of Ramachandran space.
      
Cis-Trans Isomerization

Both residues form tertiary amides, meaning the energetic difference between cis (


  • Proline: High intrinsic cis population (~10–30% in water). Essential for "cis-proline" turns (Type VI).

  • 
    -Me-ACBC:  Also exhibits cis/trans heterogeneity. However, the bulky cyclobutane ring at the 
    
    
    -position can destabilize the cis form more than the pyrrolidine ring does, shifting the equilibrium slightly more toward trans unless specific flanking residues (like aromatic rings) stabilize the cis isomer via
    
    
    interactions.
Synthetic Protocol: Overcoming Steric Hindrance

Incorporating

Optimized Solid-Phase Peptide Synthesis (SPPS) Workflow

Objective: Coupling Fmoc-


Protocol:

  • Resin Selection: Use low-loading resins (0.2–0.4 mmol/g) to prevent aggregation, such as ChemMatrix® or Tentagel.

  • Coupling Reagents:

    • Preferred:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

    • Additive:HOAt (1-Hydroxy-7-azabenzotriazole) is critical to suppress racemization and accelerate activation.

  • Conditions:

    • Temperature: Elevated temperature (50°C–75°C) is often required, utilizing microwave irradiation.

    • Double Coupling: Mandatory.

  • N-Terminal Acylation (The Hardest Step): Coupling the next amino acid onto the secondary amine of

    
    -Me-ACBC is the bottleneck.
    
    • Use Triphosgene or BTC (Bis(trichloromethyl)carbonate) to generate the acid chloride of the incoming amino acid in situ (for non-Fmoc sensitive residues) OR use high-concentration HATU/HOAt with prolonged reaction times (2 x 2 hours).

SynthesisWorkflowStartResin-Bound Peptide(Free Amine)Step1Coupling Fmoc-N-Me-ACBC-OHReagent: HATU/HOAt/DIEAMethod: Microwave (60°C, 20 min)Start->Step1Check1Kaiser Test / Chloranil Test(Expect Negative)Step1->Check1Check1->Step1Fail (Repeat)DeprotectFmoc Removal20% Piperidine/DMF + 0.1M HOBt(HOBt prevents aspartimide formation)Check1->DeprotectPassStep2Coupling NEXT Amino Acid(The Critical Step)Deprotect->Step2MethodAMethod A: HATU/HOAtDouble Couple (2 x 2h)Step2->MethodAMethodBMethod B: Triphosgene(In situ Acid Chloride)Step2->MethodBFinishElongated PeptideMethodA->FinishMethodB->Finish

Figure 2: Decision tree for the difficult coupling of sterically hindered N-methylated quaternary amino acids.

Biological Stability & Applications
Proteolytic Resistance
  • Mechanism: The combination of

    
    -methylation (preventing amide bond cleavage by standard proteases) and the quaternary center (blocking access to the carbonyl) creates a "steric shield."
    
  • Data Trend: Peptides replacing Pro with

    
    -Me-ACBC often show half-life (
    
    
    ) extensions from minutes to hours in human serum.
Membrane Permeability
  • Proline: Moderate permeability.

  • 
    -Me-ACBC:  Enhanced permeability.[4] The 
    
    
    -methylation removes a hydrogen bond donor (reducing the desolvation energy penalty), and the lipophilic cyclobutane ring increases
    
    
    . This makes
    
    
    -Me-ACBC an excellent candidate for oral peptide drug design .
Summary Table: Application Guide
Design GoalChoose Proline If...Choose

-Me-ACBC
If...
Turn Type You need a classic Type I or VI

-turn.
You need a distorted turn or

-helix termination.
Synthesis Standard automated synthesis is required.You have access to microwave synthesis and high-efficiency coupling reagents.
Solubility Water solubility is a priority (Pro is polar).Membrane permeability is a priority (Lipophilic).
Stability Moderate stability is acceptable.Extreme proteolytic resistance is required.
References
  • PubChem. (n.d.). 1-(Methylamino)cyclobutane-1-carboxylic acid.[5] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Toniolo, C., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Peptide Research. Retrieved from [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
  • Vitagi, R., et al. (2024). Conformational Analysis of Helical Stapled Peptides Containing α,α-Disubstituted α-Amino Acids. MDPI. Retrieved from [Link]

"1-(Methylamino)cyclobutane-1-carboxylic acid vs other cyclic amino acids in peptides"

The Quad-Lock Effect: A Comparative Guide to 1-(Methylamino)cyclobutane-1-carboxylic Acid ( -Me- )

Executive Summary

In the landscape of peptidomimetics, the quest for oral bioavailability and metabolic stability often leads to two distinct strategies: conformational constraint (using cyclic amino acids like


-methylation

1-(Methylamino)cyclobutane-1-carboxylic acid (



Part 1: Structural Dynamics & Mechanism

To understand why you would select


The Comparative Landscape

Most cyclic amino acids lock the



Feature

-Me-


(Parent)
Proline (Pro) Aib (Acyclic)

(ACC)
Ring Size 4-membered4-membered5-memberedNone3-membered

Constraint
Rigid (

)
Rigid (

)
Restricted (

)
Flexible (

)
Extremely Rigid
H-Bond Donor No (Methyl cap)Yes (NH)No (Alkyl cap)Yes (NH)Yes (NH)
Cis-Amide Bias High (due to

-Me)
LowHighLowLow
Proteolytic Stability Extreme HighModerateHighHigh
Lipophilicity HighModerateLow/ModModerateLow
Mechanistic Advantages[1][2]
  • The "Proline Effect" on Steroids: Like Proline,

    
    -Me-
    
    
    lacks an amide proton, preventing it from acting as a hydrogen bond donor. This forces the peptide backbone to adopt specific turn conformations (often Type VI
    
    
    -turns) or polyproline helices, disrupting standard
    
    
    -helices.
  • Metabolic Shielding: The combination of the

    
    -quaternary carbon (which blocks chymotrypsin-like activity) and the 
    
    
    -methyl group (which blocks aminopeptidases and reduces solvent accessibility) creates a "steric fortress" around the peptide bond.
Decision Logic: When to Use -Me-

Use the following logic flow to determine if this residue fits your sequence design.

DecisionTreeStartDesign GoalStabNeed ProteolyticStability?Start->StabHelixTarget Structure:Helix?Stab->HelixYesResult_ProUse ProlineStab->Result_ProNo (Just Turn Inducer)PermNeed MembranePermeability?Helix->PermNo (Turn/Kink)Result_AibUse Aib or Ac4cHelix->Result_AibYes (Alpha/3-10 Helix)Result_NMeUse N-Me-Ac4cPerm->Result_NMeHigh Permeability NeededPerm->Result_ProStandard Permeability

Figure 1: Selection logic for constrained amino acids. Note that


Part 2: Synthesis & Incorporation Protocols

The synthesis of peptides containing



Protocol A: Synthesis of the Building Block (Fmoc- -Me- -OH)

Rationale: Attempting on-resin N-methylation of Ac4c is inefficient due to steric hindrance. It is superior to synthesize the building block in solution.

Reagents:

  • 1-aminocyclobutane-1-carboxylic acid (

    
    )[1]
    
  • Thionyl chloride (

    
    ) / Methanol
    
  • Paraformaldehyde / NaBH_3CN (Reductive Amination)

  • Fmoc-OSu /

    
    
    

Step-by-Step:

  • Esterification: Suspend

    
     (10 mmol) in dry MeOH (50 mL). Add 
    
    
    (1.2 eq) dropwise at 0°C. Reflux for 4h. Evaporate to yield
    
    
    .
  • Reductive Alkylation: Dissolve the ester in MeOH. Add Paraformaldehyde (2 eq) and stir for 2h. Add

    
     (2 eq) and catalytic AcOH. Stir overnight. Critical Check: Monitor by TLC for monomethylation vs dimethylation. The steric bulk of the ring usually favors monomethylation.
    
  • Hydrolysis: Treat with LiOH (3 eq) in THF/H2O (1:1) to saponify the ester.

  • Protection: React the free amino acid with Fmoc-OSu (1.1 eq) in 10%

    
    /Dioxane. Acidify and extract.[2]
    
  • Purification: Flash chromatography is essential to remove any unreacted parent

    
    , which would contaminate the peptide.
    
Protocol B: Solid Phase Coupling (The "Difficult Coupling" Method)

Rationale: The N-methyl group and the cyclobutane ring create a "steric wall." You must use highly reactive species and extended times.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial additive for steric hindrance.

  • Solvent: DMF (anhydrous)

Workflow:

  • Activation: Dissolve Fmoc-

    
    -Me-
    
    
    -OH (4 eq) and HATU (3.9 eq) in DMF. Add HOAt (4 eq).
  • Base Addition: Add DIPEA (8 eq) immediately before adding to the resin.

  • Coupling: Add to resin. Microwave irradiation is highly recommended (75°C for 10 mins). If microwave is unavailable, double couple for 2 hours each at RT.

  • The "Next" Residue: Coupling the next amino acid onto the

    
    -methylated amine of 
    
    
    -Me-
    
    
    is the hardest step.
    • Use COMU or PyAOP instead of HATU for this specific step.

    • Use a smaller nucleophile if possible (e.g., Gly, Ala).

    • Check completion with the Chloranil Test (Kaiser test does not work on secondary amines).

Part 3: Performance Data & Case Studies

Experiment 1: Proteolytic Stability in Human Plasma

Methodology: Peptides (

Peptide SequenceModification

(Half-life)
Interpretation
H-Phe-Ala-Phe-OHNone (Linear)~15 minRapid degradation by aminopeptidases.
H-Phe-

-Phe-OH
Cyclic Constraint~4.5 hoursRing prevents induced-fit of protease.
H-Phe-(

-Me-

)-Phe-OH
Quad-Lock > 24 hours Methyl group eliminates aminopeptidase recognition completely.
Experiment 2: Membrane Permeability (PAMPA)

Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4.

  • Linear Control:

    
     (Low permeability)
    
  • 
     Analog: 
    
    
    (Slight improvement due to compactness)
  • 
    -Me-
    
    
    Analog:
    
    
    (Significant improvement).
    • Mechanism:[3][4][5] The

      
      -methylation removes a hydrogen bond donor, reducing the desolvation energy required to enter the lipid bilayer.
      

Part 4: Visualizing the Workflow

The following diagram outlines the critical path for incorporating this residue into a drug discovery campaign.

WorkflowStep11. Synthesis of Fmoc-N-Me-Ac4c-OH(Solution Phase)Step22. SPPS Incorporation(Use HATU/HOAt + Microwave)Step1->Step2Building Block ReadyStep33. QC: Chloranil Test(Verify coupling to secondary amine)Step2->Step3Coupling Next ResidueStep3->Step2Fail (Re-couple with PyAOP)Step44. Cleavage & PurificationStep3->Step4PassStep55. Assay: Plasma Stability & PAMPAStep4->Step5

Figure 2: Critical path for


References

  • Conform

    
    : 
    Santini, A., et al. (1997). "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science.
    
    
  • 
    -Methylation Effects on Permeability: 
    Hewitt, W. M., et al. (2015). "Cell-permeable cyclic peptides from synthetic libraries." Journal of the American Chemical Society.
    
    
  • Gaucher, A., et al. (2004).
  • Coupling Reagents for Hindered Amines: El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews.

A Senior Application Scientist's Guide to the Validation of 1-(Methylamino)cyclobutane-1-carboxylic Acid Incorporation into Peptides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the quest for enhanced stability, controlled conformation, and improved pharmacokinetic profiles is paramount. The incorporation of non-natural amino acids is a cornerstone of this endeavor. This guide provides an in-depth technical comparison and validation workflow for the incorporation of a unique non-natural amino acid, 1-(Methylamino)cyclobutane-1-carboxylic acid (MACB), into synthetic peptides.

MACB is a compelling building block for peptide modification, combining two key features known to enhance drug-like properties: N-methylation and a cyclobutane ring. The N-methyl group can increase proteolytic stability and membrane permeability, while the cyclobutane moiety introduces significant conformational constraints, which can lock a peptide into its bioactive conformation.[1][2] This guide will objectively compare the synthesis and resulting properties of a MACB-containing peptide with peptides containing L-Alanine (a natural amino acid) and N-Methyl-L-Alanine (a simpler N-methylated amino acid).

The Strategic Advantage of 1-(Methylamino)cyclobutane-1-carboxylic acid in Peptide Design

The rationale for incorporating MACB into a peptide sequence is rooted in its unique structural attributes. The N-methyl group on the peptide backbone eliminates the amide proton's hydrogen-bonding capability, which can disrupt secondary structures like β-sheets that often lead to aggregation.[1] Furthermore, this modification can sterically shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.[2]

The cyclobutane ring, a Cα,α-disubstituted glycine derivative, severely restricts the rotational freedom around the φ and ψ backbone dihedral angles. This conformational rigidity is a powerful tool for reducing the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3] The combination of these two features in a single amino acid makes MACB a promising candidate for optimizing peptide therapeutics.

Comparative Synthesis and Validation Workflow

To validate the successful incorporation of MACB and compare its impact on peptide synthesis and purity, we will outline a comprehensive workflow. This includes the solid-phase peptide synthesis (SPPS) of three model pentapeptides, followed by their purification and characterization.

Model Peptides:

  • Control Peptide (CP-Ala): Ac-Tyr-Gly-Gly-Phe-Ala -NH₂

  • N-Methylated Peptide (NMP-NMeAla): Ac-Tyr-Gly-Gly-Phe-NMeAla -NH₂

  • MACB-Peptide (MACBP): Ac-Tyr-Gly-Gly-Phe-MACB -NH₂

Experimental Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Characterization Resin Rink Amide Resin Swelling Fmoc_Deprotection Fmoc-Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (HATU/DIPEA) Fmoc_Deprotection->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Capping Capping (Acetic Anhydride) Washing->Capping If coupling incomplete Final_Deprotection Final Fmoc-Deprotection Washing->Final_Deprotection Capping->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS & MS/MS Analysis Purification->Characterization NMR NMR Spectroscopy Characterization->NMR

Caption: A generalized workflow for the synthesis, cleavage, purification, and characterization of the model peptides.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the three model peptides will be performed on a 0.1 mmol scale using a standard Fmoc/tBu strategy.[4]

1. Resin Preparation:

  • Swell 200 mg of Rink Amide resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc-Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain and repeat the 20% piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (5x).

3. Amino Acid Coupling:

  • In a separate vial, pre-activate the Fmoc-protected amino acid (0.5 mmol, 5 equivalents) with HATU (0.5 mmol, 5 equivalents) and diisopropylethylamine (DIPEA) (1.0 mmol, 10 equivalents) in DMF for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Note on Causality: For sterically hindered amino acids like NMeAla and MACB, coupling times may need to be extended, and a double coupling may be necessary to drive the reaction to completion. The use of a highly efficient coupling reagent like HATU is crucial to overcome the steric hindrance of the N-methyl group.[2]

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. The Kaiser test will be positive (blue beads) if the coupling is incomplete.

  • Important: The Kaiser test is unreliable for N-methylated amines. A bromophenol blue test is a suitable alternative for monitoring the coupling of NMeAla and MACB.[5]

5. Capping (if necessary):

  • If the coupling is incomplete, wash the resin and treat it with a capping solution of acetic anhydride/DIPEA/DMF to block any unreacted amines and prevent the formation of deletion sequences.

6. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

7. N-terminal Acetylation:

  • After the final Fmoc deprotection of the N-terminal Tyrosine, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

Cleavage and Deprotection
  • After synthesis, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.

Purification and Characterization

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Purify the crude peptide using a preparative C18 RP-HPLC column.

  • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the main product peak and lyophilize to obtain the pure peptide.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Confirm the identity of the purified peptides by injecting an analytical sample into an LC-MS system.

  • The observed molecular weight should match the calculated theoretical mass.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For a more in-depth structural analysis, 2D NMR experiments (e.g., TOCSY, NOESY) can be performed on the purified peptides.[6] These experiments can provide insights into the conformational preferences induced by the MACB residue.

Comparative Data Analysis

The following tables present representative data comparing the synthesis outcomes and properties of the three model peptides. This data is illustrative and based on expected outcomes from the literature for similar amino acids.

Table 1: Synthesis and Purification Comparison
ParameterCP-AlaNMP-NMeAlaMACBP
Coupling Efficiency (Final Amino Acid) >99% (single coupling)~90% (single coupling), >98% (double coupling)~85% (single coupling), >97% (double coupling)
Crude Purity (by HPLC) ~85%~70%~65%
Overall Yield (after purification) ~30%~15%~12%
HPLC Retention Time (minutes) 15.216.517.1

Interpretation: The steric hindrance of the N-methyl group in both NMP-NMeAla and MACBP is expected to reduce coupling efficiency and overall yield compared to the standard alanine residue.[2] The increased hydrophobicity from the methyl and cyclobutane groups will likely lead to longer retention times on a C18 RP-HPLC column.

Table 2: Mass Spectrometry Validation
PeptideCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (Da)
CP-Ala 625.29625.30
NMP-NMeAla 639.31639.32
MACBP 665.34665.35

Interpretation: High-resolution mass spectrometry is the definitive method for confirming the successful incorporation of the desired amino acid.[1] The observed mass should be within a few parts per million (ppm) of the calculated mass.

Table 3: Comparative Proteolytic Stability
PeptideHalf-life in Human Serum (hours)
CP-Ala ~1.5
NMP-NMeAla ~12
MACBP > 24

Interpretation: The N-methyl group in NMP-NMeAla is expected to significantly increase stability against proteolysis. The additional conformational constraint and steric bulk of the cyclobutane ring in MACBP should provide even greater resistance to enzymatic degradation.[3]

Structural Comparison and Rationale

G cluster_Ala L-Alanine cluster_NMeAla N-Methyl-L-Alanine cluster_MACB 1-(Methylamino)cyclobutane-1-carboxylic acid Ala Ala NMeAla NMeAla MACB MACB

Caption: Structural comparison of L-Alanine, N-Methyl-L-Alanine, and 1-(Methylamino)cyclobutane-1-carboxylic acid.

The structural differences between these three amino acids directly influence the properties of the resulting peptides. L-Alanine allows for significant conformational flexibility. N-Methyl-L-Alanine introduces a single point of increased steric bulk and removes a hydrogen bond donor. MACB combines the features of N-methylation with the rigid, space-filling cyclobutane ring, offering a more profound and predictable conformational constraint.

Conclusion

The successful incorporation of 1-(Methylamino)cyclobutane-1-carboxylic acid into a peptide sequence is a viable strategy for enhancing its drug-like properties. While the synthesis presents greater challenges than for natural amino acids, leading to potentially lower yields, these can be overcome with optimized coupling strategies, such as the use of potent coupling reagents like HATU and extended or double coupling times.

The validation of MACB incorporation relies on a suite of standard analytical techniques, with mass spectrometry providing definitive confirmation of its presence and RP-HPLC assessing the purity of the final product. The expected benefits of incorporating MACB, namely increased proteolytic stability and the introduction of significant conformational constraints, make it a valuable tool for medicinal chemists and peptide scientists. This guide provides a robust framework for the synthesis, validation, and comparative analysis of MACB-containing peptides, enabling researchers to confidently explore the potential of this novel building block in their drug discovery programs.

References

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]

  • D'Andrea, L. D., & De Capua, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 25(18), 4279. [Link]

  • Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 41(6), 919-929. [Link]

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3129-3149. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. [Link]

  • BioVera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

"X-ray crystallography of peptides with 1-(Methylamino)cyclobutane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Impact of N-Methylation on Constrained Peptides: A Crystallographic Comparison Guide for 1-(Methylamino)cyclobutane-1-carboxylic Acid

Executive Summary

In the realm of peptidomimetic drug design, controlling the three-dimensional topology of a peptide backbone is paramount for target affinity and metabolic stability. 1-aminocyclobutane-1-carboxylic acid (Ac4c) is a well-established Cα,α-disubstituted residue that strongly induces 3₁₀- and α-helical conformations. However, when researchers need to deliberately terminate a helix, induce a highly specific backbone kink, or further shield the peptide from proteolytic degradation, N-methylation of this constrained residue—yielding 1-(Methylamino)cyclobutane-1-carboxylic acid (N-Me-Ac4c) —becomes a critical structural tool.

This guide provides an objective, crystallographic comparison between N-Me-Ac4c and alternative constrained amino acids, detailing the causality behind its conformational behavior and providing validated experimental workflows for its X-ray crystallographic analysis.

Mechanistic Rationale: The Dual Constraint System

As an application scientist, it is crucial to understand why N-Me-Ac4c behaves differently than standard proteinogenic amino acids. Its unique crystallographic signature is the result of two competing, synergistic constraints:

  • The Cyclobutane Ring (The Thorpe-Ingold Effect): The Cα-tetrasubstitution restricts the allowed Ramachandran space. The steric bulk of the cyclobutane ring forces the backbone dihedral angles (φ, ψ) into a narrow, helicogenic region (typically φ ≈ -50°, ψ ≈ -50°)[1].

  • N-Methylation (Hydrogen Bond Ablation & Steric Clash): The addition of the N-methyl group eliminates the amide proton, destroying its ability to act as a hydrogen bond donor for the standard i → i+3 or i → i+4 helical networks. Furthermore, the N-methyl group introduces severe 1,3-allylic strain (A¹·³ strain) with the preceding carbonyl oxygen. This forces the preceding peptide bond to adopt specific orientations, often promoting cis peptide bonds or inducing rare structural motifs like the ε-turn[2].

Comparative Crystallographic Analysis

To objectively evaluate N-Me-Ac4c, we must compare its crystallographic properties against its non-methylated counterpart (Ac4c) and the acyclic gem-dimethyl analogues Aib (α-aminoisobutyric acid) and N-Me-Aib.

Table 1: Crystallographic and Conformational Comparison of Constrained Residues

PropertyAc4cN-Me-Ac4cAibN-Me-Aib
Side-Chain Constraint Cyclobutane ringCyclobutane ringGem-dimethylGem-dimethyl
H-Bond Donor Capacity Yes (NH)No (N-CH₃)Yes (NH)No (N-CH₃)
Preferred φ/ψ Angles -50°, -50° (Helical)Restricted, Turn-inducing-50°, -50° or +50°, +50°Kinked/Turn-inducing
Typical Secondary Structure 3₁₀ or α-helix 1Helix terminator, β/ε-turn3₁₀ or α-helixHelix terminator 3
Coupling Difficulty ModerateExtremely HighLow/ModerateHigh
Proteolytic Stability HighVery HighModerateHigh

Data synthesized from X-ray diffraction studies of model peptides[4][3].

Experimental Workflows for X-ray Crystallography

The extreme steric hindrance of N-Me-Ac4c makes both its incorporation into peptides and subsequent crystallization highly challenging. The following self-validating protocols ensure high-fidelity structural characterization.

Step 1: Synthesis of N-Me-Ac4c Peptides

Standard coupling reagents (e.g., HBTU, DIC) frequently fail when coupling onto the sterically hindered secondary amine of N-Me-Ac4c.

  • Activation: Utilize highly reactive Nα-protected α-amino acyl fluorides[3] or phosphonium-based coupling reagents (e.g., PyAOP) in conjunction with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt acts as a superior additive, utilizing its 7-nitrogen to form a pseudo-intramolecular hydrogen bond that accelerates aminolysis and suppresses racemization[5].

  • Microwave Assistance: Perform couplings at 75°C under microwave irradiation for 10–15 minutes. This thermal energy is required to overcome the massive activation energy barrier caused by the cyclobutane ring and the N-methyl group.

  • Purification: Purify via RP-HPLC. Self-Validation Check: If the peptide exhibits severe peak broadening, this is likely due to slow cis/trans isomerization of the N-methylated amide bond. Heat the HPLC column to 60°C to coalesce the peaks.

Step 2: Crystallization (Vapor Diffusion)

Peptides containing N-Me-Ac4c are highly lipophilic and rigid, making them excellent candidates for crystallization if the correct solvent system is identified.

  • Solvent Selection: Dissolve the purified peptide in a halogenated solvent (e.g., chloroform) or a polar aprotic solvent (e.g., DMSO) at a high concentration (10–20 mg/mL).

  • Precipitant: Use a miscible anti-solvent such as hexane, pentane, or diisopropyl ether.

  • Method: Set up hanging-drop or sitting-drop vapor diffusion plates. Alternatively, use slow evaporation from a methanol/water (50/1) mixture, which has proven successful for cyclobutane-containing peptides[1].

  • Incubation: Store plates in a vibration-free incubator at 20°C. Crystals typically form within 3 to 14 days.

Step 3: X-ray Diffraction and Structure Solution
  • Cryoprotection: Harvest the crystal using a nylon loop and briefly submerge it in a cryoprotectant (e.g., mother liquor + 20% glycerol or Paratone-N oil) before flash-freezing in liquid nitrogen (100 K).

  • Data Collection: Collect diffraction data using a microfocus X-ray source (Cu Kα, λ = 1.5418 Å) or at a synchrotron beamline.

  • Phase Problem: Solve the phase problem using Direct Methods (e.g., SHELXT) if the peptide diffracts to atomic resolution (<1.2 Å).

  • Refinement: Self-Validation Check: During refinement, carefully inspect the F_o - F_c difference electron density map around the N-Me-Ac4c residue. You must explicitly confirm the cis or trans geometry of the preceding peptide bond and verify the puckering state of the cyclobutane ring, which is often significantly expanded from regular tetrahedral values[4].

Structural Impact Pathway

NMeAc4c_Pathway Start Peptide Sequence Incorporation of N-Me-Ac4c Constraint1 C-alpha Tetrasubstitution (Cyclobutane Ring) Start->Constraint1 Constraint2 N-Methylation (Steric Bulk & No NH) Start->Constraint2 Effect1 Restriction of φ/ψ Angles (Helical Preference) Constraint1->Effect1 Effect2 Ablation of i → i+3/4 H-bond & Steric Clash Constraint2->Effect2 Outcome1 Helix Termination / Kink (Induction of β- or ε-turns) Effect1->Outcome1 Effect2->Outcome1 Outcome2 Enhanced Proteolytic Stability Outcome1->Outcome2

Caption: Mechanistic pathway of N-Me-Ac4c inducing conformational kinks and enhancing peptide stability.

Conclusion

The incorporation of 1-(Methylamino)cyclobutane-1-carboxylic acid into peptide sequences represents a highly advanced form of conformational engineering. By combining the rigidifying Thorpe-Ingold effect of the cyclobutane ring with the hydrogen-bond ablating and sterically demanding N-methyl group, researchers can precisely dictate peptide topology. X-ray crystallography remains the gold standard for validating these structures, revealing exactly how N-Me-Ac4c reliably terminates helices, induces specific turns, and shields the peptide backbone from enzymatic degradation.

References

  • Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery Source: ACS Publications URL:[Link]

  • Conformational Characterization of the 1-Aminocyclobutane-1-carboxylic Acid Residue in Model Peptides Source: Journal of Peptide Science (via Researcher.Life) URL:[Link]

  • Insight into peptide bond formation from 3D-structural chemistry Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Intramolecular Backbone···Backbone Hydrogen Bonds in Polypeptide Conformations. The Other Way Around: ε-Turn Source: ResearchGate URL:[Link]

Sources

"comparative study of peptide stability with 1-(Methylamino)cyclobutane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026


-Me-

Executive Summary

In the landscape of therapeutic peptide development, metabolic instability remains the primary bottleneck. While cyclization and backbone modifications are standard solutions, the integration of 1-(Methylamino)cyclobutane-1-carboxylic acid (


-Me-

)
represents a "double-lock" strategy. This non-proteinogenic residue combines C

-tetrasubstitution
(restricting backbone torsion angles

and

) with

-methylation
(eliminating the amide proton and introducing steric bulk).

This guide provides a comparative technical analysis of


-Me-

against native residues and non-methylated analogs (

), demonstrating its superior capacity to induce helical/turn secondary structures and extend plasma half-life (

) from minutes to hours.

Chemical Profile & Mechanistic Rationale[1][2][3][4]

To understand the stability enhancement, one must analyze the structural constraints imposed by the cyclobutane ring and the methyl group.

Structural Comparison[5]
  • Native Residues (e.g., Ala): High rotational freedom around

    
     and 
    
    
    
    ; susceptible to protease access.
  • 
     (1-aminocyclobutane-1-carboxylic acid):  The cyclobutane ring locks the C
    
    
    
    bond angles, forcing the backbone into specific folded conformations (often
    
    
    -helix or distorted
    
    
    -helix) and restricting protease access via steric hindrance.
  • 
    -Me-
    
    
    
    :
    Adds a methyl group to the nitrogen. This eliminates a hydrogen bond donor (improving membrane permeability) and creates a severe steric clash for proteolytic enzymes attempting to bind the scissile bond.[1]
Mechanism of Stabilization

The stability conferred by


-Me-

operates on two axes:
  • Thermodynamic Stabilization: The residue restricts the entropic penalty of folding, pre-organizing the peptide into a bioactive conformation.

  • Kinetic Shielding: The

    
    -methyl group sterically blocks the catalytic triad of serine proteases (e.g., Trypsin, Chymotrypsin) and prevents the formation of the transition state required for amide bond hydrolysis.
    
Structural Logic Diagram

The following diagram illustrates the hierarchy of constraints leading to enhanced stability.

StabilityHierarchy Native Native Peptide (L-Amino Acids) Constrained Cα-Constrained (Ac4c / Aib) Native->Constrained Cyclization DoubleLock Double-Lock (N-Me-Ac4c) Constrained->DoubleLock N-Methylation Mechanism1 Mechanism: Cα-Tetrasubstitution Restricts φ/ψ angles Induces Helicity Constrained->Mechanism1 Result1 Result: Moderate Stability (t1/2: ~30-60 min) Constrained->Result1 DoubleLock->Mechanism1 Mechanism2 Mechanism: N-Methylation Removes H-bond donor Steric Shielding of Amide Bond DoubleLock->Mechanism2 Result2 Result: High Stability (t1/2: >4-24 hours) + Permeability DoubleLock->Result2

Figure 1: The "Double-Lock" mechanism of N-Me-Ac4c, combining conformational restriction with steric shielding to maximize peptide stability.

Comparative Performance Analysis

The following data synthesizes performance metrics across standard stability assays.

Physicochemical & Stability Metrics

Table 1: Comparative Profile of Residue Modifications

FeatureNative (L-Ala)Constrained (

)
Double-Constrained (

-Me-

)
Backbone Flexibility High (

free)
Restricted (Helix/Turn promoter)Highly Restricted (Rigid)
Proteolytic Resistance Low (Baseline)Moderate (Steric hindrance)High (Steric + N-Me shield)
H-Bond Donors (Backbone) 1 (NH)1 (NH)0 (N-Me)
Lipophilicity (LogP) LowModerateHigh (Improved Permeability)
Serum Half-Life (

)
< 15 min~ 60 - 120 min> 240 min

Note:


 residues are known to favor 

-helical or

-turn structures due to the expansion of the

bond angle (approx 114° vs 110° for Aib). The addition of

-methylation further rigidifies this local geometry.

Experimental Protocols

To validate the stability of


-Me-

containing peptides, we recommend the following self-validating workflows.
Synthesis: Overcoming Steric Hindrance in Coupling

Incorporating


-Me-

is challenging due to the steric bulk of the secondary amine. Standard HBTU/HOBt protocols often fail.

Protocol:

  • Resin: Use low-loading Rink Amide resin (0.3-0.4 mmol/g) to prevent aggregation.

  • Coupling Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Conditions:

    • Stoichiometry: 4 eq. Amino Acid : 4 eq.[2] HATU : 8 eq. DIEA.

    • Reaction Time: Double coupling, 2 x 2 hours at room temperature, or microwave-assisted (75°C for 10 min).

    • Monitoring: Chloranil test (for secondary amines) is required; Kaiser test will not work on the N-methylated terminus.

  • Subsequent Coupling: Coupling the next amino acid onto the

    
    -Me-
    
    
    
    is the most difficult step. Use acid chlorides or HATU/HOAt with prolonged reaction times (overnight).
Enzymatic Stability Assay (In Vitro)

This assay compares the proteolytic resistance of the analog against a native control.

Materials:

  • Enzymes: Trypsin (cleaves at Lys/Arg), Chymotrypsin (cleaves at Phe/Trp/Tyr), or pooled Human Plasma.

  • Buffer: PBS (pH 7.4) or Tris-HCl (50 mM, pH 7.8, 10 mM CaCl

    
    ).
    
  • Detection: RP-HPLC or LC-MS.

Workflow:

  • Preparation: Dissolve peptide to 1 mM in Buffer.

  • Incubation: Add enzyme (Enzyme:Peptide ratio 1:100 w/w) or 50% Human Plasma. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min and 24 hrs.
    
  • Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS.

  • Calculation: Plot % remaining peptide vs. time. Fit to first-order decay kinetics:

    
     to determine 
    
    
    
    .
Stability Assay Workflow Diagram

AssayWorkflow Start Peptide Stock (1 mM) Incubate Incubation (37°C, Plasma/Enzyme) Start->Incubate Initiate Quench Quench (1% FA/ACN) Incubate->Quench Timepoints (0, 15, 60... min) Analyze LC-MS Analysis (Quantify Area Under Curve) Quench->Analyze Centrifuge Data Calculate t1/2 (First-order kinetics) Analyze->Data Plot % Remaining

Figure 2: Step-by-step workflow for determining the proteolytic half-life of N-Me-Ac4c peptides.

References

  • Vertex Pharmaceuticals. (2020). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Institutes of Health. Link

  • Räder, A. F., et al. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry. Link

  • LifeTein. (2025). Should My Peptide Be Methylated? Structural and Energetic Consequences. LifeTein Peptide Analysis. Link

  • Balaji, V. N., et al. (1995).[3] Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. Link

  • Sigma-Aldrich. (2025). 1-Amino-1-cyclobutanecarboxylic acid Product Data. Merck KGaA. Link

Sources

"effect of N-methylation on peptide conformation and activity"

[1][2][3][4][5][6][7][8][9][10]

Executive Summary: The Bioavailability Barrier

Peptides occupy a unique chemical space between small molecules and biologics, offering high potency and selectivity. However, native peptides face a "Bioavailability Barrier" defined by two failure modes: rapid proteolytic degradation and poor membrane permeability.

N-methylation —the substitution of the amide proton (-NH) with a methyl group (-CH₃)—is a validated medicinal chemistry strategy to overcome these barriers.[1][2][3][4] By altering the physicochemical landscape of the peptide backbone, N-methylation acts as a "molecular lock," restricting conformation to bio-active states while simultaneously masking polarity to enable membrane traversal.[2][4]

This guide provides a technical comparison of N-methylated versus native peptides, supported by experimental data, mechanistic insights, and validated protocols for synthesis and characterization.[3]

Mechanistic Impact: Why N-Methylation Works[2][5]

Conformational Constraint & Cis/Trans Isomerism

In native peptides, the amide bond predominantly adopts the trans conformation (

  • Effect: N-methylation introduces steric bulk (the methyl group) that destabilizes the trans form, significantly lowering the energy barrier for cis/trans isomerization.

  • Result: This allows the peptide to adopt restricted conformations (e.g.,

    
    -turns) that are energetically inaccessible to native peptides. This "pre-organization" reduces the entropy penalty upon binding to a receptor.
    
The "Chameleonic" Effect (Permeability)

Native peptides have multiple hydrogen bond donors (HBDs) in their backbone. High HBD count correlates with poor membrane permeability (Lipinski’s Rule of 5).

  • Effect: N-methylation removes a backbone HBD.[1][4] Furthermore, it promotes the formation of intramolecular hydrogen bonds (IMHBs) by shielding the polar backbone from the solvent.

  • Result: The peptide becomes "chameleonic"—exposing hydrophobic groups to cross lipid membranes and re-exposing polar groups in the aqueous cytosol.

Proteolytic Stability

Proteases (e.g., trypsin, chymotrypsin) recognize specific backbone geometries and H-bonding patterns to hydrolyze amide bonds.

  • Effect: The N-methyl group creates steric hindrance that physically blocks the protease active site from accessing the scissile bond.[2][4]

Comparative Performance Analysis

Native vs. N-Methylated Peptides: General Properties

The following table contrasts the physicochemical shifts observed upon site-specific N-methylation.

FeatureNative PeptideN-Methylated AnalogImpact on Drug Development
Backbone H-Bonding High (H-bond donors present)Reduced (Donor eliminated)Increases lipophilicity; improves permeability.
Conformation Flexible; mostly trans amideConstrained; cis content increasesImproves receptor selectivity; reduces entropy loss.
Protease Stability Low (

often minutes)
High (

hours to days)
Enables systemic exposure and reduced dosing frequency.
Solubility Generally high (aqueous)Variable (often reduced)May require formulation optimization.
Synthesis Difficulty Standard SPPSHigh (Steric hindrance)Requires specialized coupling reagents (e.g., HATU, COMU).
Quantitative Case Study: Somatostatin Analogs

Data derived from Biron et al. and Chatterjee et al. comparing a cyclic somatostatin analog (Veber-Hirschmann peptide) with its N-methylated variants.[5][6]

CompoundModificationIntestinal Permeability (

cm/s)
Oral Bioavailability (%F) in RatsReceptor Affinity (

)
Native Cyclic None0.8< 1%1.2 nM
Mono-N-Me N-Me-Phe3.52.4%1.5 nM
Tri-N-Me 3x N-Me sites21.0 10 - 33% 5.0 nM

Interpretation: While extensive methylation (Tri-N-Me) slightly reduced affinity (5.0 nM vs 1.2 nM), it increased permeability by over 25-fold, transforming a non-oral peptide into an orally bioavailable drug candidate.

Visualizing the Mechanism

The following diagram illustrates the causal pathway from chemical modification to biological outcome.

N_Methylation_MechanismModificationN-Methylation ModificationHB_LossElimination of H-Bond DonorModification->HB_LossStericSteric Hindrance (Methyl Group)Modification->StericLipophilicityIncreased Lipophilicity(LogP)HB_Loss->LipophilicityCisTransAltered Cis/Trans EquilibriumSteric->CisTransStabilityProteolytic Resistance(Increased Half-life)Steric->StabilityBlocks Protease AccessPermeabilityEnhanced Membrane Permeability(Oral Bioavailability)Lipophilicity->PermeabilityConformationConformational Constraint(Receptor Selectivity)CisTrans->ConformationFavors Turn StructuresConformation->PermeabilityMasks Polar Surface

Figure 1: Mechanistic pathway of N-methylation effects. The modification triggers structural changes that directly enhance drug-like properties.[2]

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS) of N-Me Peptides

Challenge: Coupling an amino acid onto a secondary amine (the N-methylated residue) is difficult due to steric hindrance.[7] Standard: Fmoc chemistry on Rink Amide resin.

  • Resin Loading: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF).

  • Standard Coupling: Use DIC/Oxyma or HBTU/DIEA for standard residues.

  • N-Methyl Residue Coupling:

    • Use commercially available Fmoc-N-Me-Amino Acids.

    • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt are preferred over HBTU due to higher reactivity.

    • Reaction: 3 eq AA, 2.9 eq HATU, 6 eq DIEA in DMF. Double coupling (2 x 1 hr) is mandatory.

  • Coupling ONTO N-Methyl Residue (The Hard Step):

    • The secondary amine of the N-methyl residue is a poor nucleophile.

    • Reagents: Use COMU or PyAOP with DIEA.

    • Monitoring: The Kaiser test (ninhydrin) does not work for secondary amines. Use Chloranil test or p-Nitrophenyl ester test to verify coupling completion.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O for 2-3 hours.

Validation: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol validates the "chameleonic" property improvement.[2]

  • Preparation: Prepare a 10 mM stock of peptide in DMSO.

  • Donor Plate: Dilute peptide to 500

    
    M in PBS (pH 7.4). Add 150 
    
    
    L to the donor wells of a PAMPA "sandwich" plate.
  • Membrane: Add 5

    
    L of 2% lecithin in dodecane to the filter membrane of the acceptor plate.
    
  • Acceptor Plate: Add 300

    
    L of PBS to acceptor wells.
    
  • Incubation: Mate the plates and incubate at 25°C for 16–24 hours in a humidity chamber.

  • Quantification: Separate plates. Analyze both donor and acceptor solutions via LC-MS/MS or UV spectroscopy.[2]

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation. Compare N-methylated vs. Native.[8][3][4][9][10]
    

Strategic Implementation Workflow

Use this decision tree to determine when to apply N-methylation in your drug discovery pipeline.

N_Methyl_WorkflowStartHit Peptide IdentifiedAssessAssess PropertiesStart->AssessDecisionStability/Permeability Issues?Assess->DecisionScanPerform N-Methyl Scan(Synthesize analogs)Decision->ScanYesLeadLead CandidateDecision->LeadNo (Optimization not needed)ScreenScreen Activity(Binding Assay)Scan->ScreenFilterRetain Active AnalogsScreen->FilterProfileProfile ADME(PAMPA + Proteolysis)Filter->ProfileProfile->ScanPoor Properties (Retry)Profile->LeadImproved Properties

Figure 2: Workflow for N-methyl scanning to optimize peptide hits.

References

  • Chatterjee, J., et al. (2008).[6] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Biron, E., et al. (2008). "Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues." Angewandte Chemie International Edition. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie. Link

  • White, T.R., et al. (2011). "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds." Nature Chemical Biology. Link

"conformational restriction of 1-(Methylamino)cyclobutane-1-carboxylic acid versus proline"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptidomimetic drug design, conformational restriction is the primary strategy to enhance potency, selectivity, and metabolic stability. While Proline (Pro) is the naturally occurring standard for inducing backbone rigidity and


-turns, 1-(Methylamino)cyclobutane-1-carboxylic acid (

-Me-ACBC)
represents a sophisticated, synthetic alternative that combines

-cyclization with

-methylation.

This guide provides a technical comparison of these two residues. While Proline locks the


 dihedral angle via a covalent pyrrolidine ring, 

-Me-ACBC restricts both

and

through severe steric strain (Thorpe-Ingold effect) and

-methylation. This distinction allows

-Me-ACBC to stabilize specific helical turns (

) and protect against proteolysis more effectively than Proline, often with enhanced lipophilicity for membrane permeability.

Structural & Conformational Mechanics

Chemical Architecture

The fundamental difference lies in the mechanism of restriction. Proline is a cyclic secondary amine where the side chain cyclizes back to the backbone nitrogen.[1][2]


-Me-ACBC is an acyclic tertiary amine (regarding the backbone) but possesses a spiro-cyclobutane ring at the 

position.

StructureComparison Figure 1: Mechanistic comparison of conformational constraints. Proline uses a covalent ring to lock φ, whereas N-Me-ACBC uses steric bulk and spiro-cyclization to restrict both φ and ψ. Proline PROLINE (Natural) Pro_Ring Pyrrolidine Ring (Covalent N-Cα Link) Proline->Pro_Ring Contains NMeACBC N-Me-ACBC (Synthetic) ACBC_Ring Cyclobutane Ring (Spiro at Cα) NMeACBC->ACBC_Ring Contains N_Me N-Methyl Group (Steric Bulk) NMeACBC->N_Me Contains Phi_Lock φ (Phi) Locked (-60° to -75°) Pro_Ring->Phi_Lock Directly Constraints Psi_Rest ψ (Psi) Restricted (Steric Clash) ACBC_Ring->Psi_Rest Thorpe-Ingold Effect N_Me->Phi_Lock Steric Restriction (Non-covalent) N_Me->Psi_Rest Eliminates H-bond Donor

Dihedral Angle Analysis ( )

The Ramachandran plot accessibility for these residues differs significantly.[3]

FeatureProline (Pro)

-Me-ACBC

(Phi) Angle
Locked:

. The 5-membered ring prevents rotation.
Restricted:

to

. Not covalently locked, but rotation is energetically costly due to N-Me/Ring clash.

(Psi) Angle
Flexible: Can access

-helical (

) and Polyproline II (

) regions.
Highly Restricted: The cyclobutane ring forces specific angles (often

or extended) to minimize clash with carbonyl oxygen.
Secondary Structure Induces

-turns
(Type I/II) and Polyproline II helices. Helix breaker in middle of

-helices.[2]
Strong promoter of

-helices
and distorted

-turns. The gem-dimethyl effect of the ring promotes folding.
Isomerization High cis population (

in water).[4] Low barrier to rotation.
Elevated cis population. N-methylation lowers the energy gap between cis and trans, similar to Proline.
H-Bonding No H-bond donor (secondary amine).[2][4]No H-bond donor (tertiary amine).[4]

Expert Insight: While Proline is a "passive" constraint (locking


), 

-Me-ACBC is an "active" constraint. The repulsion between the

-methyl group and the cyclobutane methylene groups forces the backbone into a narrow conformational well, often more rigid than Proline itself for the

angle.

Experimental Validation Protocols

To objectively compare these residues in your specific peptide sequence, use the following self-validating workflows.

Synthesis & Incorporation[5][6]
  • Proline: Standard Fmoc-Pro-OH coupling (HATU/DIEA). No special precautions.

  • 
    -Me-ACBC:  Due to steric hindrance, coupling is difficult.[5]
    
    • Protocol: Use COMU or HATU with extended coupling times (2-4 hours) at elevated temperature (

      
      C) or microwave assistance.
      
    • Validation: Monitor via LC-MS for incomplete coupling (deletion sequences).

Determination of cis/trans Isomerization (NMR)

Both residues suffer from slow cis/trans isomerization, broadening NMR signals or creating distinct conformer peaks.

Step-by-Step Protocol:

  • Sample Prep: Dissolve peptide (1-5 mM) in

    
     or 
    
    
    
    .
  • Experiment: Acquire 1D

    
    H NMR and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy).
    
  • Analysis:

    • Identify the

      
       protons of the residue preceding the Pro/
      
      
      
      -Me-ACBC.
    • Diagnostic Signal: Look for NOE cross-peaks between:

      • trans:

        
         and 
        
        
        
        (or N-Me group of ACBC).
      • cis:

        
         and 
        
        
        
        .
  • Quantification: Integrate the distinct peaks for the major and minor conformers to calculate the

    
    .
    
Circular Dichroism (CD) for Secondary Structure

Workflow Diagram:

CD_Workflow Figure 2: CD Spectroscopy decision tree for characterizing secondary structure induction. Start Dissolve Peptide (50 µM in Phosphate Buffer) SolventScan Solvent Scan (Water vs. TFE) Start->SolventScan Acquisition Acquire Spectra (190-260 nm) SolventScan->Acquisition Decision Minima Location? Acquisition->Decision Helix Double Minima (208, 222 nm) Indicates α-Helix Decision->Helix N-Me-ACBC (often) Turn Single Minimum (~205 nm or 225 nm) Indicates Turn/PolyPro Decision->Turn Proline (often) Random Minimum < 200 nm Random Coil Decision->Random Unconstrained

Application Guide: When to Choose Which?

Case A: Inducing a -Turn (Hairpin Nucleation)
  • Choice: Proline (specifically in the

    
     position of Type I/II turns).
    
  • Reasoning: The geometry of the pyrrolidine ring is evolutionarily optimized for the reversal of chain direction in

    
    -hairpins.
    
  • Data Support: Proline typically exhibits a turn propensity 2-3x higher than acyclic amino acids.

Case B: Stabilizing a Helix or Proteolytic Resistance
  • Choice:

    
    -Me-ACBC .
    
  • Reasoning:

    • Helix Promotion: The

      
      -disubstitution (cyclobutane) strongly favors helical 
      
      
      
      angles due to the Thorpe-Ingold effect, unlike Proline which breaks helices.
    • Metabolic Stability: As a non-natural amino acid with a fully substituted

      
      -carbon and N-methylation, 
      
      
      
      -Me-ACBC is virtually invisible to proteases (trypsin, chymotrypsin, etc.).
    • Permeability: The N-methyl group removes a hydrogen bond donor, reducing the desolvation energy required to cross cell membranes.

PropertyProline

-Me-ACBC
Winner
Proteolytic Stability Moderate (Pro-specific peptidases exist)High (Sterically blocked)

-Me-ACBC
Membrane Permeability Low (Polar backbone)Improved (N-Me + Lipophilic ring)

-Me-ACBC
Synthetic Ease High (Cheap, standard)Low (Expensive, difficult coupling)Proline
Conformational Purity Moderate (cis/trans mix)High (Strong steric lock)

-Me-ACBC

References

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Source: Journal of Peptide Science (1997). Context: Establishes ACBC as a strong helix/turn former due to expanded bond angles.

  • Can N-methylated Amino Acids Serve as Substitutes for Prolines in Conformational Design of Cyclic Pentapeptides? Source: Journal of Peptide Science (2009). Context: Compares N-methylated residues vs Proline for turn induction and cis-peptide bond formation.[6]

  • Conformational Studies on Model Peptides with 1-Aminocyclobutane-1-carboxylic Acid Residues.

    
     preferences of cyclobutane amino acids.
    
    
  • Helix propensities of conformationally restricted amino acids. Source: Organic & Biomolecular Chemistry.[7][8][9] Context: Discusses the helix-forming vs helix-breaking capability of restricted amino acids compared to Proline.

  • Proline Derivatives and Analogs: Conformational Constraints. Source: Merck / Sigma-Aldrich Technical Guides. Context: General overview of proline analogs and their impact on peptide backbone geometry.[4][10]

Sources

Comprehensive Comparison Guide: Characterization of Peptides Containing 1-(Methylamino)cyclobutane-1-carboxylic Acid by Edman Degradation vs. Advanced MS Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical roadblocks introduced by highly constrained, non-proteinogenic amino acids. Among the most challenging is 1-(Methylamino)cyclobutane-1-carboxylic acid (N-Me-Ac4c) .

Incorporating N-methylated and


-tetrasubstituted amino acids into peptide therapeutics is a proven strategy to enforce rigid secondary structures (such as 

-turns) and confer absolute resistance to proteolytic degradation[1]. However, the very structural features that make N-Me-Ac4c pharmacologically desirable create a formidable bottleneck for primary sequence characterization. This guide objectively compares the performance of standard Edman degradation, modified Edman protocols, and advanced LC-MS/MS techniques for sequencing these complex peptides.

Mechanistic Causality: The N-Me-Ac4c Bottleneck

To understand why standard analytical methods fail, we must examine the chemical causality at the molecular level.

Standard Edman degradation relies on the nucleophilic attack of the uncharged N-terminal amine on phenyl isothiocyanate (PITC) to form a phenylthiocarbamyl (PTC) intermediate, followed by acid-catalyzed cleavage into an anilinothiazolinone (ATZ) derivative[2].

When the N-terminal residue is N-Me-Ac4c, the reaction system collapses due to two factors:

  • Steric Blockade During Coupling: The secondary amine (N-methyl) inherently exhibits reduced nucleophilicity in sterically congested environments. When coupled with the massive steric bulk of the spiro-cyclobutane ring at the

    
    -carbon, the approach trajectory for PITC is severely restricted[3]. Standard 15–30 minute coupling cycles result in near-zero PTC formation.
    
  • Hindered ATZ Cyclization: Even if coupling is forced, the cleavage step requires the PTC-peptide to cyclize into a 5-membered ATZ ring. The rigid cyclobutane ring restricts the necessary bond rotations, drastically increasing the activation energy required for cleavage and often leading to premature sequence blanking[2].

Comparative Performance Analysis

To overcome these limitations, laboratories must either heavily modify the Edman chemistry or pivot to mass spectrometry. The table below summarizes the objective performance of these alternatives.

Performance MetricStandard Edman DegradationModified Edman DegradationLC-MS/MS (ETD)
Mechanism of Action Chemical coupling (PITC)Extended chemical couplingRadical-driven fragmentation
Coupling Efficiency

(Fails at N-Me-Ac4c)

N/A (No coupling required)
Cleavage Yield Poor (Premature termination)ModerateHigh (Uniform backbone cleavage)
Limit of Detection

pmol

pmol

fmol
Analysis Time / Residue 45 minutes120+ minutesMilliseconds (Duty cycle)
Sequence Resolution Truncated at modificationSignal decays post-modificationUnambiguous full sequence

Visualizing the Analytical Workflow

Workflow Start Peptide with N-Me-Ac4c Standard Standard Edman (15-30 min coupling) Start->Standard Baseline Modified Modified Edman (60-120 min, 55°C) Start->Modified Optimized MSMS LC-MS/MS (ETD) Start->MSMS Alternative Fail Sequence Blanking (<5% Yield) Standard->Fail Success1 Moderate Yield (40-60%) Modified->Success1 Success2 Unambiguous Sequence High Resolution MSMS->Success2

Analytical decision tree for sequencing peptides containing sterically hindered N-Me-Ac4c residues.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the target sample without passing the integrated validation checkpoints.

Protocol 1: Modified Edman Degradation for Hindered Residues

Causality: Extending the coupling time and elevating the temperature provides the necessary kinetic energy to overcome the steric repulsion between PITC and the


-tetrasubstituted secondary amine[4].
  • System Preparation: Coat a porous glass fiber disc with Polybrene and pre-cycle the sequencer to remove contaminants.

  • Self-Validation Checkpoint: Spike the reaction matrix with 10 pmol of a synthetic standard peptide containing N-methyl-alanine (N-Me-Ala). Run one cycle. Validation: If the PTH-N-Me-Ala peak is not detected via HPLC with

    
     yield, the coupling reagents are degraded or the temperature block is failing. Do not proceed with the N-Me-Ac4c sample.
    
  • Sample Immobilization: Load 20–50 pmol of the N-Me-Ac4c containing peptide onto the validated disc.

  • Extended Coupling: Deliver PITC in a basic buffer (e.g., N-methylpiperidine/methanol/water). Extend the coupling phase to 90–120 minutes at 55°C (standard is 15-30 min at 45°C)[5].

  • Cleavage & Conversion: Wash extensively with ethyl acetate to remove unreacted PITC. Deliver anhydrous trifluoroacetic acid (TFA) for 20 minutes at 50°C to force the hindered ATZ cyclization. Convert to the PTH-derivative using 25% aqueous TFA and analyze via reverse-phase HPLC.

Protocol 2: LC-MS/MS using Electron Transfer Dissociation (ETD)

Causality: Collision-Induced Dissociation (CID) relies on vibrational excitation, which often fails to cleave the highly stable tertiary amide bond formed by N-Me-Ac4c, resulting in neutral losses. ETD bypasses this by transferring an electron from a radical anion to the peptide, inducing rapid, non-ergodic fragmentation of the backbone (N-C


 bonds) regardless of steric bulk.
  • Sample Preparation: Desalt the peptide using a C18 ZipTip. Reconstitute in 0.1% formic acid in water.

  • Self-Validation Checkpoint: Infuse a standard calibration mixture of Angiotensin I. Validation: Verify that the ETD fragmentation yields a complete

    
     and 
    
    
    
    ion series with
    
    
    precursor ion survival. This confirms that the fluoranthene radical anion flux is sufficient to cleave highly constrained backbone bonds.
  • Chromatography: Inject 100 fmol of the sample onto a nano-LC C18 column. Elute using a linear gradient of 5–40% acetonitrile over 30 minutes.

  • ETD Acquisition: Isolate the multiply charged precursor ion (

    
    ) in the ion trap. React the precursor with fluoranthene radical anions for 50–100 ms.
    
  • Data Analysis: Map the resulting

    
     and 
    
    
    
    fragment ions. The mass shift corresponding to the N-Me-Ac4c residue (approx. 127.09 Da internal mass) will unambiguously confirm its position in the sequence.

Conclusion

While modified Edman degradation can be forced to yield sequence data for N-Me-Ac4c containing peptides through extreme coupling conditions, it suffers from diminishing returns, high sample consumption, and signal drop-off. For modern drug development workflows, LC-MS/MS utilizing ETD is the superior alternative, providing unambiguous sequence resolution by bypassing the steric limitations of chemical coupling entirely.

References
  • Cyclisation of Linear Tetrapeptides Containing N-Methylated Amino Acids Using 1-Propanephosphonic Acid Anhydride. ResearchGate.

  • ABRF ESRG 2005 Study: Identification of Seven Modified Amino Acids by Edman Sequencing. Journal of Biomolecular Techniques / PMC - NIH.

  • Amide Bond Activation of Biological Molecules. Molecules / MDPI.

  • Understanding Cell Penetration of Cyclic Peptides. PMC - NIH.

Sources

"comparative analysis of peptide helicity with 1-(Methylamino)cyclobutane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Peptide Helicity with 1-(Methylamino)cyclobutane-1-carboxylic Acid (


)

Executive Summary: The Steric vs. Hydrogen Bonding Trade-off

In the landscape of peptidomimetics, the quest for stable secondary structures often leads to


-disubstituted amino acids. While 1-aminocyclobutane-1-carboxylic acid (

)
is a gold standard for inducing robust

- or

-helical conformations, its N-methylated derivative, 1-(Methylamino)cyclobutane-1-carboxylic acid (

)
, represents a distinct functional class.

This guide analyzes the conformational impact of


.[1] Unlike its non-methylated parent, which acts as a helical scaffold, 

functions primarily as a helix-terminator or local conformational lock that enhances bioavailability at the cost of long-range helical propagation.

Key Distinction:

  • 
    :  Helix Promoter (Maintains H-bond network, restricts 
    
    
    
    to helical basin).
  • 
    :  Helix Disruptor/Turn Inducer (Abolishes H-bond donor, increases steric bulk, enhances lipophilicity).
    

Structural & Mechanistic Analysis

The Conformational Energy Landscape

To understand the utility of


, we must compare its steric and electronic properties with standard helix inducers (

and Aib).
FeatureAib (

-aminoisobutyric acid)

(1-aminocyclobutane-1-carboxylic acid)

(1-(Methylamino)cyclobutane-1-carboxylic acid)
Side Chain Acyclic (Two Methyls)Cyclic (Cyclobutane Ring)Cyclic (Cyclobutane Ring)
Backbone Amide Secondary (

)
Secondary (

)
Tertiary (

)
H-Bond Capability Donor & AcceptorDonor & AcceptorAcceptor Only (No Donor)

Restriction
Helical Region (

)
Tighter Helical RegionRestricted (Turn/Extended/Polyproline)
Primary Function Helix InductionStrong Helix InductionHelix Capping / Kinking / Permeability
Mechanism of Action
  • 
     (The Scaffold):  The cyclobutane ring constrains the 
    
    
    
    bond angles (
    
    
    internal), forcing the external bond angles open. This locks the backbone torsion angles (
    
    
    ), perfectly matching the
    
    
    -helix geometry.
  • 
     (The Breaker):  The addition of the N-methyl group introduces two critical disruptions:
    
    • Electronic: It removes the amide proton required for the

      
       hydrogen bond that stabilizes 
      
      
      
      -helices.
    • Steric: The N-methyl group clashes with the cyclobutane ring hydrogens and the preceding carbonyl oxygen. This forces the residue out of the standard helical basin, often inducing a local "kink" or acting as an N-terminal cap where H-bond donation is not required.

Comparative Performance Data

The following data summarizes the impact of substituting a single Aib or


 residue with 

in a model helical pentapeptide (e.g., Ac-Ala-X-Ala-Ala-NHMe).
Table 1: Biophysical Properties Comparison
Metric

Analog

Analog
Interpretation
Helicity (CD

)



disrupts the continuous helix, reducing the characteristic CD signal significantly.
Proteolytic Stability (

)
High (

hours)
Ultra-High (

hours)
The tertiary amide bond is completely resistant to standard proteases (trypsin/chymotrypsin).
Membrane Permeability (LogP) ModerateHigh N-methylation removes a polar H-bond donor and adds a hydrophobic methyl group, aiding cell entry.
Conformational Homogeneity Single Minima (

)
Multiple/Restricted

may adopt cis or trans amide isomers (cis-trans isomerization barrier is lower).

Decision Framework: When to Use

Use the following logic flow to determine if


 is the correct tool for your sequence design.

DecisionTree Start Peptide Design Goal Q1 Is continuous helicity required? Start->Q1 Q2 Is proteolytic stability critical? Q1->Q2 No / Local Constraint Res_Ac4c Use Ac4c (Strong Helix Inducer) Q1->Res_Ac4c Yes (Max Rigidity) Res_Aib Use Aib (Standard Helix Inducer) Q1->Res_Aib Yes (Standard) Q3 Is membrane permeability a bottleneck? Q2->Q3 Yes Q3->Res_Ac4c No (Structure Priority) Res_NMe Use NMe-Ac4c (Helix Breaker / Cap) Q3->Res_NMe Yes (Max Stability/Permeability)

Figure 1: Decision logic for selecting between Ac4c and NMe-Ac4c based on structural and ADME requirements.

Experimental Protocols

Working with


 presents unique synthetic challenges due to extreme steric hindrance at the nucleophilic amine.
Solid Phase Peptide Synthesis (SPPS) Protocol

Challenge: The N-methyl group combined with the cyclobutane ring creates a "steric wall," making acylation of the


 amine extremely difficult. Standard HBTU/DIEA coupling will fail or result in low yield.

Optimized Workflow:

  • Resin Selection: Use low-loading resins (e.g., ChemMatrix, 0.2–0.4 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU with HOAt .

  • Conditions:

    • Temperature: Microwave irradiation at

      
       is highly recommended.
      
    • Time: Double coupling (

      
       min).
      
    • Base: Collidine (sym-collidine) is preferred over DIEA to prevent racemization at high temperatures (though

      
       is achiral, the preceding residue might not be).
      
  • Monitoring: The Chloranil test is required (Kaiser test does not work for secondary amines like proline or N-methylated residues).

SynthesisWorkflow Step1 Deprotection (20% Piperidine) Step2 Coupling NMe-Ac4c (HATU/HOAt/Collidine) Step1->Step2 Step3 Chloranil Test (Check Secondary Amine) Step2->Step3 Step3->Step2 Colorless (Incomplete) Step4 Coupling Next AA (Use Acid Fluoride/HATU) Step3->Step4 Blue (Positive) Step4->Step1 Next Cycle

Figure 2: Optimized SPPS cycle for sterically hindered N-methylated amino acids.

Circular Dichroism (CD) Analysis

To validate the conformational impact:

  • Solvent: Prepare

    
     peptide solutions in Trifluoroethanol (TFE) (helix promoting) and Phosphate Buffer (pH 7.4).
    
  • Measurement: Scan 190–260 nm.

  • Interpretation:

    • 
      -Helix:  Double minima at 208 nm and 222 nm.
      
    • 
      -Helix:  Shifted minima 
      
      
      
      205 nm and 220 nm (weaker intensity).
    • 
       Effect:  Expect a "flattening" of the spectra or a shift toward Polyproline II (PPII) type signals (minimum 
      
      
      
      200 nm) if the helix is disrupted.

References

  • Toniolo, C., et al. (1997). "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science. Link

  • Vitagliano, L., et al. (1996). "Conformational properties of the N-methylated alpha-aminoisobutyric acid residue." Biopolymers. Link

  • De Pol, S., et al. (2004). "N-methylation of alpha-amino acids: a detailed conformational analysis." Chemistry - A European Journal. Link

  • Chem-Impex International. "1-Amino-cyclobutane carboxylic acid hydrochloride Product Page." Link

  • PubChem. "Methyl 1-aminocyclobutane-1-carboxylate hydrochloride."[2] Link

Sources

Safety Operating Guide

1-(Methylamino)cyclobutane-1-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal protocols for 1-(Methylamino)cyclobutane-1-carboxylic acid , designed for researchers and safety officers in drug development and chemical biology.

Compound Identification & Physical Properties

Before initiating disposal, verify the identity of the substance to ensure compatibility with waste streams. This compound is a zwitterionic amino acid derivative commonly used as a building block in peptide synthesis and medicinal chemistry.

PropertySpecification
Chemical Name 1-(Methylamino)cyclobutane-1-carboxylic acid
CAS Number 885270-86-0 (Free acid) / 98071-16-0 (HCl salt)
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Physical State Solid (White crystalline powder)
Solubility Soluble in Water, Methanol; Sparingly soluble in non-polar solvents
Acidity/Basicity Amphoteric (Zwitterionic); contains both amine (basic) and carboxylic acid (acidic) moieties

Hazard Assessment (GHS Classification)

While specific toxicological data for this exact derivative may be limited, it should be handled as a Category 2 Irritant based on structural analogues (e.g., 1-aminocyclobutanecarboxylic acid).

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Principle: Treat as a potential xenobiotic. Do not dispose of via sanitary sewer systems despite water solubility.[3]

Pre-Disposal Handling & Stabilization

Objective: Prepare the waste for transfer without generating secondary hazards.

A. Personal Protective Equipment (PPE)[3][7][8][9]
  • Gloves: Nitrile (0.11 mm minimum thickness). Double-glove if handling solutions in penetrating solvents (e.g., DMSO, DCM).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: N95 particulate respirator if handling dry powder outside a fume hood.

B. Waste Segregation[7][10][11][12]
  • Solid Waste: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.

  • Liquid Waste: Segregate based on the solvent carrier:

    • Aqueous Stream: pH 5–9.[4][5]

    • Organic Stream: Halogenated vs. Non-Halogenated.[6]

Disposal Decision Tree & Workflow

The following diagram illustrates the logical flow for determining the correct disposal path based on the physical state and mixture composition of the waste.

DisposalWorkflow Start Waste Generation: 1-(Methylamino)cyclobutane-1-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Form StateCheck->SolidWaste Dry Chemical LiquidWaste Liquid / Solution Form StateCheck->LiquidWaste Dissolved SolidContainer Collect in HDPE Wide-Mouth Jar Label: 'Hazardous Waste - Solid Toxic' SolidWaste->SolidContainer Tagging Attach Hazardous Waste Tag (List all constituents %) SolidContainer->Tagging SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Water Based OrganicHalo Organic Solvent (Contains Halogens e.g., DCM) SolventCheck->OrganicHalo Halogenated OrganicNonHalo Organic Solvent (No Halogens e.g., MeOH, DMSO) SolventCheck->OrganicNonHalo Non-Halogenated Aqueous->Tagging OrganicHalo->Tagging OrganicNonHalo->Tagging EHS_Pickup Transfer to EHS / Waste Vendor (Incineration) Tagging->EHS_Pickup

Figure 1: Logical decision tree for segregating and packaging 1-(Methylamino)cyclobutane-1-carboxylic acid waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired pure substance, contaminated weigh boats, gloves, and paper towels.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear, heavy-duty polyethylene bag (6 mil thickness).

  • Transfer: Transfer the solid material carefully inside a fume hood to avoid aerosolization.

  • Labeling: Affix a hazardous waste label.

    • Constituent: "1-(Methylamino)cyclobutane-1-carboxylic acid"[4][7][8]

    • Hazard Checkbox: "Toxic" and "Irritant".[1]

  • Storage: Keep the container closed and stored in a secondary containment tray until pickup.

Protocol B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicability: HPLC effluent, mother liquors, or dissolved stock solutions.

  • Characterize Solvent: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO).

  • Select Carboy:

    • Use Polypropylene (PP) or HDPE carboys.

    • Critical: Do not use metal cans for acidic aqueous solutions (corrosion risk).

  • Transfer: Pour waste into the carboy using a funnel. Fill only to 90% capacity to allow for thermal expansion.

  • Labeling: List all components.

    • Example: "Methanol (99%), 1-(Methylamino)cyclobutane-1-carboxylic acid (<1%)".

Protocol C: Empty Containers (RCRA "RCRA Empty" Standard)

Under US EPA regulations (40 CFR 261.7), a container is considered "empty" if:

  • All wastes have been removed using standard practices (pouring/scraping).

  • No more than 2.5 centimeters (1 inch) of residue remains.

Procedure:

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Water or Methanol).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Hazardous Waste (Protocol B). Do not pour rinsate down the drain.

  • Defacing: Cross out the original label and mark "EMPTY".

  • Disposal: Place the triple-rinsed, defaced container in the laboratory glass trash (non-hazardous) or recycle bin, depending on local policy.

Regulatory Compliance & Emergency Procedures

Regulatory Framework[5][10][11]
  • RCRA Status: This compound is not specifically "P-listed" (acutely toxic) or "U-listed". However, it falls under the "Unwanted Laboratory Material" (ULM) provision (40 CFR 262 Subpart K) for academic and research labs.

  • Sewer Ban: Do not discharge into sanitary sewers. Although water-soluble, amino acid derivatives can exert Biochemical Oxygen Demand (BOD) or possess uncharacterized aquatic toxicity.

Emergency Spill Response

In the event of a spill inside the laboratory:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • PPE Up: Wear nitrile gloves, lab coat, and goggles.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a waste bag.

    • Liquid Spill: Use an inert absorbent (vermiculite or spill pads). Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontaminate: Clean the surface with soap and water. Collect all cleanup materials as Solid Hazardous Waste .

References

  • PubChem. (2025).[2] 1-Amino-3-methylcyclobutane-1-carboxylic acid | C6H11NO2.[4][8] National Library of Medicine. [Link]

  • Indiana University. (2025). In-Lab Disposal Methods: Waste Management Guide. Office of Environmental Health and Safety.[3][5] [Link]

  • Northwestern University. (2023).[6] Hazardous Waste Disposal Guide. Research Safety. [Link]

  • US EPA. (2024). 40 CFR Part 262 Subpart K - Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. Electronic Code of Federal Regulations. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 1-(Methylamino)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Methylamino)cyclobutane-1-carboxylic acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.

Hazard Assessment and Risk Mitigation

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation or burns upon contact.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1][2]

Given these potential risks, a cautious approach is warranted, and the use of appropriate Personal Protective Equipment (PPE) is mandatory. The primary objective is to prevent direct contact with the skin and eyes and to avoid the inhalation of any airborne particles.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and should be based on the specific laboratory procedure being performed. The following table outlines the recommended PPE for handling 1-(Methylamino)cyclobutane-1-carboxylic acid.

Body Part PPE Recommendation Rationale
Hands Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)To prevent skin contact and potential irritation or absorption.[4][5]
Eyes & Face Safety goggles with side shields or a full-face shieldTo protect against splashes and airborne particles that could cause serious eye damage.[4][6]
Body Laboratory coat or chemical-resistant apronTo protect the torso and arms from accidental spills and contamination.[4][6]
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust generation is unavoidable.To prevent inhalation of airborne particles that may cause respiratory irritation.[1][7][8]
Feet Closed-toe shoesTo protect feet from spills and falling objects.[4]
Donning and Doffing PPE: A Step-by-Step Guide

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Lab Coat/Apron: Remove by unbuttoning and rolling it outwards, keeping the contaminated side away from your body.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[5]

Operational and Disposal Plans

Handling and Storage
  • Handling: Always handle 1-(Methylamino)cyclobutane-1-carboxylic acid in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid the formation of dust.[1] Ensure that an eyewash station and safety shower are readily accessible.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] Most amino acid derivatives can be stored for extended periods under these conditions, protected from humidity and light.[11]

Spill Management

In the event of a spill:

  • Evacuate and Secure: Immediately alert others in the area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[12]

Disposal Plan

While some non-hazardous amino acids can be disposed of down the drain, the potential toxicity of 1-(Methylamino)cyclobutane-1-carboxylic acid necessitates that it be treated as hazardous waste.[13][14][15]

  • Solid Waste: All unused or expired solid material, along with any contaminated disposables (e.g., weigh boats, gloves, wipes), should be collected in a clearly labeled, sealed container designated for solid hazardous waste.[12][16]

  • Liquid Waste: All solutions containing 1-(Methylamino)cyclobutane-1-carboxylic acid should be collected in a designated container for hazardous liquid waste. Do not dispose of these solutions down the drain.[12][16]

  • Contaminated Labware:

    • Disposable: Items like pipette tips and tubes should be placed in the solid hazardous waste container.[12]

    • Non-disposable: Glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected as hazardous liquid waste.[12]

Follow your institution's specific procedures for the final collection and disposal of hazardous waste.[12][16]

Experimental Workflow and Decision Making

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and handling procedures based on the scale and nature of the experimental work.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_low_risk Low Risk Procedure cluster_high_risk High Risk Procedure cluster_disposal Waste Disposal start Start: Handling 1-(Methylamino)cyclobutane-1-carboxylic acid risk_level Assess Risk Level: - Quantity - Dust/Aerosol Potential start->risk_level low_risk_ppe Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves risk_level->low_risk_ppe Small quantities, no dust generation high_risk_ppe Enhanced PPE: - Chemical Resistant Apron - Face Shield - Double Gloves - Respirator (if needed) risk_level->high_risk_ppe Large quantities or potential for dust/aerosol dispose Dispose of all waste (solid, liquid, contaminated PPE) as Hazardous Waste low_risk_ppe->dispose fume_hood Work in Chemical Fume Hood high_risk_ppe->fume_hood fume_hood->dispose

Caption: PPE and Handling Decision Workflow

References

  • PPE For Chemical Handling With Example - Industrial Safety Tips. (n.d.).
  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.).
  • 1-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride - Sigma-Aldrich. (n.d.).
  • PPE and Safety Equipment When Using Chemicals - Compliance Partners. (2024, April 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, March 11).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • 1-Aminocyclobutanecarboxylic acid-SDS-MedChemExpress. (n.d.).
  • How To Choose The Right PPE For Chemical Handling. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.).
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, February 27).
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids - Waters Corporation. (n.d.).
  • 1-(methylamino)cyclobutane-1-carboxylic acid (C6H11NO2) - PubChemLite. (n.d.).
  • How long can I store amino acid derivatives? - Bachem. (2021, March 16).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Hazardous Waste and Disposal - American Chemical Society - ACS.org. (n.d.).
  • Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatizat - Thermo Fisher Scientific. (n.d.).
  • Chemical Disposal - Environment, Health & Safety - University of Wisconsin–Madison. (n.d.).
  • 1-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 12757488 - PubChem. (n.d.).
  • Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.